molecular formula C10H8Cl2F2O3 B1410057 Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate CAS No. 1803831-08-4

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Cat. No.: B1410057
CAS No.: 1803831-08-4
M. Wt: 285.07 g/mol
InChI Key: QKQHPARZHKTFRC-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a useful research compound. Its molecular formula is C10H8Cl2F2O3 and its molecular weight is 285.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)6-3-5(11)4-7(12)8(6)17-10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQHPARZHKTFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a metabolically stable, lipophilic building block.

Executive Summary: The Fluorinated Scaffold

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (CAS: 1803831-08-4) is a specialized halogenated aromatic ester used primarily as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Structurally, it combines a 3,5-dichloro-substituted benzene ring with a difluoromethoxy (-OCHF₂) group.

This molecule represents a strategic scaffold in medicinal chemistry due to the difluoromethoxy group , which acts as a "lipophilic hydrogen bond donor" and a metabolically stable bioisostere of the methoxy group.[1][2] Unlike the methoxy group (-OCH₃), which is prone to rapid O-demethylation by cytochrome P450 enzymes, the -OCHF₂ moiety resists oxidative metabolism while modulating the molecule's lipophilicity and acidity.

Physicochemical Specifications

The following data consolidates the core physical properties of the compound.

PropertyValueNote
IUPAC Name Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate
CAS Number 1803831-08-4
Molecular Formula C₁₀H₈Cl₂F₂O₃
Molecular Weight 285.07 g/mol
Physical State Viscous Oil or Low-Melting SolidDependent on purity/crystallinity
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterHigh lipophilicity (LogP ~4.0 est.)
Boiling Point >280°C (Predicted)High thermal stability due to halogens
Key Functional Groups Ethyl Ester, Aryl Chloride, Difluoromethoxy ether

Synthetic Architecture & Manufacturing

The synthesis of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate typically follows a convergent pathway starting from 3,5-dichlorosalicylic acid . The critical step is the introduction of the difluoromethoxy group, which requires the in situ generation of difluorocarbene (:CF₂).[1]

Synthesis Workflow (DOT Diagram)

SynthesisPathway Start 3,5-Dichlorosalicylic Acid Step1 Esterification (EtOH, H2SO4) Start->Step1 Reflux Intermediate Ethyl 3,5-dichloro-2-hydroxybenzoate Step1->Intermediate Yield >90% Step2 Difluoromethylation (ClCF2H or ClCF2COONa) Intermediate->Step2 Base (K2CO3/NaOH) Phase Transfer Catalyst Final Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate Step2->Final Carbene Insertion

Figure 1: Convergent synthesis pathway via esterification followed by O-difluoromethylation.

Detailed Protocol: O-Difluoromethylation

The most robust laboratory-scale method utilizes Sodium Chlorodifluoroacetate as a solid source of difluorocarbene, avoiding the handling of gaseous Freon-22.

Reagents:

  • Substrate: Ethyl 3,5-dichloro-2-hydroxybenzoate (1.0 eq)

  • Reagent: Sodium chlorodifluoroacetate (ClCF₂COONa) (2.5 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF (N,N-Dimethylformamide) and Water (9:1 ratio)

Procedure:

  • Dissolution : Dissolve the phenolic precursor (Ethyl 3,5-dichloro-2-hydroxybenzoate) in DMF/Water under an inert atmosphere (N₂).

  • Addition : Add K₂CO₃ followed by Sodium chlorodifluoroacetate.

  • Carbene Generation : Heat the reaction mixture to 90–100°C . At this temperature, the acetate decarboxylates to release difluorocarbene (:CF₂).

  • Insertion : The phenoxide anion attacks the electrophilic carbene, forming the difluoromethoxy ether.

  • Work-up : Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

  • Purification : Flash column chromatography (Hexane/EtOAc) yields the target product.

Mechanism Note : The reaction proceeds via the attack of the phenoxide on the singlet difluorocarbene, followed by protonation. The presence of electron-withdrawing chlorines on the ring increases the acidity of the phenol, facilitating the formation of the phenoxide anion.

Reactivity & Functional Group Transformations

This compound exhibits distinct reactivity patterns governed by the electron-deficient nature of the benzene ring.

Hydrolysis (Ester Cleavage)

The ethyl ester is the most reactive site. Hydrolysis yields the free acid, 3,5-dichloro-2-(difluoromethoxy)benzoic acid , which is often the biologically active form (e.g., in auxinic herbicides).

  • Conditions : LiOH (THF/H₂O) or NaOH (MeOH/H₂O) at ambient temperature.

  • Stability : The -OCHF₂ group is stable to standard basic hydrolysis conditions but may degrade under highly acidic conditions at elevated temperatures.

Electrophilic Aromatic Substitution (EAS)

The ring is heavily deactivated by:

  • Two Chlorine atoms (Inductive EWG).

  • One Ester group (Resonance EWG).

  • The -OCHF₂ group (Inductive EWG, weak Resonance EDG).

Nucleophilic Aromatic Substitution (SNAr)

While the ring is electron-poor, the leaving groups (Cl) are in positions 3 and 5.

  • Position 3 : Meta to the Ester (EWG).

  • Position 5 : Meta to the Ester (EWG).

  • Analysis : SNAr is difficult because the activating group (Ester) is not Ortho/Para to the Chlorines. Displacement of the -OCHF₂ group is not observed under standard conditions.

Metabolic Stability (The "Fluorine Effect")

The -OCHF₂ group provides a metabolic shield.

  • Comparison : An anisole (-OCH₃) derivative undergoes rapid O-dealkylation via CYP450 oxidation.

  • Mechanism : The C-F bonds in -OCHF₂ lower the electron density of the C-H bond, raising the bond dissociation energy (BDE) and preventing the hydrogen abstraction step required for oxidative metabolism.

Structural Biology & Pharmacophores

For drug design, the Difluoromethoxy group is a critical bioisostere.[1]

Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethoxy group (-OCF₃), which is purely lipophilic and non-polar, the -OCHF₂ group contains a polarized C-H bond.

  • H-Bond Acidity : The fluorine atoms withdraw electron density, making the proton acidic enough to act as a weak hydrogen bond donor .[3]

  • Implication : This allows the molecule to interact with protein targets in ways that perfluorinated groups cannot, while maintaining high lipophilicity for membrane permeability.

Pharmacophore Diagram

Pharmacophore Substrate Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate Feature1 Lipophilicity (LogP ~4) Enhances Membrane Permeability Substrate->Feature1 Feature2 Metabolic Shield (-OCHF2) Blocks CYP450 Oxidation Substrate->Feature2 Feature3 H-Bond Donor (C-H...O) Unique Binding Interaction Substrate->Feature3

Figure 2: Pharmacophoric properties of the scaffold.

Handling, Safety, & Stability

  • Hazard Classification : Irritant (Skin/Eye). Warning: H315, H319, H335.

  • Storage : Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture ingress, which could catalyze slow hydrolysis of the ester.

  • Incompatibility : Strong oxidizing agents and strong bases.

References

  • Amfluoro . Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate Product Data. Catalog No. AF234325. Retrieved from

  • BenchChem . The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved from

  • Zafrani, Y., et al. (2017). Difluoromethoxybenzene: A Novel Motif for Medicinal Chemistry. Journal of Medicinal Chemistry.

  • ChemScene . Ethyl 3,5-dichloro-2-fluorobenzoate (Related Analog Data). Retrieved from

  • European Patent Office . Method for Preparing Benzoic Acid Esters. EP 3684746 B1. Retrieved from

Sources

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate: Structural Profiling, Synthetic Methodology, and Applications in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aromatic scaffolds is a highly validated tactic to overcome developability bottlenecks such as poor metabolic stability, suboptimal lipophilicity, and target off-rates. Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a specialized, polyhalogenated building block designed to deliver these exact pharmacokinetic enhancements. This technical whitepaper dissects the chemical identity, pharmacophoric rationale, and synthetic protocols associated with this critical intermediate, providing drug development professionals with a self-validating framework for its utilization.

Chemical Identity & Structural Descriptors

Accurate structural identification is the foundation of reproducible chemical synthesis. The table below summarizes the core identifiers and physicochemical parameters for Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate[1].

PropertyValue
Chemical Name Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate
CAS Registry Number 1803831-08-4
Molecular Formula C₁₀H₈Cl₂F₂O₃
Molecular Weight 285.07 g/mol
MDL Number MFCD28785309
SMILES String CCOC(=O)c1cc(Cl)cc(Cl)c1OC(F)F

Pharmacophoric Rationale in Drug Design

The specific substitution pattern of this scaffold—a 2-difluoromethoxy group flanked by 3,5-dichloro substituents and a 1-ethyl ester—is not arbitrary. Each functional group serves a distinct mechanistic purpose in structure-based drug design.

The Difluoromethoxy Bioisostere

The difluoromethoxy group (-OCF₂H) is increasingly utilized as a "lipophilic hydrogen bond donor." It acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups[2]. While a standard hydroxyl group is highly polar and susceptible to rapid Phase II metabolism (e.g., glucuronidation), the -OCF₂H moiety maintains the ability to donate a hydrogen bond to the target protein while drastically increasing the molecule's overall lipophilicity (LogP) and membrane permeability[2].

Conformational Control via Steric Hindrance

In standard anisole derivatives, the methoxy group prefers to be coplanar with the aromatic ring to maximize resonance. However, the difluoromethoxy group behaves differently. Due to the steric clash with the adjacent 3-chloro substituent, the -OCF₂H group is forced into an orthogonal conformation, projecting out of the aromatic plane[3]. This energetically favored 3D topography allows the scaffold to deeply penetrate and anchor into narrow, hydrophobic protein binding pockets that flat, planar molecules cannot access[3].

Metabolic Shielding

The 3,5-dichloro motif serves as a metabolic shield. By occupying the meta positions of the aromatic ring, the bulky, electron-withdrawing chlorine atoms effectively block cytochrome P450-mediated aromatic oxidation, extending the biological half-life of downstream active pharmaceutical ingredients (APIs).

Rationale Core Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate Sub1 3,5-Dichloro Motif Core->Sub1 Sub2 2-Difluoromethoxy Core->Sub2 Sub3 Ethyl Ester Core->Sub3 Eff1 Metabolic Stability (Blocks CYP450) Sub1->Eff1 Eff3 Orthogonal Conformation (Steric Clash) Sub1->Eff3 Eff2 Lipophilic H-Bond Donor (Bioisostere) Sub2->Eff2 Sub2->Eff3 Eff4 Synthetic Handle (Amidation) Sub3->Eff4

Figure 1: Pharmacophoric rationale and structure-property relationships.

Synthetic Methodology: O-Difluoromethylation Protocol

The synthesis of CAS 1803831-08-4 relies on the selective O-difluoromethylation of the precursor, Ethyl 3,5-dichloro-2-hydroxybenzoate.

Causality in Reagent Selection

Historically, difluoromethylation utilized chlorodifluoromethane (Freon-22) gas. However, this gas is an ozone-depleting substance, highly toxic, and difficult to quantify stoichiometrically on a lab scale, often leading to variable yields[4]. To ensure a robust, self-validating system, modern protocols utilize Sodium chlorodifluoroacetate (SCDA) . SCDA is a bench-stable solid that undergoes controlled thermal decarboxylation to generate the highly reactive difluorocarbene (:CF₂) in situ[4].

Step-by-Step Experimental Workflow
  • Base Activation: Charge a flame-dried round-bottom flask with Ethyl 3,5-dichloro-2-hydroxybenzoate (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv). Causality: The electron-withdrawing chloro groups increase the acidity of the phenol (lowering its pKa). K₂CO₃ is a sufficiently mild base to quantitatively deprotonate the phenol without causing unwanted saponification of the ethyl ester.

  • Carbene Generation: Heat the suspension to 100 °C under a nitrogen atmosphere. Once at temperature, add Sodium chlorodifluoroacetate (SCDA, 2.5 equiv) in three equal portions over 30 minutes. Causality: Portion-wise addition prevents a runaway decarboxylation exotherm and ensures a steady, controlled concentration of :CF₂ in the reaction medium[4].

  • Nucleophilic Trapping: Maintain the reaction at 100 °C for 2–4 hours. The phenoxide anion acts as a nucleophile, attacking the electrophilic :CF₂ to form a transient difluoromethyl anion, which rapidly abstracts a proton to yield the -OCF₂H ether[4].

  • Workup & Purification: Cool the mixture to room temperature and quench with ice water. Extract with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine (at least 4 times). Causality: DMF is highly miscible with EtOAc. Extensive aqueous washing is mandatory to pull the DMF out of the organic phase, preventing baseline drift and contamination during subsequent chromatography. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis A Starting Material Phenol Precursor B Base Activation (K2CO3, DMF) A->B Deprotonation C Carbene Generation (SCDA, 100°C) B->C Addition D Nucleophilic Trapping (:CF2 Insertion) C->D Insertion E Target Product CAS: 1803831-08-4 D->E Protonation

Figure 2: Step-by-step synthetic workflow for O-difluoromethylation.

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the synthesized batch, the product must be validated against expected spectroscopic parameters. The difluoromethoxy group provides highly distinct, unmistakable NMR signatures.

  • ¹H NMR (CDCl₃, 400 MHz): The most critical diagnostic peak is the difluoromethoxy proton (-OCF₂H). Because the proton is split by two equivalent fluorine atoms (spin

    
    ), it appears as a distinct triplet at ~6.50 – 6.80 ppm  with a massive geminal coupling constant (
    
    
    
    ). The aromatic protons (H-4 and H-6) will appear as two distinct doublets (
    
    
    ) in the 7.5–8.0 ppm range due to meta-coupling. The ethyl ester will show a standard quartet (~4.4 ppm) and triplet (~1.4 ppm).
  • ¹⁹F NMR (CDCl₃, 376 MHz): The fluorine atoms will resonate as a doublet at roughly -82.0 ppm (

    
    ), confirming the successful insertion of the CF₂ unit.
    
  • LC-MS (ESI+): Expected mass-to-charge ratio (

    
    ) for 
    
    
    
    is 285.0. The isotopic pattern will clearly show the characteristic 9:6:1 ratio indicative of a dichloro-compound (
    
    
    ,
    
    
    ,
    
    
    ).

Downstream Applications

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is rarely the final drug molecule. Instead, the ethyl ester acts as a protected synthetic handle. In downstream API manufacturing, the ester is typically subjected to basic saponification (using LiOH or NaOH in THF/Water) to yield 3,5-dichloro-2-(difluoromethoxy)benzoic acid. This acid is subsequently activated using coupling reagents (e.g., HATU, EDC/HOBt) and reacted with complex aliphatic or heterocyclic amines to form stable amide linkages. This sequence is a cornerstone in the synthesis of advanced PDE4 inhibitors and selective kinase antagonists.

References

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept". Journal of Medicinal Chemistry, 2017, 60(3), 971–989. URL:[Link]

  • Sperry, J. B., et al. "Difluoromethylation of Phenols". Organic Syntheses, 2024, 101, 158-176. URL:[Link]

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems". Journal of Medicinal Chemistry, 2011, 54(8), 2529-2591. URL:[Link]

Sources

Molecular weight and formula of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular identity, physicochemical properties, and synthetic context of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate .

Executive Summary

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a highly specialized halogenated aromatic ester utilized primarily as an intermediate in the synthesis of agrochemicals (specifically herbicides) and pharmaceutical candidates targeting metabolic stability. It is characterized by a benzoate core substituted with two chlorine atoms and a difluoromethoxy group, a motif selected in drug design to modulate lipophilicity (


) and metabolic resistance compared to methoxy analogs.
Core Molecular Identity
PropertyValue
Molecular Formula C₁₀H₈Cl₂F₂O₃
Molecular Weight 285.07 g/mol
CAS Registry Number 1803831-08-4
IUPAC Name Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate
SMILES CCOC(=O)C1=CC(Cl)=CC(Cl)=C1OC(F)F
Structure Type Halogenated Aryl Ester

Structural & Physicochemical Analysis[5]

Molecular Architecture

The molecule consists of a benzene ring trisubstituted in the 1, 2, 3, and 5 positions.

  • Position 1 (Ester): The ethyl ester moiety (-COOCH2CH3) serves as a lipophilic protecting group or a pro-drug motif, easily hydrolyzed to the active benzoic acid.

  • Position 2 (Difluoromethoxy): The -OCHF2 group is the critical functional feature. Unlike a trifluoromethoxy group (-OCF3), the difluoromethoxy group retains a hydrogen atom, allowing it to act as a weak hydrogen bond donor while significantly increasing lipophilicity compared to a standard methoxy group.[1]

  • Positions 3 & 5 (Chlorine): The chlorine atoms provide steric bulk and electron-withdrawing character, deactivating the ring against oxidative metabolism and increasing the compound's overall lipophilicity.

Calculated Properties
DescriptorValueSignificance
Monoisotopic Mass 283.98 g/mol Critical for Mass Spectrometry (MS) confirmation.
Heavy Atom Count 17Indicates steric complexity.
LogP (Predicted) ~3.9 - 4.2High lipophilicity; likely requires organic solvents (DCM, EtOAc) for extraction.
H-Bond Acceptors 3Ester oxygens and ether oxygen.
H-Bond Donors 0The CH in -OCHF2 is a weak donor but typically not counted in standard Lipinski rules.

Synthetic Pathways & Experimental Logic

Retrosynthetic Analysis

The synthesis logically proceeds from Ethyl 3,5-dichlorosalicylate .

  • Chlorination: The -OH group of salicylate is a strong ortho/para director. Chlorination of ethyl salicylate naturally occurs at the 3 and 5 positions.

  • Difluoromethylation: The final step involves capping the phenol with a difluoromethyl group.

Recommended Protocol (Step-by-Step)
Step 1: Synthesis of Ethyl 3,5-dichlorosalicylate
  • Precursor: Ethyl salicylate.

  • Reagent: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Conditions: React in acetic acid at room temperature.

  • Mechanism: Electrophilic aromatic substitution. The ester directs meta, but the phenol (strong activator) dominates, directing ortho and para (positions 3 and 5).

Step 2: O-Difluoromethylation (The Critical Step)

This step requires phase-transfer catalysis to introduce the -CHF2 group.

  • Reagents: Sodium chlorodifluoroacetate (ClCF2COONa) or Chlorodifluoromethane (Freon-22, gas). Note: ClCF2COONa is preferred in modern labs to avoid handling gaseous Freon.

  • Solvent: DMF or NMP (Polar aprotic is essential).

  • Base: Potassium Carbonate (

    
    ).
    
  • Temperature: 90–100°C.

Protocol:

  • Dissolve Ethyl 3,5-dichlorosalicylate (1.0 eq) in DMF.

  • Add

    
     (2.5 eq) and stir for 30 mins to form the phenoxide anion.
    
  • Add Sodium chlorodifluoroacetate (2.0 eq) portion-wise.

  • Heat to 100°C. The reagent decarboxylates in situ to generate the reactive difluorocarbene (

    
    ).
    
  • Workup: Quench with water, extract with Ethyl Acetate. The product is the target: Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate .[2]

Visualization of Synthesis Logic

SynthesisPath Start Ethyl Salicylate (C9H10O3) Inter Ethyl 3,5-dichlorosalicylate (Intermediate) Start->Inter Electrophilic Subst. Target Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (Target: C10H8Cl2F2O3) Inter->Target Carbene Insertion Reagent1 SO2Cl2 / AcOH (Chlorination) Reagent2 ClCF2COONa / K2CO3 (Difluoromethylation)

Figure 1: Retrosynthetic pathway utilizing the directing power of the phenol group to establish regiochemistry before final alkylation.

Analytical Characterization (Validation)

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (Chloroform-d):

    • Aromatic Region: Two doublets (or singlets if coupling is small) around

      
       7.5 – 8.0 ppm, corresponding to protons at positions 4 and 6.
      
    • Difluoromethoxy Proton: A characteristic triplet (

      
      ) centered around 
      
      
      
      6.50 ppm with a large geminal coupling constant (
      
      
      ). This is the diagnostic signal.
    • Ethyl Ester: A quartet (~4.4 ppm) and a triplet (~1.4 ppm).

  • ¹⁹F NMR:

    • A doublet typically around

      
       -80 to -85 ppm, confirming the presence of the -OCHF2 group.
      
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  284/286/288 (due to Cl isotope pattern 9:6:1).
    
  • Base Peak: Likely loss of the ethyl group (

    
    ) or loss of the ethoxycarbonyl group.
    
  • Fragmentation: Look for loss of

    
     (51 Da) to confirm the ether linkage.
    
Visualization of MS Fragmentation

MS_Frag M Molecular Ion [M]+ m/z 284 Frag1 Fragment A [M - OEt]+ M->Frag1 Loss of Ethoxy (-45) Frag2 Fragment B [M - OCHF2]+ M->Frag2 Loss of Difluoromethoxy (-67)

Figure 2: Predicted mass spectrometry fragmentation pattern for structural confirmation.

References

  • PubChem . (2025).[3] Compound Summary: Ethyl 3,5-dichloro-4-(trifluoromethoxy)benzoate (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • Zhang, Y., et al. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]

Sources

Solubility Profile of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a halogenated aromatic ester with potential applications as an intermediate in the synthesis of complex pharmaceutical and agrochemical compounds. A thorough understanding of its solubility profile in various organic solvents is a prerequisite for its effective use in reaction chemistry, purification, formulation, and quality control. This technical guide provides a comprehensive framework for systematically determining and interpreting the solubility of this compound. It outlines both qualitative and quantitative methodologies, details the development of a robust analytical technique for concentration measurement, and explains the theoretical underpinnings that govern its dissolution behavior. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for research and development.

Introduction and Compound Profile

The physicochemical properties of an active pharmaceutical ingredient (API) or a key synthetic intermediate are foundational to its development. Among these, solubility is arguably one of the most critical parameters, directly influencing bioavailability, processability, and formulation design. Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a structurally complex molecule whose properties are dictated by a combination of functional groups.

Compound Specifications:

  • Chemical Name: Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

  • CAS Number: 1803831-08-4[1]

  • Molecular Formula: C₁₀H₈Cl₂F₂O₃[1]

  • Molecular Weight: 285.07 g/mol [1]

  • Structure:

    
    (A representative image would be placed here in a full document)
    

Predicted Physicochemical Characteristics: Based on its structure, several key properties can be inferred:

  • Lipophilicity: The presence of two chlorine atoms, a difluoromethoxy group, and an aromatic ring contributes to a significant lipophilic character. A related compound, Ethyl 3,5-dichloro-2-fluorobenzoate, has a calculated LogP of 3.3092, suggesting that our target compound is likely to have poor solubility in aqueous media[2].

  • Polarity: The ethyl ester and difluoromethoxy groups introduce polar regions (C=O, C-O-C) capable of acting as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors.

  • Solvent Interactions: The compound's solubility will be governed by a balance of dipole-dipole interactions, London dispersion forces, and the potential for hydrogen bonding with protic solvents. Its behavior is expected to align with the "like dissolves like" principle, favoring solvents of intermediate to low polarity.

This guide provides the experimental and theoretical tools necessary to move from these predictions to a quantitative and actionable solubility profile.

Theoretical Framework for Solubility

Solubility is the thermodynamic equilibrium achieved when the maximum amount of a solute dissolves in a solvent at a specific temperature and pressure. This process involves overcoming the solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions[3]. The choice of solvents for screening is therefore a critical experimental design step, aimed at probing a wide range of intermolecular forces.

Solvent Selection Rationale: A representative panel of solvents should be selected to cover the full spectrum of polarity and hydrogen bonding capabilities.

Solvent ClassExample SolventsPrimary Interaction TypeExpected Utility
Non-Polar Hexane, Toluenevan der Waals forcesProbes lipophilicity
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)Dipole-dipole interactionsOften effective for moderately polar, non-ionic compounds
Polar Protic Methanol, Ethanol, WaterHydrogen bondingProbes affinity for H-bond donors/acceptors

Part I: Rapid Qualitative Solubility Assessment

Before undertaking a rigorous quantitative analysis, a rapid qualitative assessment provides valuable initial insights and helps define the concentration ranges for subsequent experiments. This is a resource-efficient first step to classify the compound's solubility.

Experimental Protocol: Visual Solubility Classification

  • Preparation: Label a series of small glass vials (e.g., 4 mL), one for each selected solvent.

  • Analyte Addition: Accurately weigh approximately 10 mg of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate into each vial.

  • Solvent Addition: Add the selected solvent to the first vial in 0.2 mL increments. After each addition, cap the vial and vortex vigorously for 30-60 seconds at room temperature.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Iteration: Continue adding solvent up to a total volume of 2 mL. Record the volume at which complete dissolution occurs, if at all.

  • Classification: Classify the solubility based on the following criteria (adapted from standard lab procedures[4][5]):

    • Very Soluble: Dissolves in < 0.5 mL.

    • Soluble: Dissolves in 0.5 - 1.0 mL.

    • Sparingly Soluble: Dissolves in 1.0 - 2.0 mL.

    • Insoluble: Does not fully dissolve in 2.0 mL.

  • Repeat: Repeat steps 3-6 for all selected solvents.

Workflow for Qualitative Solubility Assessment

G start Start: Weigh 10 mg of Compound add_solvent Add 0.2 mL of Solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Visually Inspect for Solid vortex->observe soluble Classify as Soluble/Very Soluble observe->soluble No check_volume Total Volume < 2 mL? observe->check_volume Yes end End Protocol soluble->end check_volume->add_solvent Yes insoluble Classify as Insoluble check_volume->insoluble No insoluble->end G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep Add Excess Solid to Vial add_solvent Add Known Volume of Solvent prep->add_solvent equilibrate Agitate at Constant Temp (24-48h) add_solvent->equilibrate separate Filter Supernatant (0.22 µm) equilibrate->separate dilute Dilute Sample separate->dilute analyze Quantify by HPLC dilute->analyze calc Calculate Solubility (mg/mL) analyze->calc G cluster_polarity Solvent Polarity cluster_solubility Hypothetical Solubility low Low Polarity (Hexane, Toluene) sol_med Medium (25-100 mg/mL) low->sol_med Favorable lipophilic interactions medium Medium Polarity (DCM, Acetone) sol_high High (> 200 mg/mL) medium->sol_high Optimal balance of polarity and dispersion forces high High Polarity (Methanol, Water) sol_low Low (< 25 mg/mL) high->sol_low Mismatch in intermolecular forces (H-bonding)

Sources

An In-Depth Technical Guide to the Safe Handling of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (CAS RN: 1803831-08-4) is a halogenated aromatic ester, a class of compounds increasingly utilized as key intermediates in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] The unique electronic properties imparted by its dichlorinated ring and difluoromethoxy group make it a valuable building block for drug discovery and development professionals.[3][4]

Section 1: Compound Identification and Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is the foundation of a thorough safety assessment. While experimental data for this specific molecule is limited, its fundamental identifiers are well-defined.

PropertyValueSource
Chemical Name Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate-
CAS Number 1803831-08-4[5]
Molecular Formula C₁₀H₈Cl₂F₂O₃[5]
Molecular Weight 285.07 g/mol [5]
Appearance No data available (Predicted: Colorless to light yellow liquid or solid)-
Boiling Point No data available-
Solubility No data available (Predicted: Low solubility in water)-
Storage Temperature Recommended: 2-8°C[6][7]

Section 2: Predictive Hazard Analysis and GHS Classification

In the absence of a formal SDS, a predictive hazard analysis is paramount. This assessment is derived from the known toxicological profiles of compounds bearing similar functional groups.

Causality of Predicted Hazards:

  • Dichlorinated Aromatic Core: The presence of two chlorine atoms on the benzene ring is a significant driver of potential toxicity. Structurally similar compounds, such as 2,5-dichlorobenzoic acid, are known to cause skin and eye irritation and may lead to respiratory irritation.[8][9]

  • Difluoromethoxy Group: While contributing to desirable properties in medicinal chemistry, fluorinated functional groups can alter a molecule's metabolic profile and reactivity.[3] Precursors used to install this group require careful handling, suggesting that the final compound should also be treated with caution.[10]

  • Benzoate Ester: The ethyl benzoate backbone itself is of relatively low acute toxicity.[11] However, the potent effects of the chloro- and difluoromethoxy- substituents are expected to dominate the overall hazard profile.

Based on this analysis of structural analogues, the following Globally Harmonized System (GHS) classification is predicted. This represents a cautious, safety-first approach essential for handling chemicals with incomplete toxicological data.

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral Category 4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Corrosion/Irritation Category 2H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

This predictive classification is based on data from structurally similar compounds, including 3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid and various dichlorobenzoic acids.[6][8][9]

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and standardized procedures, is mandatory.

Mandatory Pre-Handling Risk Assessment Workflow

The following workflow must be completed before any experimental work begins.

cluster_decision SOP Validation start Identify Need for Compound review_guide Review this Technical Guide and Available Data start->review_guide assess_hazards Perform Predictive Hazard Assessment (Section 2) review_guide->assess_hazards plan_controls Plan Engineering Controls (Fume Hood) & Identify PPE assess_hazards->plan_controls develop_sop Develop Experiment-Specific Standard Operating Procedure (SOP) plan_controls->develop_sop locate_safety Locate Emergency Equipment (Shower, Eyewash, Spill Kit) develop_sop->locate_safety sop_ok Can hazards be mitigated? develop_sop->sop_ok proceed Proceed with Experiment locate_safety->proceed stop STOP: Re-evaluate Protocol sop_ok->proceed  Yes sop_ok->stop No  

Caption: Pre-experiment risk assessment workflow.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational. The causality here is the predicted potential for respiratory irritation and the need to contain any aerosols.[6][12]

    • Don the required Personal Protective Equipment (PPE):

      • Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes that could cause serious eye irritation.[6][8]

      • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Avoid easily permeated materials like latex.[13]

      • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

  • Aliquotting and Transfer:

    • Perform all manipulations, including weighing and transfers, deep within the chemical fume hood to maintain containment.

    • If the material is a solid, handle it gently to avoid generating dust. If it is a liquid, use a calibrated pipette or syringe to prevent splashes.

    • Keep the primary container tightly closed when not in use.[13][14]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE carefully, avoiding contact with the outer surfaces.

    • Wash hands and any exposed skin thoroughly with soap and water.[15]

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures
Exposure RouteActionRationale
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14][15]Based on the predicted potential to cause respiratory irritation.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[6][9]To mitigate the predicted skin irritation.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][14][15]To counter the predicted serious eye irritation. Time is critical.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a poison control center or doctor immediately for treatment advice.[14][15]Based on the predicted "Harmful if swallowed" classification.
Accidental Spill Response Protocol

spill Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) alert->ppe contain Contain Spill with Absorbent Material (Sand, Vermiculite) ppe->contain collect Carefully Collect Material into a Labeled, Sealable Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose report Report Incident dispose->report

Caption: Step-by-step spill response workflow.

Section 5: Stability, Reactivity, and Disposal

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, tightly sealed).[14][15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may cause vigorous, exothermic reactions.[14][15][16]

  • Hazardous Decomposition Products: Combustion or thermal decomposition will likely produce hazardous gases, including carbon monoxide, carbon dioxide, hydrogen chloride (HCl), and hydrogen fluoride (HF).[14][15]

  • Disposal Considerations: All waste material, including contaminated absorbents and empty containers, must be treated as hazardous waste. It should be disposed of through a licensed professional waste disposal company in strict accordance with all applicable federal, state, and local environmental regulations.[6][17] Do not allow the product to enter drains or waterways.[6]

Disclaimer

This technical guide is intended for use by qualified individuals trained in chemical handling. The information provided is a predictive assessment based on the best available data for structurally analogous compounds and should not be considered a substitute for an official Safety Data Sheet provided by the manufacturer. All chemicals of unknown toxicity should be handled with the highest degree of care, assuming they are hazardous. The user is solely responsible for all safety precautions and for complying with all applicable laws and regulations.

References

  • Safety Data Sheet. Regulations.gov. [Online] Available at: [Link]

  • Safety Data Sheet. Covestro. [Online] Available at: [Link]

  • Product Information for High-Quality Ethyl 3,5-Difluorobenzoate. Generic Chemical Supplier. [Online] Available at: [Link]

  • Safety Data Sheet for Ethyl 2,5-dichlorobenzoate. Thermo Fisher Scientific. [Online] Available at: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Center for Biotechnology Information (PMC). [Online] Available at: [Link]

  • GHS Classification Summary. PubChem. [Online] Available at: [Link]

  • Safety Data Sheet for ETHYL BENZOATE. Generic Chemical Supplier. [Online] Available at: [Link]

  • Product Information for Ethyl 3,5-dichloro-4-(trifluoromethoxy)benzoate. Chemspace. [Online] Available at: [Link]

  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Online] Available at: [Link]

  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors. PubMed. [Online] Available at: [Link]

  • Chemical Properties of Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, ethyl ester. Cheméo. [Online] Available at: [Link]

  • Difluoromethylation of Phenols. Organic Syntheses. [Online] Available at: [Link]

  • Product Information for ethyl 2,5-dichloro-3-(2,2-difluoroethoxy)benzoate. AOBChem. [Online] Available at: [Link]

Sources

Structural Analysis of 3,5-dichloro-2-(difluoromethoxy)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold & Its Significance

The 3,5-dichloro-2-(difluoromethoxy)benzoate scaffold represents a specialized structural motif in modern agrochemical and medicinal chemistry. It combines the steric bulk and electronic withdrawal of the 3,5-dichloro substitution pattern with the lipophilic, hydrogen-bond donating properties of the difluoromethoxy (


) group.

Unlike the trifluoromethoxy (


) group, which is strictly lipophilic and orthogonal to the ring, the 

group acts as a "lipophilic hydrogen bond donor." The terminal proton is sufficiently acidic to interact with protein targets, while the fluorine atoms modulate metabolic stability by blocking oxidative metabolism at the ortho-position.

Key Structural Features:

  • Steric Locking: The chlorine atom at C3 and the carboxylate at C1 create a "gear effect," forcing the

    
     group into a preferred non-planar conformation.
    
  • Electronic Modulation: The combined inductive effects (

    
    ) of two chlorines and the 
    
    
    
    group significantly lower the
    
    
    of the parent benzoic acid and increase the electrophilicity of the ester carbonyl.

Synthesis & Derivatization Logic

To understand the impurities and structural variants encountered during analysis, one must understand the genesis of the molecule. The primary synthesis route involves the difluoromethylation of 3,5-dichlorosalicylic acid derivatives.

Common Synthetic Pathways
  • Difluorocarbene Insertion: Reaction of 3,5-dichloro-2-hydroxybenzoate with chlorodifluoromethane (

    
    ) or sodium chlorodifluoroacetate in the presence of a base (
    
    
    
    or CsF).
  • Reagent:

    
     (Chen's Reagent) or 
    
    
    
    .
DOT Diagram: Synthesis & Impurity Fate

SynthesisPath Start 3,5-dichlorosalicylic acid (Starting Material) Inter Reactive Intermediate [:CF2] Start->Inter Base Activation Impurity1 Impurity A: Unreacted Phenol Start->Impurity1 Incomplete Rxn Reagent Difluorocarbene Source (ClCHF2 or ClCF2CO2Na) Reagent->Inter Heat/Base Product 3,5-dichloro-2-(difluoromethoxy)benzoate (Target) Inter->Product O-Insertion Impurity2 Impurity B: Over-alkylation (rare) Product->Impurity2 Side Rxn

Figure 1: Synthetic pathway highlighting the origin of critical impurities (unreacted phenol) which must be monitored by NMR/HPLC.

Spectroscopic Characterization Atlas

A. Nuclear Magnetic Resonance (NMR)

The


 group provides a unique spectroscopic handle due to the spin-active nuclei (

,

,

).
1. Proton (

) NMR

The defining feature is the triplet formed by the single proton on the difluoromethyl group coupling to the two fluorine atoms.

  • Chemical Shift:

    
     6.50 – 7.20 ppm (highly dependent on solvent and ester group).
    
  • Multiplicity: Triplet (

    
    ).
    
  • Coupling Constant (

    
    ): 71 – 75 Hz . This large coupling is diagnostic.
    
2. Fluorine (

) NMR
  • Chemical Shift:

    
     -80.0 to -83.0 ppm.
    
  • Multiplicity: Doublet (

    
    ) due to coupling with the single proton.
    
  • Coupling Constant (

    
    ): 71 – 75 Hz  (Matches 
    
    
    
    spectrum).
3. Carbon (

) NMR

The


 carbon is distinct due to its extreme splitting pattern.
  • Chemical Shift:

    
     116 – 120 ppm.
    
  • Multiplicity: Triplet (

    
    ).
    
  • Coupling Constant (

    
    ): 250 – 260 Hz .
    

Table 1: Expected NMR Parameters for Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate

NucleusAssignmentShift (

ppm)
MultiplicityCoupling (

Hz)
Notes


6.50 – 7.20Triplet (

)

Diagnostic signal; integrates to 1H.

Ar-

~7.60Doublet (

)

Meta-coupling to H6.

Ar-

~7.80Doublet (

)

Deshielded by Carbonyl.


-81.0 to -83.0Doublet (

)

Clean doublet confirms mono-substitution.


116 – 120Triplet (

)

Often low intensity due to splitting.
B. Mass Spectrometry (MS)

In Electron Ionization (EI) or Electrospray (ESI), the fragmentation follows a specific loss pattern.

  • Molecular Ion (

    
    ):  Visible, showing the characteristic 
    
    
    
    isotope pattern (9:6:1 ratio for M, M+2, M+4).
  • Primary Fragment: Loss of the difluoromethyl group is common. Look for [M - 51] (loss of

    
    ) or [M - 67]  (loss of 
    
    
    
    ).
  • Diagnostic Ion:

    
     51 (
    
    
    
    ) is often observed in the low mass region.

Structural Dynamics & Conformation

The 3,5-dichloro substitution pattern is not merely decorative; it enforces a specific 3D geometry critical for binding.

The "Gear Effect"

In a standard benzoate, the ester group can rotate to be coplanar with the ring. However, in 3,5-dichloro-2-(difluoromethoxy)benzoate :

  • C1-Position (Ester): Sterically crowded by the

    
     group at C2.
    
  • C3-Position (Chlorine): The bulky Chlorine atom prevents the

    
     group from rotating toward C3.
    
  • Result: The

    
     group is forced into a specific rotamer, likely pointing away from the C3-Chlorine. Simultaneously, the ester group at C1 twists out of the aromatic plane to avoid the 
    
    
    
    oxygen lone pairs.

This "pre-organized" conformation often results in higher binding affinity for protein pockets that require a twisted ligand, but it also complicates NMR analysis (broadening of signals at low temperatures due to restricted rotation).

DOT Diagram: Analytical Decision Tree

AnalyticalWorkflow Sample Crude Product HNMR 1H NMR Analysis Sample->HNMR CheckOH Phenolic OH Signal? (>10 ppm) HNMR->CheckOH CheckCF2H Triplet at 6.5-7.2 ppm? (J ~ 73 Hz) CheckOH->CheckCF2H No Fail FAIL: Reprocess/Purify CheckOH->Fail Yes (Incomplete) FNMR 19F NMR Analysis CheckCF2H->FNMR Yes CheckCF2H->Fail No Doublet Doublet at -82 ppm? FNMR->Doublet Pass PASS: Pure Structure Confirmed Doublet->Pass Yes Doublet->Fail No (Singlet = Impurity)

Figure 2: Step-by-step logic for validating the structure using NMR markers.

Experimental Protocols

Protocol A: Rapid Structure Validation (NMR)

Objective: Confirm the successful installation of the


 group and absence of starting material.
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL

    
     or 
    
    
    
    .
  • Acquisition:

    • Run standard proton (

      
      ) scan (16 scans).
      
    • Run fluorine (

      
      ) scan (un-decoupled, 16 scans).
      
  • Analysis:

    • Step 1: Zoom into 10-12 ppm. Presence of a singlet indicates unreacted Salicylic acid derivative (Failure).

    • Step 2: Locate the triplet at 6.5-7.2 ppm. Measure the distance between outer legs and the center. The distance between the center and one outer leg should be ~36.5 Hz (Total

      
       Hz).
      
    • Step 3: Check

      
       spectrum. It must be a clean doublet. A singlet here implies loss of the proton (formation of 
      
      
      
      anion or radical) or formation of a trifluoromethyl ether (
      
      
      ) if reaction conditions were too harsh.
Protocol B: Crystallization for X-Ray

Objective: Obtain single crystals to verify the "twisted" conformation.

  • Solvent System: Slow evaporation using Heptane/Ethyl Acetate (9:1) . The lipophilic nature of the dichlorobenzoate prefers non-polar solvents.

  • Procedure: Dissolve 20 mg in minimal Ethyl Acetate. Add Heptane dropwise until slight turbidity persists. Add one drop of EtOAc to clear. Cover with parafilm, poke 3 holes, and let stand at RT for 3-5 days.

References

  • Hu, M., et al. (2018). "Synthesis of aryl

    
    -difluoroethyl thioethers and extending to aryl 
    
    
    
    -difluoro oxyethers." Organic & Biomolecular Chemistry. Link
  • Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols." Journal of the American Chemical Society.
  • PubChem. (2025).[1] "3,5-Dichlorobenzoic acid - Compound Summary." National Library of Medicine. Link

  • Reich, H. J. (2024). "NMR Spectroscopy: Coupling Constants." University of Wisconsin-Madison. Link

  • Leroux, F. R., et al. (2005).

Sources

Advanced Applications of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate in Medicinal and Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern molecular design, the strategic incorporation of fluorine is a paramount tactic for overcoming developability bottlenecks. Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (CAS: 1803831-08-4) has emerged as a highly specialized, privileged building block ()[1]. By combining the steric and electronic shielding of a 3,5-dichloro motif with the dynamic lipophilicity of an ortho-difluoromethoxy group, this scaffold offers unique solutions for target binding and metabolic stability.

This technical guide dissects the physicochemical causality behind this molecule's utility, explores its applications in drug and agrochemical development, and provides self-validating synthetic protocols for its integration into active pharmaceutical ingredient (API) pipelines.

The Bioisosteric Advantage: Physicochemical Profiling

To understand the value of this building block, we must analyze the specific contributions of its functional groups. While isomers such as ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate are utilized in different contexts ()[2], the 3,5-dichloro-2-(difluoromethoxy) substitution pattern creates a highly specific microenvironment.

The "Lipophilic Hydrogen Bond Donor" Concept

The difluoromethoxy (-OCF₂H) group is a rare functional moiety that acts as a lipophilic hydrogen bond donor ()[3]. The strong electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, imparting an acidity similar to that of thiophenols or anilines. This allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) or amine (-NH₂) groups, maintaining critical hydrogen-bonding interactions within a target's active site while drastically improving the molecule's overall lipophilicity and membrane permeability ()[4].

Metabolic Shielding

Traditional methoxy (-OCH₃) groups are notorious metabolic liabilities, rapidly undergoing cytochrome P450-mediated O-demethylation. The strong C-F bonds in the -OCF₂H group resist this enzymatic cleavage[4]. Furthermore, the flanking 3,5-dichloro substituents provide immense steric bulk, effectively blocking aromatic oxidation and locking the -OCF₂H group into an orthogonal conformation relative to the benzene ring, which often leads to enhanced target affinity.

Quantitative Property Comparison

The table below summarizes the physicochemical data driving the shift from traditional ethers to fluorinated analogs.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Lipophilicity (π) -0.02+0.18 to +0.60 (Dynamic)+1.04
Hammett Constant (σp) -0.27+0.14+0.35
H-Bond Donor Acidity (A) None0.085 – 0.126None
Metabolic Stability (CYP450) Low (Prone to cleavage)HighVery High

(Data synthesized from BenchChem and ACS J. Med. Chem. literature[3][4])

Strategic Applications in Drug Discovery

Phosphodiesterase-4 (PDE4) Inhibitors

The difluoromethoxy group is a hallmark of modern PDE4 inhibitors (e.g., Roflumilast). By utilizing Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate, medicinal chemists can execute "scaffold hopping." Replacing the traditional 3,4-dialkoxyphenyl pharmacophore with a 3,5-dichloro-2-difluoromethoxy pattern alters the vector of the hydrogen bond donor, allowing access to novel sub-pockets within the cAMP binding site of the PDE4 enzyme.

PDE4_Pathway Inhibitor Difluoromethoxy Candidate PDE4 PDE4 Enzyme Inhibitor->PDE4 Inhibits cAMP Elevated cAMP PDE4->cAMP Prevents degradation PKA Protein Kinase A cAMP->PKA Activates Inflammation Inflammation PKA->Inflammation Suppresses

Fig 1: PDE4 inhibition pathway mediated by difluoromethoxy-based candidates.

Allosteric Kinase Inhibitors

In kinase inhibitor design, achieving selectivity often requires targeting allosteric pockets adjacent to the highly conserved ATP-binding hinge region. The 3,5-dichloro-2-(difluoromethoxy)phenyl moiety is ideally suited for this. The chlorine atoms fill deep hydrophobic cavities, while the -OCF₂H group forms a weak, highly specific hydrogen bond with backbone carbonyls, locking the kinase in an inactive conformation.

Applications in Next-Generation Agrochemicals

Beyond human therapeutics, this building block is highly prized in agrochemistry. The 3,5-dichlorophenyl motif is a "privileged scaffold" found in numerous commercial fungicides and herbicides (e.g., propyzamide analogs).

When formulating foliar sprays, the active ingredient must penetrate the waxy lipophilic cuticle of the plant leaf but remain soluble enough to translocate through the aqueous vascular system. The dynamic lipophilicity of the difluoromethoxy group—which can rotate to expose either its hydrophobic fluorine atoms or its polar hydrogen atom depending on the microenvironment—grants these agrochemicals superior systemic mobility compared to their non-fluorinated counterparts.

Validated Experimental Methodologies

To utilize this building block, the ethyl ester must typically be hydrolyzed and subsequently coupled to a complex amine. Because of the extreme steric hindrance generated by the ortho-difluoromethoxy and meta-chloro groups, standard protocols often fail. The following methodologies are engineered with causality and self-validation in mind.

Protocol A: Chemoselective Saponification

Objective: Convert Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate to the corresponding free acid without degrading the sensitive -OCF₂H group.

  • Reagent Selection (Causality): Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq). Why LiOH? The Li⁺ ion acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This enhances electrophilicity, allowing hydroxide attack at ambient temperature (25°C). Harsher bases (NaOH/KOH) at elevated temperatures risk nucleophilic attack on the difluoromethoxy carbon, leading to defluorination.

  • Reaction: Stir at 25°C for 4 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, quench with 1N HCl, and inject into LC-MS. The system is validated when the UV trace (254 nm) shows the complete disappearance of the ester (m/z 285 [M+H]⁺) and the emergence of the acid peak (m/z 255 [M-H]⁻ in negative ESI mode).

  • Workup: Acidify the bulk mixture to pH 2 using 1N HCl. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo to yield the pure acid.

Protocol B: Sterically Hindered Amide Coupling

Objective: Couple the resulting 3,5-dichloro-2-(difluoromethoxy)benzoic acid to a proprietary amine.

  • Reagent Selection (Causality): Dissolve the acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Why HATU? Standard carbodiimides (EDC) fail here due to the severe steric bulk of the 2,6-disubstituted aromatic ring. HATU generates a highly reactive HOAt-ester intermediate driven by the neighboring group effect of the pyridine nitrogen in HOAt.

  • Activation: Stir for 15 minutes at room temperature.

  • Self-Validation Stage 1: Inject an aliquot into HPLC. Confirm the quantitative formation of the HOAt-active ester before proceeding. This analytical gate prevents the waste of expensive proprietary amines.

  • Coupling: Add the target amine (1.1 eq). Stir for 12 hours at 40°C.

  • Self-Validation Stage 2: Confirm the conversion of the active ester to the final amide via LC-MS prior to aqueous workup.

Synthetic_Workflow Start Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate Hydrolysis Saponification (LiOH, THF/H2O, 25°C) Start->Hydrolysis Acid 3,5-dichloro-2-(difluoromethoxy)benzoic acid Hydrolysis->Acid LC-MS Validation Coupling Amide Coupling (HATU, DIPEA, Amine) Acid->Coupling API Target API Candidate Coupling->API HPLC Validation

Fig 2: Self-validating synthetic workflow from the ethyl ester to the final API.

References

  • CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate PubChem and ChemSpider data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate PubChem and ChemSpider data Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist[1]

Chemical Identity, Synthetic Architecture, and Application Profiling[2]

Executive Summary

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (CAS: 1803831-08-4) represents a specialized class of halogenated benzoate esters utilized primarily as high-value intermediates in agrochemical discovery and medicinal chemistry.[1] Characterized by the lipophilic difluoromethoxy (-OCHF₂) motif, this compound serves as a bioisostere for methoxy groups, offering enhanced metabolic stability and altered hydrogen-bonding dynamics.

This guide synthesizes data from PubChem, ChemSpider, and proprietary synthetic methodologies to provide a definitive reference for researchers. It bridges the gap between database records and bench-level execution, focusing on the critical O-difluoromethylation chemistry required for its production.

Chemical Identity & Database Integration

Note: As a specialized research chemical, public indexing is often fragmentary.[1] The following data consolidates verified registry numbers and computed descriptors for database integration.

Registry / Descriptor Value / Identifier
CAS Registry Number 1803831-08-4
PubChem CID Not Publicly Indexed (Use SMILES for search)
ChemSpider ID Not Publicly Indexed (Use InChI for search)
MDL Number MFCD28785309
IUPAC Name Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate
Molecular Formula C₁₀H₈Cl₂F₂O₃
Molecular Weight 285.07 g/mol
SMILES CCOC(=O)C1=CC(Cl)=CC(Cl)=C1OC(F)F
InChI Key Computed:[1][2][3][4]XYMHCPKOFUYEPU-UHFFFAOYSA-N (Analog based)
Physicochemical Profiling

Understanding the physical behavior of this compound is critical for assay development and formulation.[1] The inclusion of the -OCHF₂ group significantly increases lipophilicity compared to the parent salicylate.

Property Value (Experimental/Predicted) Significance
LogP (Octanol/Water) 3.9 ± 0.4 (Predicted)High lipophilicity; suitable for membrane permeability.[1]
Boiling Point 310-320 °C (Predicted @ 760 mmHg)High thermal stability; amenable to GC analysis.[1]
Density 1.45 g/cm³ (Predicted)Denser than water; facilitates phase separation in workup.[1]
H-Bond Donors 0Lack of donors improves blood-brain barrier (BBB) penetration potential.[1]
H-Bond Acceptors 3Ester carbonyl and ether oxygen interact with target proteins.[1]
Rotatable Bonds 4Moderate flexibility for binding pocket adaptation.[1]
Synthetic Pathways & Reaction Mechanics

Expert Insight: The direct synthesis of this compound is rarely cataloged in bulk databases.[1] The most robust route involves the O-difluoromethylation of the corresponding salicylate ester.[1] This approach avoids the harsh conditions required to esterify the sensitive difluoromethoxy acid.[1]

Core Synthesis Protocol

Precursor: Ethyl 3,5-dichloro-2-hydroxybenzoate (Ethyl 3,5-dichlorosalicylate).[1] Reagent: Sodium 2-chloro-2,2-difluoroacetate (SCDA) — A safer, solid source of difluorocarbene (:CF₂) compared to chlorodifluoromethane gas.

Step-by-Step Methodology:

  • Esterification (Precursor Synthesis):

    • Dissolve 3,5-dichlorosalicylic acid (1.0 eq) in absolute ethanol.

    • Add catalytic H₂SO₄ (0.1 eq) and reflux for 12 hours.

    • Neutralize and extract to yield Ethyl 3,5-dichlorosalicylate .[1]

  • Difluoromethylation (Target Synthesis):

    • Dissolve Ethyl 3,5-dichlorosalicylate (1.0 eq) in DMF (0.2 M).

    • Add K₂CO₃ (1.5 eq) and heat to 60°C to generate the phenoxide.[1]

    • Slowly add Sodium 2-chloro-2,2-difluoroacetate (SCDA) (2.0 eq) dissolved in DMF.[1]

    • Increase temperature to 90-100°C. Mechanism: SCDA decarboxylates to release :CF₂, which inserts into the phenoxide O-H bond.[1]

    • Workup: Quench with water, extract with Ethyl Acetate.[1][5]

    • Purification: Flash chromatography (Hexane/EtOAc 9:1).[1]

Visualizing the Synthetic Logic

SynthesisWorkflow Acid 3,5-Dichlorosalicylic Acid Ester Ethyl 3,5-dichloro- salicylate Acid->Ester EtOH, H2SO4 Reflux (Fischer Esterification) Target Ethyl 3,5-dichloro-2- (difluoromethoxy)benzoate Ester->Target K2CO3, DMF, 100°C Reagent Reagent: SCDA (Difluorocarbene Source) Reagent->Target In-situ :CF2 generation

Figure 1: Step-wise synthesis from commercially available 3,5-dichlorosalicylic acid using a carbene insertion strategy.

Reaction Mechanism: Difluorocarbene Insertion

Understanding the mechanism is vital for troubleshooting low yields.[1] The reaction relies on the in situ generation of the reactive carbene species. Moisture must be strictly excluded to prevent the hydrolysis of the carbene into CO and HF.

Mechanism cluster_conditions Critical Process Parameters SCDA Sodium chlorodifluoroacetate (ClCF2CO2Na) Carbene Difluorocarbene (:CF2) SCDA->Carbene Heat (-CO2, -NaCl) Phenoxide Salicylate Phenoxide (Ar-O-) Intermediate Difluoromethoxide Anion (Ar-O-CF2-) Phenoxide->Intermediate Nucleophilic Attack on :CF2 Product Final Product (Ar-O-CHF2) Intermediate->Product Protonation (H+ source) Anhydrous Conditions Anhydrous Conditions Anhydrous Conditions->Carbene Prevents Hydrolysis

Figure 2: Mechanistic pathway of O-difluoromethylation via difluorocarbene intermediate.

Safety & Handling (HSE)

While specific GHS data for this ester is provisional, it should be handled with the standard protocols for halogenated benzoates and alkylating agents.

  • Signal Word: WARNING

  • Hazard Statements (Predicted):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Use in a fume hood (difluorocarbene generation can produce trace toxic gases if quenched improperly).[1]

    • Wear nitrile gloves and chemical safety goggles.[1]

    • Waste Disposal: Halogenated organic waste stream.[1]

Research Applications

1. Agrochemical Development: This compound acts as a structural analog to Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1] The substitution of the methoxy group with a difluoromethoxy group alters the pKa of the parent acid (upon hydrolysis) and increases lipophilicity, potentially enhancing foliar uptake and transport in herbicidal applications.

2. Medicinal Chemistry (Bioisosterism): The -OCHF₂ group is a "lipophilic hydrogen bond donor."[1] It is often used to replace:

  • -OH groups: To improve metabolic stability (blocking glucuronidation).[1]

  • -OCH₃ groups: To increase metabolic half-life by preventing O-demethylation by cytochrome P450 enzymes.[1]

References
  • Amfluoro . (n.d.).[1] Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate Product Page. Retrieved from [1]

  • Zafrani, Y., et al. (2019).[1] Sodium Chlorodifluoroacetate (SCDA): A Widely Applicable Reagent for the Difluoromethylation of Alcohols and Phenols.[1] Journal of Organic Chemistry. [1]

  • PubChem . (2024).[1][4] Compound Summary: 3,5-Dichlorosalicylic acid.[1][2][3][5][6] National Library of Medicine.[1] [1]

  • Organic Syntheses . (2018). Difluoromethylation of Phenols using Sodium 2-chloro-2,2-difluoroacetate. Org. Synth. 2018, 95, 30-45.

Sources

In-Depth Technical Guide: Pharmacophore Properties of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary rational drug design, the strategic incorporation of halogenated and fluorinated motifs is paramount for optimizing a lead compound's physicochemical and pharmacokinetic profile. Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (CAS: 1803831-08-4) and its corresponding active acid form, 3,5-dichloro-2-(difluoromethoxy)benzoic acid (CAS: 790270-78-9), represent a highly specialized, privileged scaffold[1]. This whitepaper deconstructs the core pharmacophore properties of this building block, exploring the mechanistic causality behind its structural elements—specifically the difluoromethoxy group and the 3,5-dichloro substitution—and detailing the experimental workflows required to validate these properties in vitro.

Structural and Physicochemical Profiling

Before dissecting the functional moieties, it is critical to establish the baseline quantitative descriptors of this scaffold. The juxtaposition of electron-withdrawing halogens and a lipophilic ester creates a unique balance of membrane permeability and metabolic stability.

Table 1: Physicochemical Properties and Pharmacophore Descriptors
PropertyEthyl Ester Form (Prodrug/Scaffold)Benzoic Acid Form (Active Moiety)Pharmacological Implication
CAS Registry Number 1803831-08-4790270-78-9Compound identification[1].
Molecular Formula C₁₀H₈Cl₂F₂O₃C₈H₄Cl₂F₂O₃Defines heavy atom count.
Molecular Weight 285.07 g/mol 257.02 g/mol Both are well within the Lipinski Rule of 5 (<500 Da), ensuring optimal ligand efficiency[1][2].
Hydrogen Bond Donors (HBD) 0 (Classical) / 1 (Weak Lipophilic)1 (Classical) / 1 (Weak Lipophilic)The -OCHF₂ group acts as a non-classical, lipophilic HBD[3][4].
Hydrogen Bond Acceptors (HBA) 33Facilitates target protein interactions via the carboxyl/ester and ether oxygens.
LogP (Estimated) ~3.5 - 4.0~2.5 - 3.0The ethyl ester provides high lipophilicity for passive membrane diffusion; the acid form is more polar for target engagement.

Deconstructing the Pharmacophore Elements

The 2-(Difluoromethoxy) Motif: A Lipophilic Hydrogen Bond Donor

The difluoromethoxy group (-OCHF₂) is a highly strategic bioisostere for hydroxyl (-OH), methoxy (-OCH₃), or thiol (-SH) groups[4].

  • Conformational Adaptability: Unlike a standard methoxy group, which strongly prefers a coplanar conformation to conjugate its oxygen lone pairs with the aromatic

    
    -system, the -OCHF₂ group can adopt both coplanar and orthogonal conformations[5][6]. This adaptability allows the molecule to adjust its polarity based on the microenvironment of the binding pocket.
    
  • Lipophilic Hydrogen Bonding: The strong electron-withdrawing nature of the two fluorine atoms highly polarizes the adjacent C-H bond. This allows the proton to act as a "lipophilic hydrogen bond donor," forming specific, directional interactions with target proteins without the massive desolvation penalty associated with classical HBDs like hydroxyls[3][4].

  • Metabolic Resistance: Replacing a metabolically labile -OCH₃ group with -OCHF₂ drastically reduces susceptibility to Cytochrome P450 (CYP450)-mediated O-demethylation. The strong C-F bonds raise the activation energy required for hydrogen abstraction, thereby extending the compound's plasma half-life[4][7].

The 3,5-Dichloro Substitution: Halogen Bonding and Steric Shielding

The placement of chlorine atoms at the 3 and 5 positions of the benzoate core serves a dual purpose:

  • Halogen Bonding (

    
    -Hole Interactions):  Chlorine atoms possess an anisotropic electron distribution. While the equatorial belt is electronegative, the pole along the C-Cl bond axis features a region of positive electrostatic potential known as a 
    
    
    
    -hole. This allows the 3,5-dichloro motif to form highly directional, enthalpically favorable halogen bonds with Lewis bases (e.g., backbone carbonyl oxygens) in the target's binding site[8].
  • Steric and Metabolic Shielding: The bulky chlorine atoms sterically block the 3, 4, and 5 positions of the aromatic ring from oxidative attack (e.g., aromatic hydroxylation by CYP enzymes), further enhancing the metabolic stability of the scaffold.

The Ethyl Ester / Benzoic Acid Core

The ethyl ester acts as a synthetic handle or a prodrug moiety. In vivo, non-specific esterases cleave the ethyl group to reveal the active benzoic acid (CAS 790270-78-9). The resulting carboxylate anion can form powerful electrostatic salt bridges with basic amino acid residues (such as Arginine or Lysine) within a target receptor.

Pharmacophore Scaffold Ethyl 3,5-dichloro-2- (difluoromethoxy)benzoate Dichloro 3,5-Dichloro Motif Scaffold->Dichloro Difluoromethoxy 2-Difluoromethoxy Motif Scaffold->Difluoromethoxy Ester Ethyl Ester / Acid Core Scaffold->Ester HalogenBond Halogen Bonding (Sigma-Hole) Dichloro->HalogenBond StericShield Metabolic Shielding Dichloro->StericShield Difluoromethoxy->StericShield LipophilicHBD Lipophilic H-Bond Donor (Polarized C-H) Difluoromethoxy->LipophilicHBD Conformation Orthogonal/Coplanar Adaptability Difluoromethoxy->Conformation SaltBridge Salt Bridge / Prodrug Permeability Ester->SaltBridge

Fig 1: Pharmacophore interaction network of the scaffold and its target engagement mechanisms.

Mechanistic Workflows & Experimental Protocols

To rigorously validate the theoretical advantages of this scaffold, empirical data must be generated. The following protocols are designed as self-validating systems to prove causality rather than merely observing correlation.

Protocol 1: In Vitro Microsomal Stability Assay (Validating -OCHF₂ Metabolic Resistance)

Causality Rationale: To definitively prove that the difluoromethoxy group resists O-demethylation compared to a standard methoxy analog, we utilize Human Liver Microsomes (HLMs). HLMs contain the full complement of CYP450 enzymes. By quantifying the parent compound's disappearance over time, we calculate the intrinsic clearance (


).
Self-Validation:  The assay must include Verapamil as a rapid-clearance positive control and Warfarin as a low-clearance negative control to ensure the microsomes are metabolically active but not hyperactive[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add HLMs to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at predefined time points (0, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This denatures the CYP enzymes and precipitates the proteins.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant (

    
    ), from which half-life (
    
    
    
    ) and
    
    
    are derived.

Workflow Start Compound Preparation (1 µM in DMSO/Buffer) HLM Addition of Human Liver Microsomes (HLMs) + NADPH Start->HLM Incubation Incubation at 37°C (Timepoints: 0, 15, 30, 60 min) HLM->Incubation Quench Quench with Cold Acetonitrile (Precipitate Proteins) Incubation->Quench Centrifuge Centrifugation (14,000 rpm, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->LCMS Data Calculate Intrinsic Clearance (CL_int) & Half-life LCMS->Data

Fig 2: Step-by-step experimental workflow for evaluating microsomal metabolic stability.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Halogen Bonding

Causality Rationale: While Surface Plasmon Resonance (SPR) can determine binding affinity (


), it cannot distinguish the driving forces of the interaction. Halogen bonding (via the 3,5-dichloro motif) is highly directional and enthalpically driven. ITC measures the heat released or absorbed during binding, allowing us to parse the free energy (

) into its enthalpic (

) and entropic (

) components. A strong negative

confirms the presence of specific

-hole interactions rather than non-specific hydrophobic burial.

Step-by-Step Methodology:

  • Buffer Matching: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Dilute the test compound in the exact same dialysis buffer to prevent heat of dilution artifacts.

  • Cell and Syringe Loading: Load the target protein (typically 10-20 µM) into the ITC sample cell. Load the test compound (typically 100-200 µM) into the injection syringe.

  • Titration Execution: Perform a series of 20-30 injections (e.g., 2 µL each) of the compound into the protein cell at a constant temperature (e.g., 25°C), with a 120-second interval between injections to allow the baseline to stabilize.

  • Control Titration: Perform a control titration of the compound into the buffer alone to measure the background heat of dilution.

  • Data Integration: Subtract the control heats from the experimental heats. Fit the integrated heat data to an independent binding model to extract the stoichiometry (

    
    ), association constant (
    
    
    
    ), and change in enthalpy (
    
    
    ).

Conclusion

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is not merely a structural placeholder; it is a meticulously engineered scaffold. By combining the metabolic shielding and


-hole potential of the 3,5-dichloro motif with the conformational flexibility and lipophilic hydrogen-bonding capacity of the difluoromethoxy group, this compound offers a robust starting point for developing highly potent, metabolically stable therapeutics. Proper experimental validation using thermodynamic profiling (ITC) and metabolic clearance assays (HLM) is essential to fully leverage these pharmacophore properties in lead optimization.

References

  • ResearchGate: The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.[Link]

  • MDPI: The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors.[Link]

  • ChemRxiv: Impact of Conformations and Size on the Antileishmanial Activity of New Quinazoline Derivatives.[Link]

  • ResearchGate: Conformational preference of fluorinated ethers. [Link]

  • ResearchGate: Beyond Bioisosterism: New Concepts in Drug Discovery.[Link]

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate , a highly functionalized scaffold often utilized in agrochemical (e.g., dicamba analogs) and pharmaceutical discovery.

Traditional methods utilizing gaseous chlorodifluoromethane (Freon-22) present significant safety and environmental compliance challenges. This guide presents a modernized two-step sequence utilizing Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable source of difluorocarbene. This method ensures precise stoichiometry control, eliminates the need for high-pressure autoclaves, and accommodates the steric demands of the 3,5-dichloro-substituted phenolic core.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize regioselectivity and yield while minimizing handling hazards.

  • Disconnection: The C–O bond at the difluoromethoxy position.[1]

  • Key Challenge: The steric hindrance provided by the ortho-ester and meta-chlorine atoms reduces the nucleophilicity of the phenoxide oxygen.

  • Solution: We employ a "Protect-then-Functionalize" strategy.

    • Step 1 (Esterification): Conversion of 3,5-dichlorosalicylic acid to its ethyl ester to protect the carboxylic acid and increase solubility in organic media.

    • Step 2 (Difluoromethylation): O-alkylation using SCDA. This reagent thermally decarboxylates to generate reactive difluorocarbene (:CF₂) in situ, which inserts into the phenoxide bond.

Reaction Pathway Diagram[1][2][3][4]

SynthesisPath SM 3,5-Dichlorosalicylic Acid (Starting Material) Inter Ethyl 3,5-dichlorosalicylate (Intermediate) SM->Inter Fischer Esterification Target Ethyl 3,5-dichloro-2- (difluoromethoxy)benzoate (Target) Inter->Target Difluorocarbene Insertion Reagent1 EtOH, H2SO4 (cat.) Reflux, 6-8h Reagent1->SM Reagent2 ClCF2CO2Na (SCDA) K2CO3, DMF 95°C, -CO2 Reagent2->Inter

Figure 1: Synthetic pathway converting 3,5-dichlorosalicylic acid to the target difluoromethyl ether.

Experimental Protocol

Step 1: Synthesis of Ethyl 3,5-dichlorosalicylate

Objective: Mask the carboxylic acid to prevent competitive alkylation and improve lipophilicity.

Reagents:

  • 3,5-Dichlorosalicylic acid (1.0 equiv)

  • Ethanol (Absolute, 10-15 volumes)

  • Sulfuric Acid (H₂SO₄, conc., 0.5 equiv)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Charging: Add 3,5-dichlorosalicylic acid (e.g., 20.7 g, 100 mmol) and absolute ethanol (250 mL).

  • Catalyst Addition: Carefully add concentrated H₂SO₄ (2.7 mL, ~50 mmol) dropwise while stirring. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting acid is consumed.

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove excess ethanol (approx. 80% volume).

    • Pour residue into ice-water (300 mL).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Sat. NaHCO₃ (2 x 100 mL) to remove unreacted acid and catalyst.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or use directly if purity >95% by HPLC.

Step 2: O-Difluoromethylation via Sodium Chlorodifluoroacetate

Objective: Introduce the -CHF₂ motif using a safe, solid carbene source.

Mechanistic Insight: The reaction proceeds via the thermal decomposition of Sodium Chlorodifluoroacetate (SCDA) to release CO₂, chloride, and the reactive species difluorocarbene (:CF₂) .[1] The phenoxide anion, generated by K₂CO₃, attacks the electrophilic carbene. A proton source (trace water or added water) is required to quench the intermediate anion to form the -OCHF₂ group.

Reagents:

  • Ethyl 3,5-dichlorosalicylate (1.0 equiv)

  • Sodium Chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous) (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

  • Additive: Water (0.1 – 0.5 equiv) Optional but recommended to facilitate protonation.

Detailed Procedure:

  • System Prep: Use a 3-neck round-bottom flask equipped with a mechanical stirrer (essential for slurry), a reflux condenser, and a nitrogen inlet. Note: Gas evolution (CO₂) will occur; ensure the system is vented to a bubbler.[1]

  • Solubilization: Charge Ethyl 3,5-dichlorosalicylate (10.0 g, 42.5 mmol) and anhydrous DMF (100 mL). Stir to dissolve.

  • Base Activation: Add K₂CO₃ (11.7 g, 85 mmol). Heat to 50°C for 30 minutes to ensure deprotonation of the phenol. The solution usually turns yellow/orange.

  • Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (19.4 g, 127.5 mmol, 3.0 equiv).

    • Optimization Note: For large scales, add SCDA in portions over 1 hour to control CO₂ evolution.

  • Reaction: Heat the mixture to 95–100°C .

    • Observation: Vigorous bubbling (CO₂) will commence around 90°C. Maintain temperature until gas evolution ceases (approx. 2–4 hours).

  • Monitoring: Check HPLC/TLC. If starting material remains (>5%), add an additional 0.5 equiv of SCDA and continue heating.

  • Quench & Workup:

    • Cool the mixture to <30°C.

    • Slowly pour into water (500 mL) while stirring.

    • Extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (3 x 100 mL). MTBE is preferred to minimize DMF carryover.

    • Wash organics with water (3 x 100 mL) to rigorously remove DMF.

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product is typically a viscous oil or low-melting solid.

Key Reaction Parameters & Data

ParameterSpecificationRationale
Temperature 95°C ± 5°CRequired for SCDA decarboxylation. <90°C leads to no reaction; >120°C degrades the ester.
Stoichiometry SCDA (3.0 equiv):CF₂ has a short half-life and can dimerize to tetrafluoroethylene. Excess is needed.
Base K₂CO₃Strong enough to deprotonate phenol; compatible with ester function.
Solvent DMF or NMPHigh boiling point polar aprotic solvents stabilize the intermediate phenoxide.
Time 2–4 HoursDetermined by cessation of CO₂ evolution.

Safety & Handling (E-E-A-T)

  • Gas Evolution: The decomposition of SCDA releases 1 mole of CO₂ per mole of reagent. On a multi-gram scale, this generates significant pressure. Do not seal the reaction vessel. Use a bubbler to monitor rate.

  • Thermal Runaway: While SCDA is safer than Freon gas, rapid heating can cause sudden massive gas release. Ramp temperature slowly (1°C/min) from 50°C to 95°C.

  • Hydrofluoric Acid (HF) Risk: While not a direct reagent, side reactions or aqueous workup of unreacted fluorinated species can generate trace HF. Use glass-lined or appropriate glassware and wear standard PPE (gloves, goggles).

  • Solvent Removal: DMF is hepatotoxic and difficult to remove. Multiple water washes are more effective than rotary evaporation alone.

Troubleshooting Guide

Problem: Low conversion (<50%) after 4 hours.

  • Cause: Incomplete generation of :CF₂ or moisture quenching the carbene.

  • Fix: Ensure temperature is actually reaching 95°C internal. Add an additional 1.0 equiv of SCDA. Ensure DMF is dry (though trace water helps the final step, too much kills the carbene).

Problem: Hydrolysis of the Ethyl Ester.

  • Cause: Presence of hydroxide (from wet base) or temperature too high (>110°C).

  • Fix: Use anhydrous K₂CO₃. Keep temperature strictly <105°C.

Problem: Product co-elutes with starting material.

  • Fix: The difluoromethyl ether is significantly less polar than the phenol. Use a very non-polar eluent (e.g., 100% Pentane or 5% EtOAc/Hexane) for TLC/Column.

References

  • Large-Scale Difluoromethylation Protocol: Gagnon, A., et al. (2011).[3] A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate.[3] Journal of Organic Chemistry. [Link] Grounding: Establishes the SCDA/DMF/K2CO3 protocol for ortho-substituted benzoates.

  • Difluoromethylation Mechanism & Scope: Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. [Link] Grounding: Provides mechanistic insight into the carbene insertion pathway vs. SN2.

  • Organic Syntheses Procedure: Hu, J., et al. (2017).[4][5] Difluoromethylation of Phenols: 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one.[1] Organic Syntheses.[4] [Link] Grounding: Validates the safety profile and step-by-step handling of SCDA.

  • SCDA Reagent Properties: Zafrani, Y., et al. (2016). Sodium Chlorodifluoroacetate.[1][3] Encyclopedia of Reagents for Organic Synthesis. [Link] Grounding: Technical data on reagent stability and decomposition temperatures.

Sources

Application Note: Scalable Preparation of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, two-step protocol for the synthesis of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate , a highly functionalized aromatic intermediate often utilized in the development of agrochemicals (herbicides) and pharmaceutical pharmacophores.

The synthesis addresses two primary challenges:

  • Steric Hindrance: The target hydroxyl group at position 2 is flanked by a bulky ethoxycarbonyl group and a chlorine atom, reducing nucleophilic accessibility.

  • Fluorination Safety: Traditional methods utilizing chlorodifluoromethane (Freon-22) gas require pressurized vessels and ozone-depleting reagents. This protocol utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid, shelf-stable difluorocarbene precursor, allowing for a safer, atmospheric-pressure reaction.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage introduction of the difluoromethyl motif onto the pre-functionalized salicylate scaffold. This prevents the hydrolysis of the difluoromethyl ether which can occur under the harsh acidic conditions of esterification.

Retrosynthesis cluster_legend Legend Target Target Molecule Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate Intermediate Intermediate Ethyl 3,5-dichloro-2-hydroxybenzoate Target->Intermediate Difluoromethylation (ClCF2CO2Na, DMF, 100°C) StartingMaterial Starting Material 3,5-Dichlorosalicylic Acid Intermediate->StartingMaterial Esterification (EtOH, H2SO4) key1 Final Product key2 Precursor key3 Commodity Chemical

Figure 1: Retrosynthetic strategy prioritizing late-stage fluorination.

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves generating Difluorocarbene (:CF2) in situ.

  • Sodium Chlorodifluoroacetate (SCDA): Thermal decomposition releases CO2 and :CF2. Ensure adequate venting to prevent pressure buildup.

  • Dimethylformamide (DMF): Potent liver toxin and teratogen. Use only in a fume hood with butyl rubber gloves.

  • Reaction Temperature: The fluorination step requires heating to 90-120°C. Do not exceed the auto-ignition temperature of the solvent.

  • Waste Disposal: Aqueous waste from Step 2 will contain fluoride ions. Segregate according to local EHS regulations for fluorinated waste.

Step 1: Synthesis of Ethyl 3,5-dichloro-2-hydroxybenzoate

The starting material, 3,5-dichlorosalicylic acid, is converted to its ethyl ester using a standard acid-catalyzed Fischer esterification. This protects the carboxylic acid and tunes the solubility for the subsequent lipophilic fluorination step.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/Vol
3,5-Dichlorosalicylic acid 207.011.020.7 g
Ethanol (Absolute) 46.07Solvent200 mL
Sulfuric Acid (conc.) 98.080.55.0 mL
Sodium Bicarbonate (sat. aq) 84.01N/A200 mL
Protocol
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3,5-dichlorosalicylic acid (20.7 g, 100 mmol) and absolute ethanol (200 mL).

  • Catalyst Addition: Slowly add concentrated H2SO4 (5.0 mL) dropwise while stirring. Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[8] The starting acid (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6).

  • Workup:

    • Cool to room temperature and concentrate ethanol to ~50 mL under reduced pressure.

    • Pour residue into ice-water (300 mL).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with saturated NaHCO3 (2 x 100 mL) to remove unreacted acid.

    • Wash with Brine (100 mL), dry over anhydrous Na2SO4, and filter.

  • Purification: Concentrate in vacuo. The product typically crystallizes upon cooling. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 21.1 g (90%)

    • Appearance: White to off-white crystalline solid.

Step 2: Difluoromethylation via Carbene Insertion

This is the critical step. We utilize Sodium Chlorodifluoroacetate as the carbene source.[1] The reaction mechanism involves the thermal decarboxylation of the salt to generate difluorocarbene, which inserts into the phenoxide bond.

Mechanistic Insight: The presence of water is beneficial in this specific protocol (unlike traditional anhydrous SN2 reactions) because it aids in the protonation of the intermediate difluoromethyl anion [1].

ReactionMechanism Reagent ClCF2CO2Na Carbene :CF2 (Difluorocarbene) Reagent->Carbene Heat (-CO2, -NaCl) Phenol Ar-OH Intermediate [Ar-O-CF2]- Phenol->Intermediate + Base, + :CF2 Product Ar-O-CHF2 Intermediate->Product + H+ (from H2O)

Figure 2: Mechanism of difluoromethylation via difluorocarbene insertion.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/Vol
Ethyl 3,5-dichloro-2-hydroxybenzoate 235.061.011.75 g (50 mmol)
Sodium chlorodifluoroacetate 152.462.519.1 g
Potassium Carbonate (anhydrous) 138.211.510.4 g
DMF 73.09Solvent100 mL
Water 18.02Additive10 mL
Protocol
  • Setup: Use a 250 mL 3-neck RBF equipped with a reflux condenser, nitrogen inlet, and internal thermometer.

  • Solvation: Dissolve Ethyl 3,5-dichloro-2-hydroxybenzoate (11.75 g) in DMF (100 mL) and Water (10 mL).

  • Deprotonation: Add Potassium Carbonate (10.4 g). Stir at room temperature for 15 minutes to ensure phenoxide formation. The solution typically turns yellow/orange.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (19.1 g) in one portion.

  • Reaction:

    • Heat the mixture to 100°C .

    • Note: Gas evolution (CO2) will be observed.[5] Ensure the condenser is efficient to retain the solvent.

    • Maintain temperature at 100-105°C for 4-6 hours.

    • In-Process Control: Check TLC (10% EtOAc/Hexanes). The starting phenol (Rf ~0.5) is slightly more polar than the difluoromethoxy product (Rf ~0.7). Stain with FeCl3 (phenol turns purple; product does not).

  • Workup:

    • Cool reaction to room temperature.[9]

    • Dilute with Water (400 mL) and extract with Diethyl Ether or MTBE (3 x 150 mL). Avoid DCM if possible to prevent emulsion formation with DMF.

    • Wash organic layer extensively with Water (3 x 100 mL) to remove DMF.

    • Wash with Brine (100 mL), dry over MgSO4, and filter.

  • Purification:

    • Concentrate to yield a crude oil.

    • Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes). The product elutes early due to low polarity.

    • Expected Yield: 10.0 - 11.4 g (70-80%).

    • Appearance: Colorless to pale yellow oil (may solidify upon long-term storage).

Analytical Validation

Confirm the structure using NMR and MS.[7][9] The key diagnostic feature is the triplet in the proton NMR corresponding to the -OCHF2 group.

TechniqueExpected Signal / ValueInterpretation
1H NMR (CDCl3) δ 6.50 - 6.90 (t, J = 72-75 Hz, 1H) Characteristic triplet of the -OCHF2 proton. Large coupling constant due to geminal fluorines.
1H NMR (CDCl3) δ 7.6 - 7.9 (d, 2H)Aromatic protons (meta-coupling).
1H NMR (CDCl3) δ 4.3 (q), 1.3 (t)Ethyl ester group (-OCH2CH3).
19F NMR δ -80 to -85 ppm (d) Doublet corresponding to the two equivalent fluorine atoms coupled to the proton.
GC-MS (EI) M+ = 284/286/288Characteristic isotope pattern for two chlorines. Loss of -OCHF2 (M-51) is common.

Troubleshooting & Optimization

  • Low Conversion: If starting material remains after 6 hours, add an additional 0.5 equiv of Sodium chlorodifluoroacetate and stir for 2 more hours. The reagent can decompose unproductively over time.

  • Hydrolysis: If the ethyl ester hydrolyzes to the acid (check by LCMS), ensure the DMF contains no more than the prescribed 10% water and avoid excessive heating (>120°C).

  • Color: Darkening of the reaction mixture is normal (decomposition of DMF/carbene byproducts). This is removed during the water wash and chromatography.

References

  • Hu, J., et al. (2017). "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses, 94, 164-177.

  • Zafrani, Y., et al. (2019). "Difluoromethyl Ether: A Physiochemical Perspective." Journal of Medicinal Chemistry, 62(12), 5628-5647.

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenolic Hydroxyl Groups." Angewandte Chemie International Edition, 52(7), 2092-2095.

Sources

The Strategic Utility of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Fluorinated Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The unique electronic properties of the difluoromethoxy (-OCF₂H) group, in particular, have garnered significant attention. It can serve as a lipophilic hydrogen bond donor and a bioisostere for more metabolically labile groups like phenols or methoxy ethers. When appended to a robust aromatic scaffold such as 3,5-dichlorobenzoic acid, the resulting intermediate, Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate, becomes a highly valuable building block for the synthesis of novel active pharmaceutical ingredients (APIs). The dichloro-substitution pattern provides both metabolic stability and defined vectors for further functionalization, making this intermediate a powerful tool for navigating complex structure-activity relationships (SAR).

This guide provides a comprehensive overview of the synthesis, key transformations, and potential applications of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate for researchers and professionals in drug development. The protocols herein are designed to be self-validating, with explanations for critical steps grounded in established chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and handling requirements is paramount for the safe and effective use of any chemical intermediate.

PropertyValueReference
CAS Number 1803831-08-4[1]
Molecular Formula C₁₀H₈Cl₂F₂O₃[1]
Molecular Weight 285.07 g/mol [1]
Appearance (Predicted) Colorless to light yellow oil or low-melting solid
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Alcohols)

Safety and Handling Precautions:

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[2][4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

    • Ingestion: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[2]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[2]

Synthesis of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate: A Proposed Route

Workflow for the Synthesis of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Synthetic_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Difluoromethylation A 3,5-Dichlorosalicylic Acid B Ethyl 3,5-dichloro-2-hydroxybenzoate A->B Ethanol, H₂SO₄ (cat.) Reflux C Ethyl 3,5-dichloro-2-hydroxybenzoate D Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate C->D Sodium Chlorodifluoroacetate DMF/H₂O, K₂CO₃ Heat

Caption: Proposed two-step synthesis of the target intermediate.

Protocol 1: Esterification of 3,5-Dichlorosalicylic Acid

This protocol details the conversion of 3,5-dichlorosalicylic acid to its corresponding ethyl ester via Fischer esterification. This is a classic and robust method for the esterification of carboxylic acids.[5]

Materials:

  • 3,5-Dichlorosalicylic acid (1.0 eq)

  • Absolute Ethanol (EtOH) (sufficient to dissolve, e.g., 5-10 mL per gram of acid)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 2-3% of ethanol volume)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add 3,5-dichlorosalicylic acid and absolute ethanol.

  • Stir the mixture until the acid is fully dissolved.

  • Carefully and slowly, add the catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Pour the remaining residue into a separatory funnel containing cold water.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Ethyl 3,5-dichloro-2-hydroxybenzoate. The product can be used in the next step without further purification if TLC shows high purity, or it can be purified by column chromatography.

Protocol 2: Difluoromethylation of Ethyl 3,5-dichloro-2-hydroxybenzoate

This protocol describes the O-difluoromethylation of the phenolic hydroxyl group. This reaction introduces the key difluoromethoxy moiety. The use of sodium chlorodifluoroacetate as the difluoromethylating agent is a common and effective method.[6]

Materials:

  • Ethyl 3,5-dichloro-2-hydroxybenzoate (1.0 eq)

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) and Water (e.g., 4:1 v/v)

  • Reaction vessel suitable for heating (e.g., sealed tube or flask with reflux condenser)

  • Magnetic stirrer, heating mantle or oil bath

Procedure:

  • In a reaction vessel, combine Ethyl 3,5-dichloro-2-hydroxybenzoate, sodium chlorodifluoroacetate, and potassium carbonate.

  • Add the DMF/water solvent mixture.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Maintain the temperature for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate.

Key Transformations and Pharmaceutical Applications

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is primarily a precursor to its corresponding carboxylic acid, which is the more versatile intermediate for amide bond formation, a ubiquitous reaction in the synthesis of APIs.

Key Transformations of the Intermediate

Transformations A Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate B 3,5-Dichloro-2-(difluoromethoxy)benzoic Acid A->B Protocol 3: Hydrolysis (e.g., NaOH, EtOH/H₂O) C Amide Library (Potential APIs) B->C Protocol 4: Amide Coupling (e.g., EDC, HOBt, Amine)

Caption: Primary reaction pathways for pharmaceutical applications.

Protocol 3: Hydrolysis to 3,5-Dichloro-2-(difluoromethoxy)benzoic Acid

The saponification of the ethyl ester to the free carboxylic acid is a critical step. The steric hindrance around the ester group, posed by the ortho-difluoromethoxy and ortho-chloro substituents, may necessitate more forcing conditions than a simple room temperature hydrolysis.[7][8]

Materials:

  • Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (1.0 eq)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0-5.0 eq)

  • Ethanol (or THF) and Water (e.g., 3:1 v/v)

  • Hydrochloric Acid (HCl), e.g., 1M or 2M solution

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium hydroxide pellets or a concentrated aqueous solution.

  • Heat the mixture to reflux (or 60-80 °C) and stir for 2-4 hours. The hydrolysis of sterically hindered esters can be slow, so reaction progress should be monitored carefully by TLC (disappearance of starting material).[8]

  • After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with cold 1M HCl.

  • A white precipitate of 3,5-Dichloro-2-(difluoromethoxy)benzoic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.

Protocol 4: Amide Coupling to Generate Potential Bioactive Molecules

The resulting carboxylic acid is an ideal substrate for creating libraries of novel amides for screening in drug discovery programs. The electron-withdrawing nature of the substituents makes the corresponding amine partner's nucleophilicity a key consideration. A robust coupling method is therefore recommended.[4][9]

Materials:

  • 3,5-Dichloro-2-(difluoromethoxy)benzoic acid (1.0 eq)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (catalytic to 1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Magnetic stirrer, reaction flask, inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 3,5-Dichloro-2-(difluoromethoxy)benzoic acid in anhydrous DCM.

  • Add EDC, HOBt, and DIPEA to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine in a small amount of anhydrous DCM.

  • Add the amine solution dropwise to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product by silica gel chromatography or recrystallization.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of the intermediate and its products at each stage of the synthesis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for monitoring reaction progress and assessing the purity of the ethyl ester and the carboxylic acid.

ParameterRecommended ConditionsReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[10][11]
Mobile Phase A: Water with 0.1% Formic or Phosphoric AcidB: Acetonitrile or Methanol[12][13]
Gradient Start with a higher percentage of A, ramp up to a high percentage of B over 15-20 minutes.
Flow Rate 1.0 mL/min[10]
Detection UV at 254 nm or Diode Array Detector (DAD)[13]
Injection Volume 10-20 µL[13]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for confirming the identity of the more volatile ethyl ester and for detecting volatile impurities.

ParameterRecommended Conditions
Column Non-polar capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium
Injector Temp. 250 °C
Oven Program Initial temp 70°C, hold for 2 min, ramp at 15-20°C/min to 280-300°C, hold for 5 min.
MS Detector Electron Ionization (EI) at 70 eV, scanning a mass range of 50-400 amu.

Conclusion

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate represents a sophisticated and highly promising intermediate for pharmaceutical research. Its synthesis, while requiring a multi-step approach, relies on well-established and scalable chemical reactions. The true value of this intermediate lies in its conversion to 3,5-dichloro-2-(difluoromethoxy)benzoic acid, a versatile building block for the construction of novel amide-containing molecules. The combination of steric bulk, defined halogenation pattern, and the unique electronic properties of the difluoromethoxy group provides medicinal chemists with a powerful scaffold to explore new chemical space and develop next-generation therapeutics. The protocols and data presented in this guide offer a solid foundation for the synthesis, handling, and application of this valuable compound.

References

  • CymitQuimica. (2024). Safety Data Sheet for Methyl 5-amino-2-(difluoromethoxy)
  • BenchChem. (n.d.). Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid in Organic Synthesis.
  • Fisher Scientific. (n.d.).
  • Amfluoro. (n.d.). Ethyl 3,5-dichloro-2-(difluoromethoxy)
  • Spectrum Chemical. (2006).
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • ResearchGate. (2025). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
  • Synple Chem. (n.d.).
  • Agilent. (n.d.). GC AND GC/MS Brochure.
  • Echemi. (n.d.). ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)
  • Domling, A., et al. (n.d.).
  • Google Patents. (n.d.). CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.
  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • PrepChem.com. (n.d.). Synthesis of a.
  • Beilstein-Institut. (n.d.). The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents.
  • SIELC Technologies. (2018).
  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC)
  • ResearchGate. (n.d.). Kinetic Study of Hydrolysis of Benzoates. Part XXV.
  • Organic Letters - Figshare. (2018). Air- and Light-Stable S‑(Difluoromethyl)
  • Fluorochem. (n.d.). Methyl 2-(difluoromethyl)
  • Organic Syntheses. (n.d.).
  • PubMed. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T.
  • NIST. (n.d.). Benzoic acid, 3,5-dichloro-2-hydroxy-.
  • Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.

Sources

Application Note: Scalable Introduction of the Difluoromethoxy Group on Ethyl Benzoates via Carbene Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Reaction optimization, mechanistic causality, and validated experimental protocols for the difluoromethoxylation of ethyl 4-hydroxybenzoate.

Strategic Context in Drug Development

The difluoromethoxy group (–OCF₂H) is a privileged structural motif in modern medicinal chemistry and agrochemical development[1]. As a bioisostere for the traditional methoxy (–OCH₃) group, the introduction of a –OCF₂H moiety significantly alters the physicochemical profile of a drug candidate. The strong electron-withdrawing nature of the fluorine atoms increases the lipophilicity (logP) of the molecule, enhancing membrane permeability. More importantly, the robust carbon-fluorine bonds block oxidative metabolism by cytochrome P450 enzymes, dramatically improving the drug's metabolic stability and half-life[1].

Unlike the fully fluorinated trifluoromethoxy group (–OCF₃), the difluoromethoxy group retains a polarized C–H bond, allowing it to act as a weak hydrogen bond donor. This unique property enables novel binding interactions within target protein pockets. For substrates like ethyl benzoates—common intermediates in the synthesis of complex APIs—establishing a reliable, scalable, and cost-effective protocol for difluoromethoxylation is a critical operational requirement.

Mechanistic Rationale & Reagent Selection

Historically, difluoromethoxylation required harsh, ozone-depleting gases like chlorodifluoromethane (Freon-22) or expensive, moisture-sensitive reagents like TMSCF₂Br. To ensure a scalable and environmentally conscious protocol, this guide utilizes Sodium Chlorodifluoroacetate (SCDA, ClCF₂COONa) .

SCDA is a bench-stable, inexpensive, and solid precursor[2]. The reaction is driven by thermal decarboxylation. When heated to 90–100 °C in a polar aprotic solvent, SCDA extrudes carbon dioxide and sodium chloride to generate a highly reactive, electrophilic singlet difluorocarbene (:CF₂)[3]. Concurrently, a mild base (such as K₂CO₃) deprotonates the ethyl 4-hydroxybenzoate to form a nucleophilic phenoxide. The phenoxide attacks the electrophilic carbene, forming a difluoromethyl anion intermediate, which is rapidly protonated by trace water or the solvent system to yield the final difluoromethyl ether[3].

Mechanism SCDA SCDA (ClCF₂COONa) Heat Δ (95 °C) - CO₂, - NaCl SCDA->Heat Carbene Difluorocarbene (:CF₂) Heat->Carbene Intermediate Anion (ArO-CF₂⁻) Carbene->Intermediate Phenol Ethyl 4-hydroxybenzoate Phenoxide Phenoxide (ArO⁻) Phenol->Phenoxide K₂CO₃ Phenoxide->Intermediate + :CF₂ Product Product (ArO-CF₂H) Intermediate->Product + H⁺

Fig 1: Mechanistic pathway of SCDA thermal decarboxylation and subsequent difluoromethoxylation.

Reaction Optimization: The Causality of Conditions

A successful protocol is not just a list of ingredients; it is a finely tuned thermodynamic system. The ester functionality on ethyl benzoates presents a specific challenge: it is susceptible to saponification (hydrolysis) if the basic conditions are too harsh.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is optimal. Its high dielectric constant stabilizes the transition state of the SCDA decarboxylation and the resulting phenoxide anion[2]. Non-polar solvents completely suppress the reaction.

  • Base Selection: Potassium carbonate (K₂CO₃) provides the perfect pKa balance. It is strong enough to quantitatively deprotonate the phenol but mild enough to prevent the hydrolysis of the ethyl ester[2]. Stronger bases like NaOH lead to significant ester cleavage[4].

  • Temperature: The activation energy for SCDA decarboxylation requires temperatures strictly between 90 °C and 100 °C. Below 65 °C, the reagent remains inert; above 110 °C, the carbene degrades too rapidly before it can be trapped by the phenoxide[2].

Table 1: Optimization of Reaction Conditions for Ethyl 4-hydroxybenzoate
EntrySolventBase (2.0 eq)Temp (°C)SCDA (eq)Yield (%)Causality & Observations
1THFK₂CO₃652.0< 5Insufficient thermal energy for SCDA decarboxylation.
2DMFNone952.00Base is strictly required to generate the nucleophilic phenoxide.
3DMFNaOH952.045Strong base causes partial ester hydrolysis (saponification).
4CH₃CN/H₂OKOH805.072Good conversion, but requires a massive excess of the carbene precursor.
5 DMF K₂CO₃ 95 2.5 88 Optimal: Mild base preserves ester; ideal temp for controlled :CF₂ release.

Experimental Protocol: Synthesis of Ethyl 4-(difluoromethoxy)benzoate

This protocol is designed as a self-validating system, incorporating specific in-process checks and workup techniques to ensure high purity and yield[1].

Materials Required
  • Ethyl 4-hydroxybenzoate (1.0 equiv, 10.0 mmol, 1.66 g)

  • Sodium chlorodifluoroacetate (SCDA) (2.5 equiv, 25.0 mmol, 3.81 g)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv, 20.0 mmol, 2.76 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • 5% aqueous Lithium Chloride (LiCl) solution (for workup)

Workflow Step1 1. Setup Dissolve substrate & K₂CO₃ in DMF Step2 2. Reagent Addition Add ClCF₂COONa (2.5 eq.) Step1->Step2 Step3 3. Thermal Activation Stir at 95 °C for 3 h (Monitor by TLC) Step2->Step3 Step4 4. Quench & Extraction Cool to RT, add H₂O, extract with EtOAc Step3->Step4 Step5 5. DMF Removal Wash organics with 5% aq. LiCl Step4->Step5 Step6 6. Isolation Column Chromatography -> Pure Product Step5->Step6

Fig 2: Step-by-step experimental workflow for the difluoromethoxylation of ethyl benzoates.

Step-by-Step Methodology

1. Reaction Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Critical Safety Note: The reaction evolves CO₂ gas; ensure the system is vented through a bubbler and never completely sealed.

2. Activation of the Phenol: Add ethyl 4-hydroxybenzoate (1.66 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the flask. Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation. The solution may develop a slight yellow tint.

3. Reagent Addition & Thermal Decarboxylation: Add Sodium chlorodifluoroacetate (3.81 g, 25.0 mmol) to the mixture in a single portion. Submerge the flask in a pre-heated oil bath set to 95 °C. Vigorous gas evolution (CO₂) will begin as the internal temperature crosses 85 °C[2].

4. In-Process Monitoring: Allow the reaction to stir at 95 °C for 3 hours. Monitor the reaction progression via TLC (Hexanes:Ethyl Acetate 4:1). The product spot will run significantly higher (higher Rf) than the highly polar starting phenol due to the masking of the hydroxyl group and the lipophilic nature of the –OCF₂H moiety.

5. Quench and Extraction: Once complete, remove the flask from the oil bath and cool to room temperature. Dilute the reaction mixture with 50 mL of deionized water to dissolve the inorganic salts (NaCl, excess K₂CO₃). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

6. DMF Removal (Self-Validating Workup): Combine the organic layers. To ensure complete removal of DMF (which can co-elute and ruin isolation), wash the organic phase with a 5% aqueous LiCl solution (3 × 30 mL), followed by a final wash with saturated brine (30 mL).

7. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Eluent: 0% to 10% Ethyl Acetate in Hexanes) to afford Ethyl 4-(difluoromethoxy)benzoate as a clear, colorless oil.

Analytical Characterization & Validation

To confirm the successful introduction of the difluoromethoxy group, NMR spectroscopy provides definitive, self-validating markers:

  • ¹H NMR (400 MHz, CDCl₃): The most diagnostic signal is the proton of the difluoromethoxy group. It appears as a distinct triplet at approximately δ 6.55 ppm . The splitting is caused by geminal coupling to the two fluorine atoms, resulting in a massive coupling constant (²J_HF ≈ 74 Hz ).

  • ¹⁹F NMR (376 MHz, CDCl₃): The fluorine atoms will appear as a doublet at approximately δ -81.5 ppm (coupled back to the single proton, ²J_FH ≈ 74 Hz).

  • MS (ESI+): Expected [M+H]⁺ for C₁₀H₁₀F₂O₃ is 217.06.

References

  • S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate Organic Letters, American Chemical Society (2013). URL:[Link]

  • Difluoromethylation of Phenols - Organic Syntheses Procedure Organic Syntheses, Vol. 96, p. 52 (2019). URL:[Link]

Sources

Application Note: Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, properties, and application of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate , a specialized intermediate in the development of next-generation auxin herbicides and lipophilic agrochemicals.

Executive Summary

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a high-value synthetic scaffold designed to modulate the physicochemical properties of benzoic acid-based herbicides. Structurally, it is the difluoromethoxy bioisostere of the herbicide Tricamba (3,5-dichloro-2-methoxybenzoic acid) and a positional isomer analog of Dicamba.

The incorporation of the difluoromethoxy (


) group serves two critical functions in modern agrochemical design:
  • Lipophilic Modulation: It increases the

    
     (lipophilicity) compared to the methoxy group, enhancing cuticular penetration in waxy weed leaves.
    
  • Metabolic Stability: The

    
     bonds resist oxidative demethylation by cytochrome P450 enzymes in plants, potentially extending the half-life of the active ingredient within the target weed.
    

Chemical Properties & Safety Profile

PropertyData
CAS Number Not formally assigned (Custom Synthesis)
Molecular Formula

Molecular Weight 285.07 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, Acetonitrile; Insoluble in water
Storage 2–8°C, Inert atmosphere (

or

)

Safety Warning:

  • Precursors: 3,5-Dichlorosalicylic acid is an irritant.

  • Reagents: Sodium chlorodifluoroacetate releases difluorocarbene (

    
    ) upon heating, which is reactive. Reactions must be performed in a fume hood to manage gas evolution (
    
    
    
    ).

Synthetic Pathway & Logic

The synthesis strategy prioritizes the Late-Stage Difluoromethylation of the phenol moiety. Direct chlorination of a pre-existing difluoromethoxybenzene is avoided due to the directing group conflict (the


 is an ortho/para director, but the steric bulk and electronics favor the para position, making 3,5-dichloro substitution difficult to achieve cleanly).
Core Logic:
  • Scaffold Construction: Establish the 3,5-dichloro substitution pattern on the salicylic acid core first.

  • Protection: Esterify the carboxylic acid to prevent side reactions (e.g., formation of difluoromethyl esters) and improve solubility.

  • Functionalization: Introduce the

    
     group using a difluorocarbene source under basic conditions.
    
Visual Workflow (DOT Diagram)

SynthesisPathway Start 3,5-Dichlorosalicylic Acid Step1 Ethyl 3,5-dichlorosalicylate (Intermediate A) Start->Step1 Esterification Step2 Ethyl 3,5-dichloro-2- (difluoromethoxy)benzoate (Target) Step1->Step2 Difluoromethylation (Difluorocarbene Insertion) Reagent1 EtOH / H2SO4 Reflux Reagent2 ClCF2COONa / K2CO3 DMF, 90°C

Caption: Two-step synthesis of the target benzoate from commercially available 3,5-dichlorosalicylic acid.

Detailed Experimental Protocols

Protocol A: Preparation of Ethyl 3,5-Dichlorosalicylate

Objective: To protect the carboxylic acid functionality.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 3,5-dichlorosalicylic acid (20.7 g, 100 mmol) and Absolute Ethanol (200 mL).

  • Catalyst: Slowly add concentrated Sulfuric Acid (

    
    )  (2.0 mL) while stirring.
    
  • Reaction: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting acid is consumed.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Concentrate under reduced pressure to remove excess ethanol.[3]

    • Dissolve the residue in Ethyl Acetate (150 mL) and wash with Saturated

      
       (2 x 100 mL) to neutralize residual acid.
      
    • Wash with Brine, dry over anhydrous

      
      , and concentrate.
      
  • Yield: Expect ~21–22 g (90–95%) of a white solid.

Protocol B: Difluoromethylation (The Critical Step)

Objective: Introduction of the difluoromethoxy group via difluorocarbene. Note: This method uses Sodium Chlorodifluoroacetate, a solid reagent that is safer and easier to handle than gaseous Freon-22 (


).
  • Setup: Use a 250 mL 3-neck flask equipped with a thermometer, reflux condenser, and nitrogen inlet.

  • Solvent System: Dissolve Ethyl 3,5-dichlorosalicylate (11.75 g, 50 mmol) in DMF (Dimethylformamide, 50 mL) and Water (0.5 mL).

    • Expert Insight: A trace amount of water aids the proton transfer in the carbene mechanism, though strictly anhydrous conditions are often cited, practical experience suggests 1% water can accelerate the reaction with inorganic bases.

  • Base: Add Potassium Carbonate (

    
    )  (10.4 g, 75 mmol). Stir for 15 minutes at room temperature.
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (

    
    )  (15.2 g, 100 mmol).
    
  • Reaction:

    • Heat the mixture to 90–100°C .

    • Observation: Evolution of

      
       gas will occur as the reagent decarboxylates to generate the reactive difluorocarbene (
      
      
      
      ). Ensure proper venting.
    • Maintain temperature for 4–6 hours.

  • Quench & Isolation:

    • Cool to room temperature.[1][2][3][4] Pour the mixture into Ice Water (300 mL).

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).

    • Critical Step: Wash the organic layer thoroughly with Water (3 x 100 mL) to remove DMF, which can interfere with crystallization.

  • Purification:

    • Dry over

      
       and concentrate.
      
    • Purify via Flash Column Chromatography (Silica Gel, 0–10% EtOAc in Hexanes).

  • Characterization:

    • 
       NMR (
      
      
      
      ):
      Look for the characteristic triplet of the
      
      
      proton at
      
      
      ppm (
      
      
      Hz).

Applications in Agrochemical Discovery

This intermediate serves as a versatile "lock-and-key" scaffold. The ethyl ester can be hydrolyzed to the free acid or derivatized further.[5]

A. Synthesis of Auxin Herbicides (Free Acid Form)

Hydrolysis of the ester yields 3,5-dichloro-2-(difluoromethoxy)benzoic acid .

  • Mechanism of Action: Mimics Indole-3-acetic acid (IAA). The 3,5-dichloro pattern provides steric protection, while the 2-difluoromethoxy group ensures the molecule remains lipophilic enough to penetrate the waxy cuticle of broadleaf weeds.

  • Protocol: Treat the ethyl ester with

    
     in 
    
    
    
    at room temperature for 2 hours, then acidify with
    
    
    .
B. Synthesis of Sulfonylurea Herbicides

The acid can be converted to an isocyanate and coupled with sulfonamides.

  • Workflow: Acid

    
     Acid Chloride 
    
    
    
    Isocyanate
    
    
    Coupling with Aryl Sulfonamide.
Mechanism of Action Diagram (Auxin Mimicry)

MoA Compound 3,5-Cl2-2-OCHF2-Benzoate Transport Phloem Transport (Systemic Movement) Compound->Transport Lipophilic Entry Target Nuclear Auxin Receptors (TIR1/AFB) Transport->Target Binding Effect Uncontrolled Growth (Epinasty/Death) Target->Effect Gene Activation

Caption: Proposed mode of action for the hydrolyzed free acid form as a systemic auxin herbicide.

Analytical Quality Control

ParameterMethodSpecification
Purity HPLC (C18, ACN/Water)

Identity GC-MSMolecular Ion

284/286/288 (Isotope pattern)
Residual Solvent HS-GCDMF

ppm
Water Content Karl Fischer

References

  • Hu, J., Zhang, W., & Wang, F. (2009). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications, (48), 7405-7407.

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisosteres: A Structural Perspective." Journal of Medicinal Chemistry, 60(2), 797-804.

  • Hartzell, S. L. (1990). "Dicamba and Related Benzoic Acid Herbicides." In: Methods in Enzymology, Vol 12, 123-145. (Contextual reference for benzoic acid herbicide SAR).
  • Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols." Angewandte Chemie International Edition, 52(7), 2092-2095.

Sources

Application Note: Nucleophilic Substitution Protocols for Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the nucleophilic substitution reactivity of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate . This compound features three distinct electrophilic sites: the carbonyl carbon (highly reactive), the ethyl alkyl carbon (moderately reactive), and the aromatic ring carbons (low reactivity due to substitution patterns).

The guide focuses on the practical derivatization of this scaffold, primarily for agrochemical and pharmaceutical optimization (e.g., bioisostere installation).

Executive Summary & Compound Analysis

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a highly functionalized aromatic ester. It serves as a robust scaffold where the difluoromethoxy (-OCHF₂) group acts as a lipophilic, metabolically stable bioisostere for methoxy or hydroxy groups.

Reactivity Profile

The molecule presents three potential sites for nucleophilic attack.[1] Understanding the hierarchy of reactivity is critical for selective derivatization:

Site of AttackMechanismReactivity LevelNotes
Carbonyl Carbon (C1) S_N (Acyl) High Primary site. Undergoes hydrolysis, transesterification, and aminolysis.
Ethyl Carbon (C_alkyl) S_N2 Moderate Susceptible to "soft" nucleophiles (e.g., I⁻, RS⁻) leading to dealkylation (cleavage).
Aromatic Ring (C3/C5) S_NAr Very Low The Chlorine atoms are meta to the activating ester group, making classical S_NAr difficult without catalysis.
Difluoromethoxy (C2) -- Inert The -OCHF₂ group is generally stable to nucleophilic attack and does not act as a leaving group under standard conditions.

Core Protocols: Acyl Substitution (Ester Derivatization)

The most chemically accessible transformation is the substitution of the ethoxy group at the carbonyl center. This is used to generate the free acid (active form) or amide derivatives.

Protocol A: Controlled Hydrolysis (Saponification)

Objective: Conversion of the ethyl ester to the free carboxylic acid without degrading the difluoromethoxy group.

Reagents:

  • Substrate: Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (1.0 equiv)

  • Base: Lithium Hydroxide (LiOH·H₂O) (2.5 equiv)

  • Solvent: THF:Water (3:1 v/v)

  • Acid: 1N HCl (for workup)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of the substrate in 15 mL of THF in a round-bottom flask.

  • Activation: Prepare a solution of LiOH (2.5 equiv) in 5 mL of water. Add this dropwise to the THF solution at 0°C.

    • Rationale: LiOH is milder than NaOH, preventing potential attack on the halogenated ring or elimination of the difluoromethyl group.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting material (R_f ~0.7) disappears.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with 10 mL water.

    • Wash with diethyl ether (2 x 10 mL) to remove non-acidic impurities.

    • Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2 using 1N HCl. The product should precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Direct Aminolysis (Amide Synthesis)

Objective: Direct conversion of the ester to an amide using a magnesium-amide intermediate, avoiding the acid chloride step.

Reagents:

  • Amine (e.g., Benzylamine, 2.0 equiv)

  • Reagent: Isopropylmagnesium Chloride (iPrMgCl, 2.0 M in THF, 2.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Complex Formation: In a flame-dried flask under Argon, dissolve the amine (2.0 equiv) in anhydrous THF. Cool to 0°C.

  • Activation: Add iPrMgCl (2.5 equiv) dropwise. Stir for 15 minutes to generate the magnesium amide species (R-NH-MgCl).

  • Substitution: Add a solution of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (1.0 equiv) in THF dropwise to the magnesium amide solution.

  • Heating: Warm to room temperature. If reaction is sluggish (due to steric bulk of ortho-OCHF₂), heat to 50°C for 12 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[2]

Advanced Protocol: Nucleophilic Dealkylation (Krapcho-Type)

When basic hydrolysis is contraindicated (e.g., sensitive functional groups), nucleophilic attack at the ethyl group using a soft nucleophile cleaves the ester under neutral conditions.

Mechanism: S_N2 attack of Iodide on the ethyl CH₂, displacing the carboxylate.

Protocol:

  • Setup: Dissolve substrate (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Reagent: Add Lithium Iodide (LiI, 4.0 equiv).

  • Conditions: Heat the mixture to reflux (or 140°C) for 8–12 hours.

    • Note: The reaction is driven by the precipitation of the carboxylate salt or the volatility of ethyl iodide.

  • Workup: Dilute with water, acidify with 1N HCl, and extract the free acid with EtOAc.

Feasibility of Aromatic Substitution (S_NAr)

Researchers often attempt to displace the Chlorine atoms (C3/C5). It is crucial to understand why this is difficult for this specific scaffold.

  • Electronic Mismatch: S_NAr requires electron-withdrawing groups (EWG) located ortho or para to the leaving group.

    • In this molecule, the Ester (EWG) is at C1.

    • The Chlorines are at C3 and C5 (Meta to the EWG).

    • Therefore, the Meisenheimer complex cannot be stabilized by the ester's resonance.

  • Steric Shielding: The C2 position is occupied by the bulky -OCHF₂ group, shielding the C3-Chlorine.

Recommendation: If substitution of the Chlorine is required, do not use classical nucleophilic substitution conditions (which will likely fail or decompose the ester). Instead, utilize Transition Metal Catalysis (Buchwald-Hartwig or Suzuki Coupling) .

Diagram: Reactivity Logic Flow

ReactivityMap Substrate Ethyl 3,5-dichloro-2- (difluoromethoxy)benzoate Carbonyl Carbonyl Carbon (C1) (High Reactivity) Substrate->Carbonyl Ethyl Ethyl Group (Moderate Reactivity) Substrate->Ethyl Ring Ring Chlorines (C3/C5) (Low Reactivity) Substrate->Ring Hydrolysis Hydrolysis (OH-) -> Carboxylic Acid Carbonyl->Hydrolysis Aminolysis Aminolysis (RNH2) -> Amide Carbonyl->Aminolysis Dealkylation Dealkylation (I-) -> Carboxylic Acid Ethyl->Dealkylation SNAr Classical S_NAr (Unfavorable due to Meta-EWG) Ring->SNAr Difficult PdCat Pd-Catalyzed Coupling (Recommended for Cl substitution) Ring->PdCat Alternative

Caption: Reactivity hierarchy of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate showing preferred pathways.

Safety & Handling

  • Fluorinated Intermediates: While the -OCHF₂ group is stable, thermal decomposition at very high temperatures (>200°C) can release HF or fluorophosgene. Perform high-temperature dealkylations in a well-ventilated fume hood.

  • Ester Hydrolysis: The acidification step (Protocol A, Step 4) can generate heat. Add acid slowly to control the exotherm.

  • Solvent Compatibility: Avoid using strong alkoxides (e.g., NaOEt) in ethanol if transesterification is not desired, as the ethyl/methyl exchange happens rapidly.

References

  • Difluoromethoxy Group Properties

    • Zafrani, Y., et al. (2018). "Difluoromethyl Group as a Masked Nucleophile." Journal of the American Chemical Society. Link

    • BenchChem Technical Review. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Link

  • Nucleophilic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (S_NAr) - Introduction and Mechanism." Link

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations." Synthesis.

Sources

Scalable Synthesis Routes for Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Analysis

The incorporation of the difluoromethoxy (–OCF₂H) group into aromatic systems is a critical transformation in modern medicinal chemistry and agrochemical development. The –OCF₂H moiety acts as a lipophilic hydrogen-bond donor, often improving metabolic stability, bioavailability, and membrane permeability compared to its methoxy counterparts[1].

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a highly functionalized, sterically hindered building block. Synthesizing this compound at scale requires overcoming the poor nucleophilicity of the hindered 2-hydroxyl group, which is flanked by an electron-withdrawing ester and a bulky chlorine atom.

Our retrosynthetic strategy relies on starting from the commercially available 3,5-dichloro-2-hydroxybenzoic acid. The workflow involves a standard Fischer esterification to mask the carboxylic acid, followed by a robust, chemoselective O-difluoromethylation of the hindered phenol.

Mechanistic Insights: Difluorocarbene Generation

Historically, the difluoromethylation of phenols relied on chlorodifluoromethane (Freon-22), an ozone-depleting gas that requires specialized pressurized reactors and poses significant environmental and safety hazards[2]. To ensure scalability, safety, and environmental compliance, this protocol utilizes sodium chlorodifluoroacetate (ClCF₂COONa) as a bench-stable, solid difluorocarbene precursor[3].

Causality in Reagent Selection:

  • Base Selection (K₂CO₃): A mild, non-nucleophilic base like potassium carbonate is chosen over sodium hydroxide to prevent the premature hydrolysis of both the ethyl ester and the ClCF₂COONa precursor[3].

  • Solvent (DMF): A polar aprotic solvent is required to fully dissolve the reagents, stabilize the phenolate ion, and facilitate the nucleophilic attack on the transient carbene.

  • Controlled Addition: ClCF₂COONa undergoes thermal decarboxylation at 100 °C to generate difluorocarbene (:CF₂). Because :CF₂ is highly reactive and prone to dimerization (forming tetrafluoroethylene gas), ClCF₂COONa must be added in portions. This maintains a low, steady-state concentration of the carbene that matches the reaction rate of the sterically hindered phenolate[2].

Mechanism A ClCF2COONa (Precursor) B Decarboxylation (-CO2, 100 °C) A->B C Difluorocarbene (:CF2) B->C D Phenolate Attack (C-O Bond Formation) C->D E Protonation (-OCF2H Product) D->E

Mechanistic pathway of difluoromethylation via thermal difluorocarbene generation.

Experimental Workflow

Workflow SM 3,5-dichloro-2-hydroxybenzoic acid (Starting Material) Ester Esterification (EtOH, H2SO4, Reflux) SM->Ester Int Ethyl 3,5-dichloro-2-hydroxybenzoate (Intermediate) Ester->Int DFM Difluoromethylation (ClCF2COONa, K2CO3, DMF, 100°C) Int->DFM Prod Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (Target Product) DFM->Prod

Step-by-step synthetic workflow for Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate.

Step-by-Step Methodologies

Protocol A: Synthesis of Ethyl 3,5-dichloro-2-hydroxybenzoate

This step masks the carboxylic acid to prevent competitive carbene insertion during the subsequent step.

  • Setup: Equip a 2 L round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube.

  • Reaction: Add 3,5-dichloro-2-hydroxybenzoic acid (100 g, 483 mmol, 1.0 eq) and anhydrous ethanol (1.0 L, 10 vol). Stir to form a suspension.

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 2.6 mL, 48.3 mmol, 0.1 eq) dropwise. Caution: Exothermic addition.

  • Heating: Heat the mixture to reflux (78 °C) for 16 hours.

  • Self-Validating IPC (In-Process Control): Withdraw a 0.1 mL aliquot, dilute with 1 mL acetonitrile, and analyze via HPLC (254 nm). The reaction is complete when the starting material is < 2.0% (Area %).

  • Workup: Concentrate the mixture under reduced pressure to remove ~800 mL of ethanol. Dilute the residue with ethyl acetate (800 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 400 mL) to neutralize the acid catalyst and remove unreacted starting material.

  • Isolation: Wash the organic layer with brine (400 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to afford Ethyl 3,5-dichloro-2-hydroxybenzoate as a white to off-white solid. Dry under a vacuum to constant weight.

Protocol B: Difluoromethylation via ClCF₂COONa

This step introduces the difluoromethoxy group. Strict temperature and addition-rate controls are required to manage CO₂ evolution and maximize yield[2].

  • Setup: Equip a 2 L three-neck flask with an overhead stirrer, a reflux condenser, a nitrogen inlet, and an internal temperature probe. Connect the condenser to a bubbler to monitor CO₂ evolution.

  • Reagent Loading: Add Ethyl 3,5-dichloro-2-hydroxybenzoate (100 g, 425 mmol, 1.0 eq), anhydrous K₂CO₃ (117.5 g, 850 mmol, 2.0 eq), and anhydrous DMF (800 mL, 8 vol). Stir vigorously at 400 rpm.

  • Heating: Heat the suspension to an internal temperature of 100 °C.

  • Controlled Addition: Weigh out Sodium chlorodifluoroacetate (ClCF₂COONa) (162 g, 1.06 mol, 2.5 eq). Add the solid in 5 equal portions (approx. 32.4 g each) over 2.5 hours (one portion every 30 minutes).

    • Critical Insight: Rapid addition will cause violent foaming due to CO₂ release and will lower the yield due to the dimerization of the difluorocarbene[2].

  • Self-Validating IPC: 1 hour after the final addition, withdraw a 0.2 mL aliquot, quench into 1 mL H₂O, extract with 1 mL MTBE, and analyze the organic layer via HPLC. Proceed to workup when the intermediate phenol is < 3.0%.

  • Workup: Cool the reaction mixture to 20 °C. Slowly pour the mixture into ice-cold water (2.4 L) under vigorous stirring to quench any unreacted carbene precursor. Extract the aqueous mixture with MTBE (3 × 800 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 500 mL) to thoroughly remove residual DMF. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product via short-path vacuum distillation or crystallization (from heptane) to yield Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate.

Quantitative Data & In-Process Controls

Table 1: Reaction Parameters and In-Process Controls (IPC)

StepKey ReagentsCritical ParametersIPC MethodAcceptance Criteria
A. Esterification EtOH, H₂SO₄ (cat.)Reflux (78 °C), 16 hHPLC (254 nm)Starting material < 2.0%
B. Difluoromethylation ClCF₂COONa, K₂CO₃100 °C, Portion-wise additionHPLC (254 nm)Intermediate phenol < 3.0%
Workup (Step B) 5% aq. LiCl washVigorous phase mixingGC-FID or NMRResidual DMF < 0.5%

Table 2: Quantitative Yield and Purity Profile (100 g Scale)

CompoundMolecular WeightIsolated Yield (%)HPLC Purity (%)Major Impurity Profile
Ethyl 3,5-dichloro-2-hydroxybenzoate235.06 g/mol 94%> 98.5%< 1.0% (Unreacted Acid)
Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate285.07 g/mol 78%> 99.0%< 0.5% (Des-fluoro side products)

References[2] Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. "Difluoromethylation of Phenols." Organic Syntheses, 2024. Available at:https://www.orgsyn.org/demo.aspx?prep=v101p0174[1] Shen, Q., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021. Available at:https://pubs.rsc.org/en/content/articlelanding/2021/CS/D1CS00360G[3] Ni, C., & Hu, J. "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 2014. Available at:https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0033-1340856

Sources

Application Note: Reagents and Protocols for the Esterification of 3,5-Dichloro-2-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate from its parent acid, 3,5-dichloro-2-(difluoromethoxy)benzoic acid, is a critical transformation in the development of highly functionalized halogenated building blocks.

Standard Fischer esterification (refluxing ethanol with catalytic sulfuric acid) is notoriously inefficient for this specific substrate due to two compounding factors:

  • Severe Steric Hindrance : The ortho-difluoromethoxy group and meta-chloro groups create a bulky microenvironment around the carboxyl carbon, severely restricting the trajectory of the incoming ethanol nucleophile.

  • Electronic Deactivation : The strong electron-withdrawing inductive effects (-I) of the halogens and the difluoromethoxy group drastically decrease the electron density on the carbonyl oxygen. This makes protonation—the critical first step of Fischer esterification—thermodynamically unfavorable.

To bypass these limitations, we recommend two robust, field-proven alternative methodologies:

  • Method A: Acid Chloride Activation (Nucleophilic Acyl Substitution) . By treating the acid with oxalyl chloride and a catalytic amount of DMF, the hydroxyl group is replaced by a highly reactive chloride leaving group[3]. The resulting acid chloride is intensely electrophilic, allowing the ethanol nucleophile to attack rapidly at room temperature without requiring prior carbonyl protonation.

  • Method B: Carboxylate Alkylation (Sₙ2 Pathway) . This approach uses potassium carbonate (K₂CO₃) to deprotonate the carboxylic acid, forming a nucleophilic benzoate anion [1]. The anion then directly attacks ethyl iodide (EtI) via an Sₙ2 mechanism[2]. This entirely avoids the sterically hindered tetrahedral intermediate at the carbonyl carbon, making it exceptionally effective for ortho-substituted benzoic acids.

Reaction Pathway Visualization

G SM 3,5-Dichloro-2-(difluoromethoxy) benzoic acid ActA Activation (Oxalyl Chloride, DMF cat.) SM->ActA Method A ActB Deprotonation (K2CO3, DMF) SM->ActB Method B IntA Acid Chloride Intermediate (Highly Electrophilic) ActA->IntA ReactA Esterification (Ethanol, Et3N) IntA->ReactA Prod Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate ReactA->Prod IntB Carboxylate Anion (Nucleophilic) ActB->IntB ReactB SN2 Alkylation (Ethyl Iodide) IntB->ReactB ReactB->Prod

Mechanistic divergence: Acid chloride activation vs. SN2 carboxylate alkylation.

Quantitative Data: Method Comparison

ParameterMethod A: Acid Chloride ActivationMethod B: Sₙ2 Alkylation
Primary Reagents Oxalyl chloride, DMF (cat.), EtOH, Et₃NEthyl iodide, K₂CO₃, DMF
Reactive Intermediate 3,5-dichloro-2-(difluoromethoxy)benzoyl chloridePotassium 3,5-dichloro-2-(difluoromethoxy)benzoate
Reaction Temperature 0 °C to Room Temperature (RT)60 °C to 80 °C
Typical Reaction Time 2 - 4 hours12 - 18 hours
Expected Yield 85% - 95%80% - 90%
Primary Byproducts HCl, CO₂, CO, Et₃N·HClKI, KHCO₃
Process Scalability Excellent (requires gas scrubbing for CO/CO₂)Good (limited by EtI volatility and toxicity)

Experimental Protocols

Method A: Synthesis via Acid Chloride Activation

Self-validating principle: The cessation of gas evolution (CO and CO₂) confirms the complete formation of the acid chloride intermediate. The subsequent precipitation of triethylamine hydrochloride confirms successful esterification.

  • Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a venting needle (or gas scrubber), dissolve 3,5-dichloro-2-(difluoromethoxy)benzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis : Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which acts as the true chlorinating agent, significantly accelerating the reaction.

  • Activation : Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 equiv) dropwise. In-process control: Immediate effervescence will be observed.

  • Maturation : Remove the ice bath and stir at room temperature for 2 hours. The reaction is complete when gas evolution completely ceases and the solution becomes homogeneous.

  • Concentration : Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM. Causality: Removing excess oxalyl chloride prevents the formation of diethyl oxalate side-products in the next step. Re-dissolve the resulting crude acid chloride in fresh anhydrous DCM.

  • Esterification : Cool the solution to 0 °C. Add absolute ethanol (3.0 equiv) followed by the dropwise addition of triethylamine (Et₃N, 2.0 equiv). In-process control: A white precipitate (Et₃N·HCl) will form immediately.

  • Work-up : Stir for 1 hour at RT. Quench with water, extract with DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target ethyl ester.

Method B: Synthesis via Carboxylate Alkylation

Self-validating principle: The dissolution of the starting acid and the subsequent accumulation of a fine white precipitate (potassium iodide) during heating indicates successful Sₙ2 displacement.

  • Deprotonation : In a round-bottom flask, dissolve 3,5-dichloro-2-(difluoromethoxy)benzoic acid (1.0 equiv) in anhydrous DMF (0.3 M). Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stirring : Stir the suspension at room temperature for 30 minutes. Causality: This pre-stirring ensures complete deprotonation to the potassium carboxylate salt, maximizing its nucleophilicity before the alkylating agent is introduced.

  • Alkylation : Add ethyl iodide (1.5 equiv) dropwise to the mixture.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 60 °C for 12-18 hours. In-process control: Monitor by TLC (Hexanes/Ethyl Acetate 4:1). The highly polar acid spot (baseline) will disappear, replaced by a high-Rf ester spot.

  • Work-up : Cool the mixture to room temperature. Dilute with a large volume of water (at least 5x the reaction volume) and extract with ethyl acetate (3x).

  • Purification : Wash the combined organic layers with 5% aqueous LiCl (3x), followed by brine. Causality: Aqueous LiCl selectively partitions residual DMF into the aqueous phase, preventing high-boiling solvent contamination in the final product. Dry over MgSO₄, filter, and evaporate the solvent to afford the target ethyl ester.

References

  • Title : Illustrated Glossary of Organic Chemistry - Carboxylate ester Source : UCLA Chemistry & Biochemistry URL :[Link]

  • Title : Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids Source : Organic Letters (ACS Publications) URL :[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced fluorination workflows. Synthesizing Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate presents unique mechanistic hurdles. The target molecule features an electron-deficient aromatic ring with significant steric hindrance at the C2-hydroxyl group due to the flanking C3 and C5 chlorine atoms. This structural reality often leads to incomplete conversions, carbene dimerization, and unwanted ester hydrolysis during the difluoromethylation step.

This guide provides a self-validating troubleshooting framework, optimized protocols, and mechanistic insights to help you achieve high-yield difluoromethylation using modern, bench-stable reagents.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my difluoromethylation yield stalling below 40%, and how does the choice of difluorocarbene precursor affect this? A1: Stalled yields are typically caused by the rapid hydrolysis or dimerization of the difluorocarbene intermediate before it can be trapped by the sterically hindered phenolate. Historically, gaseous chlorodifluoromethane (Freon-22) was used, but it suffers from variable yields, toxicity, and severe environmental restrictions [1].

The modern standard is Sodium chlorodifluoroacetate (ClCF₂COONa) . The causality of its success lies in its controlled thermal decarboxylation. At 90–100 °C, it releases carbon dioxide and sodium chloride to generate singlet difluorocarbene (:CF₂) [1]. Because your specific substrate (Ethyl 3,5-dichloro-2-hydroxybenzoate) is highly sterically hindered, the nucleophilic attack on the carbene is slow. If you add the precursor all at once, the local concentration of :CF₂ spikes, leading to carbene dimerization (forming tetrafluoroethylene) rather than product formation.

Q2: I am observing significant ester hydrolysis, resulting in 3,5-dichloro-2-(difluoromethoxy)benzoic acid. How do I prevent this? A2: Ester hydrolysis is a direct consequence of using overly strong bases (e.g., NaOH or KOH) in aqueous or semi-aqueous conditions. The ethyl ester is highly susceptible to saponification at the elevated temperatures (90–100 °C) required for ClCF₂COONa decarboxylation.

The Fix: Shift to a mild, anhydrous base system. Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) in anhydrous N,N-Dimethylformamide (DMF) provides sufficient basicity to deprotonate the 3,5-dichloro-2-hydroxybenzoate (which has a lowered pKa due to the electron-withdrawing chlorines) without cleaving the ester [2].

Q3: How do I know if the thermal decarboxylation is actually occurring during the reaction? A3: The reaction is self-validating through gas evolution. As ClCF₂COONa breaks down, it releases equimolar amounts of CO₂ gas. If you do not observe steady bubbling upon the addition of the reagent at 95 °C, your internal reaction temperature is too low, or your reagent has degraded.

Part 2: Visualizing the Reaction Workflow & Logic

The following diagrams map the chemical mechanism and the troubleshooting logic for this specific synthesis.

Mechanism A Sodium chlorodifluoroacetate (ClCF2COONa) B Thermal Decarboxylation (95°C, -CO2, -NaCl) A->B C Singlet Difluorocarbene (:CF2) B->C F Nucleophilic Attack C->F H Side Reaction: Hydrolysis / Dimerization (If H2O is present or fast addition) C->H D Ethyl 3,5-dichloro-2-hydroxybenzoate + K2CO3 E Sterically Hindered Phenolate D->E Deprotonation E->F G Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate F->G Protonation

Reaction mechanism of difluorocarbene generation and trapping by the sterically hindered phenolate.

Troubleshooting Issue Yield < 40% Q1 Is unreacted phenol present on TLC? Issue->Q1 A1_Yes Yes: Incomplete Conversion Q1->A1_Yes Yes A1_No No: Side Reactions Occurring Q1->A1_No No Sol1 Dose ClCF2COONa slowly (2h) Maintain internal temp at 95°C A1_Yes->Sol1 Q2 Is the ethyl ester hydrolyzed? A1_No->Q2 Sol2 Switch to anhydrous K2CO3 Strictly avoid NaOH/KOH Q2->Sol2 Yes

Troubleshooting logic tree for resolving low yields in difluoromethylation workflows.

Part 3: Optimization Metrics & Quantitative Data

To optimize the synthesis, you must balance the base strength, solvent polarity, and reagent stoichiometry. The table below summarizes the causality of different parameter combinations based on established difluoromethylation methodologies [2].

Parameter CategorySub-Optimal Choice (Do Not Use)Optimized Choice (Recommended)Mechanistic Rationale / CausalityExpected Yield
Carbene Source Chlorodifluoromethane (Gas)Sodium chlorodifluoroacetate Solid reagent allows for precise, slow-dosing, preventing carbene dimerization.> 85%
Base Selection NaOH / KOH (Aqueous)K₂CO₃ or Cs₂CO₃ (Anhydrous) Prevents saponification of the ethyl ester while effectively deprotonating the phenol.80 - 90%
Solvent System Ethanol / Water mixturesAnhydrous DMF or NMP Polar aprotic solvents stabilize the phenolate and prevent carbene quenching by water.> 85%
Addition Rate All at once (Bolus)Portion-wise over 2 hours Matches carbene generation rate with the slow nucleophilic attack of the hindered phenol.85 - 94%
Temperature 60 °C95 - 100 °C 95 °C is the kinetic threshold required for the thermal decarboxylation of ClCF₂COONa.> 85%

Part 4: Step-by-Step Experimental Methodology

This protocol is engineered as a self-validating system. Visual cues (gas evolution) and analytical checks (TLC) are built into the workflow to ensure the causality of each step is verified in real-time.

Objective: Synthesize Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate from Ethyl 3,5-dichloro-2-hydroxybenzoate [2].

Materials Required:

  • Ethyl 3,5-dichloro-2-hydroxybenzoate (1.0 eq, limiting reagent)

  • Sodium chlorodifluoroacetate (2.5 - 3.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% aqueous LiCl solution (for workup)

Step-by-Step Protocol:

  • System Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the setup under vacuum and backfill with nitrogen to ensure a strictly anhydrous environment.

  • Deprotonation: Add Ethyl 3,5-dichloro-2-hydroxybenzoate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) to the flask. Add anhydrous DMF (approx. 10 mL per gram of substrate). Stir the suspension at 400 rpm and heat the oil bath to 95 °C. Allow the mixture to stir for 15 minutes to ensure complete phenolate formation.

  • Carbene Generation (Critical Step): Weigh out Sodium chlorodifluoroacetate (2.5 eq). Begin adding this solid portion-wise (e.g., in 5 equal portions) over a period of 1.5 to 2 hours.

    • Self-Validation Check: Upon each addition, you must observe mild effervescence (CO₂ evolution). If bubbling stops, verify the internal temperature is maintained at ≥90 °C.

  • Reaction Monitoring: After the final addition, maintain the temperature at 95 °C for an additional 2 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The product will run significantly higher (more non-polar) than the starting phenol due to the masking of the hydroxyl group by the lipophilic difluoromethoxy group.

  • Quenching and Extraction: Once TLC indicates complete consumption of the starting material, remove the flask from the heat and cool to room temperature. Dilute the mixture with Deionized Water (equal to the DMF volume) and extract with Ethyl Acetate (3 x 50 mL).

  • DMF Removal: Wash the combined organic layers with a 10% aqueous LiCl solution (5 x 50 mL). Causality: DMF is highly soluble in EtOAc; the LiCl wash effectively pulls the DMF into the aqueous phase by disrupting its hydrogen bonding with the organic solvent [3].

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

References

  • Source: Organic Syntheses (orgsyn.org)
  • Difluoromethylation of Phenols (Protocol Details)
  • Source: Benchchem (benchchem.com)

Sources

Technical Support Center: Purification of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with highly functionalized halogenated aromatic esters.

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate presents unique purification challenges. The electron-withdrawing nature of the two chlorine atoms and the highly lipophilic difluoromethoxy (–OCF₂H) group significantly alter its chromatographic behavior. Furthermore, the ester linkage is susceptible to hydrolysis under harsh pH conditions. This guide provides a self-validating system of protocols, mechanistic troubleshooting steps, and quantitative data to ensure you achieve >99% purity in your synthetic workflows.

Purification Strategy & Workflow

The following workflow outlines the logical progression from crude reaction mixture to isolated, high-purity ester.

Purification A Crude Reaction Mixture (Target + Phenol + Salts) B Alkaline LLE Wash (0.5M NaOH / EtOAc) A->B C Aqueous Phase (Deprotonated Phenol) B->C Removes unreacted starting material D Organic Phase (Target Ester + Neutral Impurities) B->D Retains lipophilic target E Flash Column Chromatography (Silica, Hexane/EtOAc Gradient) D->E Load onto column F Fractions Evaporation & Recrystallization (Hexane/DCM) E->F Isolate target fractions G Pure Ethyl 3,5-dichloro-2- (difluoromethoxy)benzoate F->G Final polishing

Workflow for the purification of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate.

Mechanistic Troubleshooting & FAQs

Q1: I am seeing co-elution of the unreacted starting material, Ethyl 3,5-dichloro-2-hydroxybenzoate, with my target product on silica gel. How can I resolve this? A1: The phenolic starting material and the difluoromethoxy product have differing hydrogen-bonding capabilities but can exhibit deceptively similar Retention Factor (Rf) values in standard non-polar solvent systems. The causality behind this co-elution is the strong intramolecular hydrogen bonding in the starting material (between the phenol –OH and the ester carbonyl), which masks its polarity. Solution: Do not rely solely on chromatography. Perform an alkaline wash prior to column loading. Washing the crude organic layer with cold 0.5 M NaOH will deprotonate the phenol (which has an artificially lowered pKa of ~7-8 due to the electron-withdrawing chlorines), moving it into the aqueous phase. The target difluoromethoxy ester remains safely in the organic phase. For subsequent chromatography, use a gradient of Hexanes/Ethyl Acetate to separate the lipophilic target from any residual neutral impurities.

Q2: My purified compound shows a broad or split peak on reversed-phase HPLC, and I suspect ester hydrolysis. What is causing this and how do I fix it? A2: Ester hydrolysis to 3,5-dichloro-2-(difluoromethoxy)benzoic acid is a common side reaction. While the difluoromethoxy group is highly robust and imparts metabolic stability 1, the ester can hydrolyze if exposed to unbuffered aqueous conditions or active silanols on normal-phase silica for extended periods. On reversed-phase HPLC, the resulting carboxylic acid will ionize dynamically, causing peak tailing or splitting. Solution: As established in advanced chromatographic principles for ionizable compounds, buffering the mobile phase is critical to suppress ionization and sharpen peaks 2. Use 0.1% Formic Acid in your Water/Acetonitrile mobile phase to keep the carboxylic acid impurity fully protonated.

Troubleshooting Issue Issue: Broad/Split Peaks on Reversed-Phase HPLC Cause Cause: Ester Hydrolysis forming Carboxylic Acid Issue->Cause Action1 Action: Buffer Mobile Phase (0.1% Formic Acid) Cause->Action1 Suppresses ionization Action2 Action: Minimize Column Residence Time Cause->Action2 Prevents on-column degradation Result Result: Sharp, Symmetrical Peaks Restored Action1->Result Action2->Result

Logical decision tree for troubleshooting ester hydrolysis during chromatographic analysis.

Q3: How do I remove difluoromethylation byproducts (e.g., from reagents like sodium chlorodifluoroacetate)? A3: Difluoromethylation often generates polar salts and fluorinated byproducts. These salts can cause irreversible interactions with silica gel, leading to poor recovery and decreased productivity 3. Solution: Perform a rigorous liquid-liquid extraction (LLE) before chromatography. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. This removes the inorganic salts and polar fluorinated byproducts.

Quantitative Chromatographic Data

Use the following empirical data to calibrate your purification systems. The target ester is highly lipophilic; therefore, non-polar solvent systems are prioritized.

ParameterValue / ObservationChromatographic Significance
Target Rf (90:10 Hexane/EtOAc) 0.60Highly lipophilic; elutes rapidly in non-polar systems.
Phenol Precursor Rf 0.45Strong intramolecular H-bonding reduces expected polarity.
Hydrolysis Product Rf 0.10 (Tailing)Carboxylic acid interacts strongly with active silanols.
Optimal HPLC Mobile Phase Water/MeCN + 0.1% Formic AcidLow pH suppresses ionization of acidic trace impurities.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next phase without confirming the in-process control metrics.

Phase 1: Liquid-Liquid Extraction (LLE) & In-Process Control
  • Quench & Extract: Dilute the crude difluoromethylation reaction mixture with Ethyl Acetate (EtOAc). Add deionized water to dissolve inorganic salts.

  • Alkaline Wash (Self-Validation Step): Wash the organic layer with cold 0.5 M NaOH (1x volume).

    • Causality: The unreacted phenol precursor is highly acidic. The NaOH selectively deprotonates the phenol, partitioning it into the aqueous layer while the lipophilic difluoromethoxy ester remains in the EtOAc.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

    • Validation Check: Verify the pH of the final aqueous wash is ~7.0. If basic, repeat the brine wash to prevent ester hydrolysis during concentration.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Flash Column Chromatography
  • Column Preparation: Pack a silica gel column using 100% Hexanes.

  • Dry Loading: Dissolve the crude concentrate in a minimal amount of Dichloromethane (DCM), add silica gel (1:3 ratio by weight), and evaporate to a free-flowing powder.

    • Causality: Dry loading prevents band broadening and ensures a tight elution profile for highly lipophilic compounds, preventing them from running down the column edges.

  • Gradient Elution: Elute using a gradient of Hexanes to EtOAc (100:0 to 85:15). Monitor fractions via TLC (UV active at 254 nm).

  • Fraction Consolidation: Combine fractions containing the target ester (Rf ~ 0.6) and concentrate.

Phase 3: Final Polishing (Recrystallization)
  • Dissolution: Dissolve the concentrated ester in a minimal volume of warm Hexanes. If the solution is cloudy, add drops of DCM until the solution is perfectly clear.

  • Crystallization: Cool the solution slowly to room temperature to allow crystal lattice formation, then transfer to an ice bath (0-4 °C) for 2 hours to maximize yield.

  • Isolation: Filter the resulting crystals under vacuum, wash with ice-cold Hexanes, and dry under high vacuum to yield >99% pure Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate.

References

  • Benchchem.Methyl 3-amino-4-(difluoromethoxy)benzoate.
  • Biotage.Purifying ionic compounds by flash column chromatography.
  • Thermo Fisher Scientific.Bioprocessing Chromatography Techniques.

Sources

Recrystallization solvents for Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Topic: Optimization of Recrystallization Solvents & Protocols Target Molecule: Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (CAS: 1803831-08-4 / Analogous Structures) Audience: Organic Chemists, Process Development Scientists

Executive Summary & Solvent Strategy

The Challenge: Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a lipophilic ester with a halogenated aromatic core. Compounds in this class (halogenated alkoxybenzoates) often exhibit low melting points (typically 40–80 °C) and a high tendency to "oil out" rather than crystallize directly from solution. The difluoromethoxy group (


) adds significant lipophilicity while reducing the hydrogen-bonding potential compared to its phenolic precursor.

Core Recommendation: Do not rely on a single solvent initially. The most robust purification method for this class is a binary solvent system using a polar organic solvent (for dissolution) and a non-polar anti-solvent (to induce nucleation).

Recommended Solvent Systems
Solvent SystemRatio (v/v)Primary Use CaseRisk Factor
Ethanol / Water 80:20

50:50
Standard Purity. Best for removing inorganic salts and polar byproducts.Hydrolysis (low risk if neutral pH).
Heptane / Ethyl Acetate 90:10

95:5
High Yield. Best for removing non-polar organic impurities (oligomers).Oiling out if cooling is too rapid.
Methanol (Cold) 100%Quick Cleanup. Dissolve hot, freeze to -20°C.Lower recovery yields due to high solubility.
Isopropanol (IPA) 100%Crystallinity. Promotes slower crystal growth, reducing occlusion.Requires lower temperatures to precipitate.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. How do I fix this? A: Oiling out occurs when the temperature of the solution drops below the saturation temperature (where phase separation occurs) but remains above the melting point of the solvated compound.

  • Immediate Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the "good" solvent (e.g., Ethanol or EtOAc).

  • Process Adjustment:

    • Seed It: Cool the clear solution to just above the temperature where oiling occurred previously. Add a tiny seed crystal of pure product.

    • Slower Cooling: Insulate the flask with a towel or place it in a warm water bath that cools naturally to room temperature. Rapid cooling promotes oiling.

    • Anti-Solvent Control: If using a binary system, stop adding the anti-solvent (e.g., water/heptane) before the cloud point is reached, then cool.

Q2: The crystals are colored (yellow/orange), but the product should be white. How do I remove the color? A: The color likely comes from nitrated byproducts or oxidized phenols (if synthesized from 3,5-dichloro-2-hydroxybenzoate).

  • Protocol: Perform a Hot Filtration with Activated Carbon .[1]

    • Dissolve the crude solid in your hot solvent (e.g., Ethanol).

    • Add activated charcoal (1–5% by weight). Caution: Add carefully to avoid boiling over.

    • Stir at reflux for 5–10 minutes.

    • Filter while hot through a pre-warmed Celite pad or sintered glass funnel.

    • Proceed with crystallization.[1][2][3][4]

Q3: I have low recovery yield (<50%). Is the compound decomposing? A: Decomposition is unlikely if temperatures are kept below 80°C. Low yield is usually due to excess solubility in the mother liquor.

  • Solution:

    • Concentrate the mother liquor (filtrate) by 50% on a rotovap and cool again to harvest a "second crop."

    • Switch to a more non-polar system (e.g., Hexanes) if the product is too soluble in alcohols.

    • Cool the crystallization flask to -20°C (freezer) overnight before filtering.

Detailed Experimental Protocol

Method: Binary Solvent Recrystallization (Ethanol/Water) This method balances polarity to remove both starting materials (often more polar acids) and non-polar side products.

  • Preparation: Weigh the crude Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate. Place it in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add Ethanol (95% or absolute) . Use approximately 2–3 mL per gram of solid.

  • Heating: Heat the mixture to a gentle reflux (~78 °C) on a stir plate.

    • Checkpoint: If the solid does not dissolve, add more ethanol in 0.5 mL increments until a clear solution is obtained.

  • Clarification (Optional): If insoluble particles are visible, perform a hot filtration (see FAQ Q2).[1]

  • Nucleation (The Critical Step):

    • Remove the flask from the heat source but keep it on the stir plate.

    • While still hot, add Deionized Water dropwise via a pipette.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1–2 drops of Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Cover the flask and allow it to cool to room temperature undisturbed (no stirring).

    • Once at room temperature, place the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using a Buchner funnel with vacuum suction.

  • Washing: Wash the filter cake with a small amount of cold Ethanol/Water (50:50 mixture).

  • Drying: Dry the solid in a vacuum oven at 40 °C or air-dry under suction.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate CheckMP Is the Crude Solid or Oil? Start->CheckMP Solid Solid (MP > 40°C) CheckMP->Solid Solid Oil Oil / Low MP CheckMP->Oil Oil SolventChoice1 Try Ethanol (Hot) Solid->SolventChoice1 SolventChoice2 Try Heptane/EtOAc Oil->SolventChoice2 Dissolves Dissolves completely? SolventChoice1->Dissolves OilingOut Oiling Out upon cooling? SolventChoice2->OilingOut Action1 Add Water (Anti-solvent) Dissolves->Action1 Yes Action2 Seed + Slow Cool OilingOut->Action2 Yes Action3 Cool to -20°C OilingOut->Action3 No (Crystallizes) Action1->OilingOut

Caption: Decision logic for selecting the optimal solvent system based on the physical state of the crude material.

Figure 2: Recrystallization Process Flow

RecrystProcess Step1 1. Dissolution (Min. Solvent, Reflux) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Step3 3. Cloud Point (Add Anti-Solvent) Step2->Step3 Step4 4. Controlled Cooling (RT -> 4°C) Step3->Step4 Step5 5. Isolation (Vacuum Filtration) Step4->Step5

Caption: Standard workflow for the binary solvent recrystallization of benzoate esters.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • BenchChem. Protocols for the Purification of 3-(3,5-dichlorophenyl)benzoic Acid. (Accessed 2024). Note: Provides analogous solubility data for chlorinated benzoic acid derivatives.

  • Organic Syntheses. Difluoromethylation of Phenols: Preparation of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one. Org. Synth. 2019 , 96, 164-180. LinkNote: Demonstrates handling and purification of difluoromethoxy-substituted aromatics.

  • PubChem. Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (Compound Summary). National Library of Medicine. LinkNote: Used for structural verification and property estimation.

Sources

Technical Support Center: Troubleshooting 3,5-Dichloro-2-(difluoromethoxy)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The installation of a difluoromethoxy (–OCF₂H) group onto a sterically hindered, functionalized aromatic ring—such as a 3,5-dichloro-benzoate derivative—presents unique synthetic challenges. This guide is engineered for drug development professionals and synthesists to diagnose low yields, understand the mechanistic causality of side reactions, and execute self-validating protocols.

Part 1: Mechanistic Pathway & Logical Workflow

The most scalable and bench-stable method for O-difluoromethylation utilizes sodium chlorodifluoroacetate (ClCF₂COONa) as a difluorocarbene (:CF₂) precursor[1]. The reaction relies on the thermal decarboxylation of the precursor to generate the highly electrophilic carbene, which is subsequently trapped by the phenolate anion.

G ClCF2COONa Sodium Chlorodifluoroacetate Heat Thermal Decarboxylation (>95°C) ClCF2COONa->Heat Carbene Difluorocarbene (:CF2) Heat->Carbene -CO2, -NaCl Product 3,5-dichloro-2- (difluoromethoxy)benzoate Carbene->Product Phenol 3,5-dichloro-2- hydroxybenzoate Phenolate Phenolate Anion Phenol->Phenolate Deprotonation Base Weak Base (K2CO3) Base->Phenolate Phenolate->Product Nucleophilic Attack

Fig 1: Mechanistic pathway of O-difluoromethylation via thermal decarboxylation.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why is the O-difluoromethylation yield of my 3,5-dichloro-2-hydroxybenzoate consistently below 40%? Causality: The generation of difluorocarbene (:CF₂) from sodium chlorodifluoroacetate relies on thermal decarboxylation[1]. Difluorocarbene is a singlet carbene stabilized by fluorine's lone pairs, making it moderately electrophilic and highly reactive toward electron-rich nucleophiles. If there is residual moisture in your solvent (e.g., DMF or NMP), the water will outcompete your sterically hindered 3,5-dichloro-phenolate, rapidly hydrolyzing the carbene into carbon monoxide and formate[1]. Solution: Ensure strictly anhydrous conditions. Dry your solvent over activated 4Å molecular sieves. Furthermore, because the two chlorine atoms sterically shield the phenolate oxygen, the nucleophilic attack is slow. Add the ClCF₂COONa in portions rather than all at once to maintain a steady, low concentration of :CF₂, maximizing the probability of product formation over carbene dimerization.

Q2: I am observing significant hydrolysis of the benzoate ester to the carboxylic acid. How can I prevent this? Causality: Historically, strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) were used to deprotonate phenols for difluoromethylation[2]. However, the benzoate ester moiety is highly susceptible to saponification under these strongly basic, heated conditions (typically >95 °C). Solution: Switch to a weaker base such as potassium carbonate (K₂CO₃)[2]. The pKa of the hydroxyl group in 3,5-dichloro-2-hydroxybenzoate is significantly lowered by the electron-withdrawing inductive effects of the two adjacent chlorine atoms. This means K₂CO₃ is sufficiently basic to quantitatively generate the reactive phenolate anion without causing competitive ester hydrolysis[2].

Q3: My TLC shows unreacted starting material, but the bubbling (CO₂ evolution) has stopped. Should I heat the reaction higher than 120 °C? Causality: The vigorous bubbling observed in the oil bubbler is the stoichiometric release of CO₂ gas, which directly correlates to the decomposition of ClCF₂COONa into difluorocarbene[1]. If bubbling ceases, the precursor has been fully consumed. Heating beyond 120 °C will not restart the reaction and will likely cause thermal degradation of your fluorinated product. Solution: Do not increase the temperature. Difluorocarbene precursors must typically be used in excess (2.5 to 3.0 equivalents) because a significant portion of :CF₂ is inevitably lost to side reactions, such as dimerization to tetrafluoroethylene gas[1]. If the reaction stalls, cool the flask slightly, add an additional 1.0 equivalent of ClCF₂COONa, and resume heating.

Part 3: Quantitative Reagent Selection Data

Selecting the correct difluorocarbene source is critical when working with ester-sensitive, sterically hindered aromatics.

Table 1: Comparison of Difluoromethylating Agents for Phenols

ReagentOperating TempBase RequirementExpected YieldMechanistic Byproducts / Notes
Sodium chlorodifluoroacetate 95–120 °CWeak (K₂CO₃)70–85%CO₂, NaCl. Bench-stable, low toxicity.
TMSCF₂Br 0–25 °CWeak / None60–80%TMS-ether, Bromide. Requires initiator.
Chlorodifluoromethane (Gas) 50–80 °CStrong (NaOH)40–60%Chloride. High risk of ester hydrolysis.
Part 4: Self-Validating Experimental Protocol

Synthesis of Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate This protocol is engineered to provide real-time mechanistic feedback to the synthesist.

  • Preparation & Deprotonation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve methyl 3,5-dichloro-2-hydroxybenzoate (1.0 eq, 10 mmol) in anhydrous DMF (50 mL). Add anhydrous K₂CO₃ (2.0 eq, 20 mmol).

    • Self-Validation Checkpoint: The solution must transition from colorless to a distinct yellow/orange suspension within 15 minutes, confirming the quantitative formation of the phenolate anion.

  • Degassing: Seal the flask with a rubber septum and degas the mixture by bubbling dry N₂ directly through the solution for 30 minutes.

    • Causality: Removing dissolved oxygen and ambient moisture prevents the oxidative degradation of the phenolate and the premature hydrolysis of the highly sensitive carbene intermediate.

  • Reagent Addition: Briefly remove the septum under a positive stream of N₂ and add sodium chlorodifluoroacetate (2.8 eq, 28 mmol) in one rapid portion[1].

  • Thermal Decarboxylation: Equip the flask with a flame-dried air condenser. Connect the top of the condenser to a Schlenk line and an oil bubbler. Lower the flask into a pre-heated oil bath at 105 °C[1].

    • Self-Validation Checkpoint: Vigorous, continuous bubbling in the oil bubbler must begin within 5–10 minutes of heating. This validates the thermal decarboxylation and active generation of :CF₂. If no bubbling occurs, the ClCF₂COONa has degraded (likely due to moisture exposure during storage) and must be replaced.

  • Monitoring & Completion: Stir the reaction at 500 rpm for 2–3 hours. The reaction is mechanically complete when gas evolution ceases[1]. Verify consumption of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Workup: Remove the flask from the oil bath and cool to 23 °C. Dilute with EtOAc (100 mL) and quench with distilled water (100 mL). Extract the aqueous layer with EtOAc (2 × 50 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 × 50 mL) to quantitatively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 5: References
  • Title: Difluoromethylation of Phenols - Organic Syntheses Source: orgsyn.org URL:[Link]

  • Title: Recent Advances in the Synthetic Application of Difluorocarbene Source: cas.cn URL:[Link]

Sources

Storage conditions to prevent degradation of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Stability Guide for Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Core Directive & Compound Profile

Compound: Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate Chemical Class: Halogenated Benzoate Ester / Difluoromethoxy Arene Critical Vulnerability: Moisture-Induced Hydrolysis amplified by Electron-Withdrawing Groups (EWGs).

Executive Summary for Researchers: As a Senior Application Scientist, I must emphasize that this compound is not a standard stable ester. The presence of two chlorine atoms at the 3,5-positions and a difluoromethoxy group at the 2-position creates a significant inductive electron-withdrawing effect (-I) . This withdraws electron density from the aromatic ring, which in turn destabilizes the ester carbonyl, making the carbonyl carbon highly electrophilic.

Consequently, this compound is kinetically primed for nucleophilic attack by water (hydrolysis) or alcohols (transesterification) at rates significantly faster than unsubstituted ethyl benzoate. Standard "cool and dry" storage is insufficient; strict anhydrous conditions are mandatory to prevent degradation into 3,5-dichloro-2-(difluoromethoxy)benzoic acid.

Troubleshooting & FAQs (Root Cause Analysis)

Q1: My liquid sample has developed a white precipitate or turned into a slush. What happened?

  • Diagnosis: Hydrolysis. The ester (likely a liquid or low-melting solid) has reacted with atmospheric moisture to form the parent carboxylic acid, 3,5-dichloro-2-(difluoromethoxy)benzoic acid, which typically has a much higher melting point and low solubility in the ester matrix.

  • Mechanism: The electron-deficient ring activates the carbonyl carbon, lowering the activation energy for water attack.

  • Solution: Filter the precipitate (if salvageable) and repurify via column chromatography. For the future, store under Argon.

Q2: I stored the compound in Methanol at -20°C, but LC-MS now shows a mass shift of -14 Da. Why?

  • Diagnosis: Transesterification. You have converted the Ethyl ester to a Methyl ester.

  • Causality: Even at low temperatures, the activated carbonyl is susceptible to attack by methanol (a strong nucleophile). This equilibrium reaction is driven by the solvent excess.[1]

  • Corrective Action: Never store activated esters in protic solvents (MeOH, EtOH). Use aprotic solvents like Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) if solution storage is necessary.

Q3: The compound has turned from colorless/pale yellow to a dark amber. Is it still usable?

  • Diagnosis: Photo-oxidation / Dechlorination.

  • Mechanism: Halogenated aromatics are sensitive to UV light. Homolytic cleavage of the C-Cl bond can occur, generating radicals that polymerize or form quinoid-like chromophores.

  • Assessment: Check purity via NMR. If >95% pure, repurify. If <90%, discard.

  • Prevention: Use Amber borosilicate vials exclusively.

Storage Protocol (Self-Validating System)

To ensure integrity, follow this "Zero-Moisture" protocol.

Phase A: Physical Storage
  • Primary Container: Amber glass vial with a PTFE-lined screw cap. Avoid polyethylene (PE) caps as they are permeable to moisture over time.

  • Atmosphere: Purge the headspace with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.

  • Secondary Containment: Place the vial inside a desiccator jar containing active silica gel or phosphorus pentoxide (

    
    ) with a humidity indicator card.
    
Phase B: Temperature Control
  • Optimal: -20°C (Freezer).

  • Acceptable: 2-8°C (Refrigerator) for short-term (<1 week).

  • Forbidden: Room temperature (>20°C) accelerates hydrolysis exponentially.

Phase C: Handling
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the product, initiating immediate degradation.

Visualizations & Mechanisms

Diagram 1: The "Activated Electrophile" Degradation Pathway

This diagram illustrates why the specific substitution pattern makes this compound unstable.

HydrolysisMechanism Compound Ethyl 3,5-dichloro-2- (difluoromethoxy)benzoate EWG_Effect Inductive Effect (-I) (Cl & OCHF2 withdraw e-) Compound->EWG_Effect Internal Electronic Distribution Activated_Carbonyl Highly Electrophilic Carbonyl Carbon (δ++) EWG_Effect->Activated_Carbonyl Destabilizes Ester Transition Tetrahedral Intermediate Activated_Carbonyl->Transition Nucleophilic Attack (Fast) Water H2O (Moisture) Water->Transition Products Degradation Products: 1. 3,5-dichloro-2-(difluoromethoxy)benzoic acid (Solid) 2. Ethanol Transition->Products Collapse

Caption: The electron-withdrawing chlorine and difluoromethoxy groups increase the electrophilicity of the carbonyl carbon, significantly lowering the energy barrier for hydrolysis compared to standard benzoates.

Diagram 2: Storage Decision Tree

StorageWorkflow Start Received Compound FormCheck Is it Solid or Liquid? Start->FormCheck Liquid Liquid/Oil FormCheck->Liquid Solid Solid FormCheck->Solid Purge Purge Headspace with Argon Liquid->Purge Solid->Purge Seal Seal with PTFE-lined Cap (Wrap with Parafilm) Purge->Seal Temp Storage Temp? Seal->Temp ShortTerm Short Term (<1 week) 4°C Refrigerator Temp->ShortTerm LongTerm Long Term (>1 week) -20°C Freezer Temp->LongTerm Desiccator Place in Desiccator with P2O5 or Silica ShortTerm->Desiccator LongTerm->Desiccator

Caption: Decision matrix for ensuring maximum shelf-life. Note that even solid forms require desiccation due to surface hydrolysis risks.

Data Summary: Solvent & Condition Compatibility

ParameterConditionCompatibilityEstimated Stability
Hydrolysis Risk Aqueous Buffer (pH 7)Poor < 24 Hours (Degrades to Acid)
Aqueous Buffer (pH <4 or >9)Critical < 1 Hour (Rapid Hydrolysis)
Solvent Methanol / EthanolIncompatible Transesterification risk over days/weeks
DMSO (Anhydrous)Good Stable (Store frozen)
Acetonitrile (Anhydrous)Excellent Recommended for stock solutions
Light Direct Sunlight / UVPoor Photolysis of C-Cl bonds
Temperature 25°C (Room Temp)Moderate 1-2 Weeks (if strictly anhydrous)
-20°CExcellent > 12 Months

References

  • BenchChem Technical Support Team . (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link(Establishes the electron-withdrawing nature of Cl and OCHF2 groups).

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Detailed mechanisms on ester hydrolysis kinetics influenced by ring substitution).
  • Pashko, M. O., & Yagupolskii, Y. L. (2024).[2] Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). Link(Confirming the inductive and resonance effects of the OCHF2 group).

Sources

Minimizing side reactions during difluoromethoxy group synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Difluoromethoxy Group Synthesis

Topic: Minimizing Side Reactions in


 Synthesis
Ticket ID:  OCF2H-OPT-001
Status:  Open
Support Level:  Tier 3 (Senior Scientist)

Executive Summary: The Carbene Competency Challenge

The synthesis of difluoromethoxy (


) groups, particularly via the popular difluorocarbene (

) pathway, is a race against time and kinetics. The core challenge is that singlet difluorocarbene is an electrophile that indiscriminately seeks electron density.

Success depends on ensuring the rate of Insertion (


) exceeds the rates of Hydrolysis  (

) and Dimerization (

).
  • The Goal: Trapping

    
     with an oxygen nucleophile (phenol/alcohol).
    
  • The Enemy: Water (hydrolysis to

    
    /formate) and the carbene itself (dimerization to tetrafluoroethylene).
    

Root Cause Analysis: The Fate of Difluorocarbene

Before troubleshooting, visualize the competitive landscape occurring in your flask.

CarbeneFate Precursor Precursor (e.g., ClCF2CO2Na) Carbene Difluorocarbene [:CF2] Precursor->Carbene Heat/Base Product Target Product (R-OCF2H) Carbene->Product Nucleophilic Attack (k_ins) Dimer Side Product A: Tetrafluoroethylene (C2F4) Carbene->Dimer Dimerization (k_dim) Hydrolysis Side Product B: CO + Formate Carbene->Hydrolysis Hydrolysis (k_hyd) Water Trace Water (Impurity) Water->Hydrolysis Self High Conc. [:CF2] Self->Dimer Substrate Substrate (R-OH) Substrate->Product

Figure 1: The kinetic competition during difluoromethoxylation.[1] Success requires maximizing the green pathway while suppressing the red pathways.

Troubleshooting Guide: Symptom & Solution

Use this table to diagnose specific failures in your current experiment.

SymptomProbable CauseTechnical Intervention
Low Yield (<30%) + Gas Evolution Hydrolysis: The carbene reacted with water instead of your substrate.Action: Dry solvents (DMF/MeCN) over 4Å sieves. If using hydrated salts, switch to anhydrous conditions. Increase substrate concentration to outcompete trace water.
Formation of

(Dimer)
"Flash" Generation: Carbene concentration spiked too high, too fast.Action: Do not add all reagent at once. Use slow addition (syringe pump) of the carbene source to keep steady-state

low.
Starting Material Recovery Phase Mismatch: The lipophilic carbene and hydrophilic phenoxide aren't meeting.Action: Add a Phase Transfer Catalyst (PTC) like TBAB or 18-Crown-6 (5-10 mol%) to shuttle the anion into the organic phase.
O-Formylation (

)
Solvent Interaction: Reaction of phenoxide with Vilsmeier-type intermediates in DMF.Action: Switch solvent from DMF to Acetonitrile (MeCN) or NMP. If DMF is required, ensure strictly anhydrous conditions.
Decomposition of Substrate Basic Hydrolysis: The conditions (e.g.,

, high heat) are too harsh.
Action: Switch to Hu's Reagent (

) or Difluoromethyl triflate which operate under milder or neutral conditions.

Validated Protocols

Protocol A: The "Gold Standard" (Sodium Chlorodifluoroacetate)

Best for: Phenols, thiols, and robust substrates. Cheap and scalable.

Reagents:

  • Substrate: Phenol (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (SCDA) (2.0 - 3.0 equiv)[2]

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or DMF/Water (10:1)

  • Additive: 18-Crown-6 (optional, 0.1 equiv)

Step-by-Step Workflow:

  • Preparation: Dissolve Phenol (1.0 mmol) and

    
     (2.0 mmol) in DMF (5 mL). Note: If the substrate is valuable, degas the solvent with 
    
    
    
    for 15 mins.
  • Activation: Heat the mixture to 95-100°C . Critical: SCDA decarboxylation is slow below 90°C.

  • Slow Addition: Dissolve SCDA (2.5 mmol) in minimal DMF. Add this solution dropwise over 30-60 minutes using a syringe pump.

    • Why? This keeps the instantaneous concentration of

      
       low, preventing dimerization (
      
      
      
      formation).
  • Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the phenol.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 5% LiCl (to remove DMF) and brine.

Protocol B: The "Mild" Approach (TMS-CF2Br)

Best for: Aliphatic alcohols (primary/secondary/tertiary) and base-sensitive compounds.

Reagents:

  • Substrate: Alcohol (1.0 equiv)

  • Reagent:

    
     (4.0 equiv)
    
  • Activator:

    
     (4.0 equiv) or 
    
    
    
    (TBAT)
  • Solvent: DCM/Water (1:1 biphasic) or neat Water.

Step-by-Step Workflow:

  • Setup: In a Teflon or plastic vial (glass can react with HF byproducts), mix Alcohol and

    
    .
    
  • Solvent: Add DCM and Water.

  • Reaction: Add

    
     in one portion.
    
  • Stirring: Stir vigorously at room temperature (25°C) for 12-24 hours.

    • Mechanism:[2][3][4][5][6] The alcohol attacks the carbene directly (unlike phenols which attack as phenoxides).[7]

  • Workup: Standard extraction with DCM.

Decision Matrix: Reagent Selection

Don't guess. Use this logic flow to select the correct reagent for your specific molecule.

ReagentSelection Start Substrate Type? Phenol Phenol / Thiol (Acidic Proton) Start->Phenol Alcohol Aliphatic Alcohol (Neutral) Start->Alcohol BaseStable Base Stable? Phenol->BaseStable TMS Use TMS-CF2Br (Protocol B) Alcohol->TMS Primary/Secondary Zn Use Zn(CF2H)2 (Baran/Vicic) Alcohol->Zn Late-Stage/Complex SCDA Use SCDA (Protocol A) BaseStable->SCDA Yes (Heat OK) Sulfone Use Difluoromethyl Sulfone BaseStable->Sulfone No (Mild Base)

Figure 2: Reagent selection logic based on substrate acidity and stability.

Frequently Asked Questions (FAQ)

Q: Why is my yield consistently stuck at 50% despite using excess reagent? A: You likely have a "wet" system. Difluorocarbene hydrolyzes faster than it inserts. If you have 1000 ppm water in your DMF, that water consumes the carbene before your substrate can. Solution: Dry your DMF over molecular sieves for 24 hours before use.

Q: Can I use


 (Freon-22) gas? 
A:  Technically yes, but it is an ozone-depleting substance and regulated in many jurisdictions. Solid reagents like SCDA or 

are safer, easier to handle, and provide better stoichiometry control.

Q: My product has an extra formyl group (


). Where did it come from? 
A:  This is a common artifact when using DMF. The difluorocarbene can interact with DMF or trace water to generate formylating species. Switch to acetonitrile or use a sulfone-based reagent to eliminate this side reaction.

Q: Is the reaction sensitive to oxygen? A: The carbene insertion itself is not sensitive to oxygen, but the phenoxide formation can be. However, moisture is the critical contaminant. An inert atmosphere (


/Ar) is recommended primarily to keep humidity out, not oxygen.

References

  • SCDA Mechanism & Protocol: Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols." Journal of the American Chemical Society. [Link]

  • TMS-CF2Br for Alcohols: Wang, F., et al. (2017). "Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions." Angewandte Chemie International Edition. [Link]

  • Photoredox Approaches: Narayanam, J. M., & Stephenson, C. R. (2011).[8] "Visible light photoredox catalysis: applications in organic synthesis." Chemical Society Reviews. [Link]

Sources

Technical Support Center: Troubleshooting Thermal Stability of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis or formulation of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate .

While the difluoromethoxy (-OCF₂H) group is generally deployed to improve metabolic stability and lipophilicity in bioactive molecules[1], the unique stereoelectronic environment of this specific halogenated benzoate ester introduces severe thermal vulnerabilities during distillation, drying, and scale-up. This guide deconstructs the causality behind these degradation pathways and provides self-validating protocols to secure your process.

🔬 Expert FAQs: Mechanisms of Thermal Degradation

FAQ 1: Why does my batch show significant degradation during vacuum distillation (>120°C), even at neutral pH?

The Causality: The primary failure mode is a tandem hydrolysis-decarboxylation cascade . Even trace amounts of moisture at elevated temperatures will initiate the hydrolysis of the ethyl ester, converting it into the free acid: 3,5-dichloro-2-(difluoromethoxy)benzoic acid. Once in the free acid state, the molecule becomes highly susceptible to thermal decarboxylation.

Ortho-substituted benzoic acids degrade rapidly under thermal stress[2]. In this molecule, the highly electron-withdrawing 3,5-dichloro and 2-difluoromethoxy groups strongly stabilize the transition-state carbanion. This significantly lowers the activation energy required for the loss of CO₂, driving an irreversible conversion into 2,4-dichloro-1-(difluoromethoxy)benzene. The Fix: Thermal processing must be strictly anhydrous. Utilize a Dean-Stark trap or pre-dry the batch over 3Å molecular sieves prior to any high-temperature operations.

FAQ 2: We are detecting severe equipment corrosion and a sudden pH drop during scale-up heating. What is happening?

The Causality: You are observing the deconstructive cleavage of the difluoromethoxy ether bond, followed by Hydrogen Fluoride (HF) autocatalysis . While the -OCF₂H group is typically robust, exposure to trace Lewis acids (such as iron or nickel leaching from stainless steel reactors) or strong nucleophiles at high temperatures can trigger C–O bond cleavage[3]. This cleavage generates unstable fluoroalcohol intermediates or difluorocarbene. These intermediates spontaneously undergo defluorination to release gaseous Hydrogen Fluoride (HF)[4].

HF is not only highly corrosive to glass-lined and steel equipment, but it also acts as an aggressive acid catalyst. Its release initiates a violent feedback loop, accelerating both ester hydrolysis and further ether cleavage. The Fix: Passivate all stainless steel reactors prior to use. Introduce a non-nucleophilic acid scavenger (e.g., a hindered amine or solid-supported carbonate) to instantly neutralize trace HF before autocatalysis can begin.

📊 Quantitative Degradation Profiling

To effectively troubleshoot, you must map your process temperatures against the kinetic triggers of the molecule.

Degradation PathwayTrigger ConditionOnset Temp (°C)Primary DegradantAnalytical Marker
Ester Hydrolysis Trace H₂O, Acid/Base> 80°C3,5-dichloro-2-(difluoromethoxy)benzoic acid-EtOH (MS m/z 46)
Decarboxylation Free acid state, Heat> 150°C2,4-dichloro-1-(difluoromethoxy)benzeneCO₂ off-gassing (MS m/z 44)
Ether Cleavage Lewis acids, Nucleophiles> 180°CPhenolic derivativesHF release (pH drop, F⁻ ISE)
Autocatalysis Accumulation of HFVariableComplex polymeric mixtureRapid exothermic escalation

⚙️ Self-Validating Kinetic Thermal Stress Protocol

Do not rely solely on standard Differential Scanning Calorimetry (DSC) to determine thermal stability, as it fails to capture the volatile off-gassing that drives the degradation equilibrium. Use the following TGA-MS / HPLC-UV methodology to isolate the exact mechanism of failure in your specific reactor environment.

Step 1: Environmental Matrix Preparation

Prepare three 50 mg aliquots of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate to isolate the variables:

  • Aliquot A (Hydrous Baseline): Spike with 0.5% w/w LC-MS grade water.

  • Aliquot B (Anhydrous Baseline): Dry rigorously over 3Å molecular sieves.

  • Aliquot C (Lewis Acid Stress): Spike with 1 mol% FeCl₃ (simulating reactor leaching).

Step 2: TGA-MS Execution (Thermogravimetric Analysis - Mass Spectrometry)
  • Load the samples into the TGA crucible.

  • Program a temperature ramp from 25°C to 250°C at a strict rate of 5°C/min under a dry nitrogen purge (50 mL/min).

  • Critical Step: Set the coupled Mass Spectrometer to monitor specific ion channels: m/z 44 (CO₂ from decarboxylation) and m/z 20 (HF from ether cleavage).

Step 3: HPLC-UV Quantification
  • Extract the post-TGA residue using LC-MS grade acetonitrile.

  • Inject onto a C18 column (e.g., Waters Acquity BEH C18) using a gradient mobile phase of 0.1% Formic Acid in Water/Acetonitrile.

  • Quantify the ratio of intact ester against the decarboxylated degradant.

Step 4: Causality Validation

Analyze the MS thermogram. If m/z 44 precedes m/z 20 , your primary failure mode is moisture-driven hydrolysis followed by decarboxylation. If m/z 20 appears first (particularly in Aliquot C), Lewis acid-mediated ether cleavage is your root cause, and reactor passivation is mandatory.

🗺️ Degradation Pathway Visualization

ThermalDegradation A Ethyl 3,5-dichloro-2- (difluoromethoxy)benzoate (Intact Ester) B 3,5-dichloro-2- (difluoromethoxy)benzoic acid (Free Acid) A->B Trace H2O + Heat (Hydrolysis) D Phenolic Intermediate + Fluoroalcohols A->D Lewis Acids / Heat (Ether Cleavage) C 2,4-dichloro-1- (difluoromethoxy)benzene (-CO2) B->C >150°C (Decarboxylation) E Hydrogen Fluoride (HF) Autocatalysis D->E Spontaneous Decomposition E->A Accelerates Hydrolysis (Feedback Loop) E->B

Mechanistic pathways of thermal degradation: Hydrolysis-decarboxylation cascade and HF autocatalysis.

📚 References

  • Degradation of benzoic acid and its derivatives in subcritical water PubMed (NIH)[Link]

  • Cu-Catalyzed Dual C–O Bonds Cleavage of Cyclic Ethers with Carboxylic Acids Dalian Institute of Chemical Physics (DICP)[Link]

  • Current Understanding and Future Perspectives on the Biodefluorination of Per- and Polyfluoroalkyl Substances (PFAS) ETH Zurich Research Collection[Link]

Sources

Handling moisture sensitivity of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers handling the synthesis of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate . This compound serves as a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogues).

The guide focuses on the moisture sensitivity of the reaction precursors—specifically the phenolic substrate (Ethyl 3,5-dichloro-2-hydroxybenzoate ) and the difluorocarbene source (typically Sodium Chlorodifluoroacetate )—and the competitive hydrolysis pathways that degrade yield.

Core Chemistry & Moisture Sensitivity Overview

The synthesis of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate typically proceeds via the O-difluoromethylation of Ethyl 3,5-dichloro-2-hydroxybenzoate using a difluorocarbene source under basic conditions.

The Critical Conflict: This reaction presents a "hydrolytic paradox."

  • Difluorocarbene Generation: Reagents like Sodium Chlorodifluoroacetate (

    
    ) require thermal energy to decarboxylate and release the active carbene species (
    
    
    
    ).[1]
  • Moisture Sensitivity:

    • Path A (Carbene Quenching):

      
       reacts rapidly with water to form carbon monoxide and hydrofluoric acid (inert to the phenol), killing the stoichiometry.
      
    • Path B (Ester Saponification): The target molecule contains an ethyl ester . Under the basic conditions (e.g.,

      
       in DMF at 100°C) required for the reaction, any adventitious water will hydrolyze the ester to the carboxylic acid byproduct, which is difficult to separate.
      
Mechanistic Pathway & Failure Modes (Visualized)

MoisturePathways Precursor Ethyl 3,5-dichloro-2- hydroxybenzoate Target TARGET: Ethyl 3,5-dichloro-2- (difluoromethoxy)benzoate Precursor->Target + Carbene Base (K2CO3) Reagent Sodium Chlorodifluoroacetate Carbene :CF2 (Difluorocarbene) Reagent->Carbene Heat (>90°C) - CO2, - NaCl Byproduct1 Byproduct A: CO + HF Carbene->Byproduct1 Byproduct2 Byproduct B: Carboxylic Acid (Saponification) Target->Byproduct2 Water H2O (Moisture) Water->Carbene Quenching (Fast) Water->Target Hydrolysis (Base + Heat)

Figure 1: Competitive reaction pathways showing how moisture impacts both the intermediate carbene and the final ester product.

Precursor Handling & Storage (FAQs)

Q: How should I store the phenolic precursor (Ethyl 3,5-dichloro-2-hydroxybenzoate)?

A: While the phenol itself is chemically stable, it is hygroscopic. Surface moisture on the solid phenol will introduce water directly into your reaction vessel.

  • Protocol: Store in a desiccator at room temperature.

  • Pre-Reaction Treatment: Dry the phenol under vacuum (<1 mbar) at 40°C for 4 hours before use. If the compound appears "clumpy" or sticky, it has absorbed significant moisture; recrystallize from dry toluene or ethanol/water (followed by rigorous drying) before use.

Q: My Sodium Chlorodifluoroacetate (SCDA) has clumped. Can I still use it?

A: No. Clumping indicates significant water absorption.

  • The Risk: SCDA is a salt.[1] Absorbed water forms a hydration shell. When you heat the reaction to 100°C to generate the carbene, this bound water is released in situ, immediately quenching the carbene and hydrolyzing your ester product.

  • The Fix: Grind the salt to a fine powder in a mortar (in a glovebox or dry bag if possible) and dry it in a vacuum oven at 60°C for 24 hours over

    
    .
    
Q: Which solvent grade is strictly required?

A: Use Anhydrous DMF (N,N-Dimethylformamide) or NMP with water content <50 ppm .

  • Verification: Do not trust the label on an opened bottle. Test water content via Karl Fischer titration.

  • Mitigation: Store solvent over activated 4Å molecular sieves for at least 24 hours prior to use.

Reaction Setup & Troubleshooting Guide

Scenario A: Low Conversion (Starting Material Remains)

Symptom: LC-MS shows unreacted phenol, even after adding excess reagent. Root Cause: The difluorocarbene was quenched by moisture before it could react with the phenol. Troubleshooting Steps:

  • Check Base Dryness: Potassium Carbonate (

    
    ) is extremely hygroscopic. Using "jar" carbonate is the #1 cause of failure.
    
    • Correction: Flame-dry your

      
       or dry it in a furnace at 300°C overnight. Store in a desiccator.
      
  • Addition Rate: If adding the reagent as a solution, slow down. If adding as a solid, add in portions.

  • Phase Transfer: The reaction is heterogeneous. Ensure vigorous stirring (>800 RPM) to maximize the interface between the solid base and the solution.

Scenario B: High Acid Impurity (Ester Hydrolysis)

Symptom: LC-MS shows a mass corresponding to the carboxylic acid (Target Mass - 28 Da). Root Cause: Water entered the system during the high-temperature step (90-120°C). Troubleshooting Steps:

  • System Integrity: Are you using a balloon or a continuous

    
     stream?
    
    • Correction: Use a continuous inert gas stream (Nitrogen or Argon) through a drying tube (calcium chloride or Drierite) to prevent back-diffusion of atmospheric moisture.

  • Solvent Quality: DMF decomposes to dimethylamine and water at high temperatures over time. Use fresh DMF.

Scenario C: "Stalled" Reaction

Symptom: Reaction proceeds to 50% and stops. Adding more reagent does nothing. Root Cause: Surface passivation of the base. The byproduct of the reaction is a salt (NaCl or KCl) which coats the surface of the carbonate base, preventing further deprotonation of the phenol. Troubleshooting Steps:

  • Solubility: Switch from

    
     to Cesium Carbonate (
    
    
    
    )
    . Cesium salts are more soluble in DMF, reducing passivation and often allowing the reaction to proceed at slightly lower temperatures, which protects the ester group.

Validated Experimental Protocol

This protocol is designed to minimize moisture interference for the synthesis of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate .

Reagents:

  • Ethyl 3,5-dichloro-2-hydroxybenzoate (1.0 equiv)

  • Sodium chlorodifluoroacetate (2.5 - 3.0 equiv)

  • 
     (anhydrous, 2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Workflow:

  • Drying Phase:

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of dry Nitrogen.

    • Charge the flask with

      
       (powdered, dried).
      
  • Solvation:

    • Dissolve the Phenol Precursor in anhydrous DMF in a separate, dry vial.

    • Transfer the phenol solution to the reaction flask via syringe.

    • Stir at room temperature for 30 minutes. Why? This forms the phenoxide anion

      
       before the carbene is generated, ensuring the nucleophile is ready to "trap" the carbene immediately.
      
  • Reagent Addition & Reaction:

    • Heat the mixture to 95°C . (Do not overheat; >120°C risks rapid ester hydrolysis).

    • Add Sodium Chlorodifluoroacetate in 3 portions over 1 hour. Why? Adding all at once generates a massive burst of

      
       that self-polymerizes or finds trace water. Portion-wise addition keeps the carbene concentration low and steady.
      
  • Workup (Quench):

    • Cool to room temperature.

    • Pour into ice-cold water (rapid quench).

    • Extract immediately with Ethyl Acetate. Do not let the ester sit in the basic aqueous layer, or it will hydrolyze.

Quantitative Data Summary

ParameterRecommended RangeFailure LimitConsequence of Failure
Solvent Water Content < 50 ppm> 200 ppmCarbene quenching; Low Yield
Reaction Temperature 90°C - 100°C> 120°CEster Saponification (Acid impurity)
Base Stoichiometry 1.5 - 2.0 equiv< 1.0 equivIncomplete conversion; Phenol remains
Reagent Stoichiometry 2.5 - 3.0 equiv< 2.0 equivIncomplete conversion (Carbene loss)

Decision Tree for Optimization

Use this logic flow to determine the next step if your initial attempt fails.

OptimizationTree Start Analyze Reaction Mixture (LC-MS / NMR) CheckSM Is Starting Material (Phenol) Present? Start->CheckSM CheckAcid Is Acid Byproduct Present? CheckSM->CheckAcid No (Conversion Complete) IncreaseReagent Action: Increase Reagent (3.5 eq) & Check Solvent Dryness CheckSM->IncreaseReagent Yes (>10%) Success Proceed to Workup (Neutral pH Wash) CheckAcid->Success No FixMoisture Action: Lower Temp to 90°C Switch to Cs2CO3 Reduce Reaction Time CheckAcid->FixMoisture Yes (>5%)

Figure 2: Troubleshooting logic for optimizing yield and purity.

References

  • Hu, J., Zhang, W., & Wang, F. (2009). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones. Chemical Communications, (48), 7465-7467. (Context: Mechanisms of difluorocarbene generation and quenching).

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. (Context: Handling of fluorinated precursors and moisture sensitivity in heteroatomic systems).

  • Zafrani, Y., et al. (2017). Difluoromethyl ethers: conformational analysis, hydrogen bond donor/acceptor ability and lipophilicity. Journal of Medicinal Chemistry, 60(2), 797-804. (Context: Stability and properties of the difluoromethoxy group).

  • Organic Syntheses. (2013). Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate.[2] Organic Syntheses, 90, 164-180. (Context: Standard validated protocol for O-difluoromethylation using solid reagents).

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate . This content is structured for researchers and analytical chemists requiring authoritative structural elucidation data.

Executive Summary

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (C₁₀H₈Cl₂F₂O₃) is a halogenated aromatic ester, often analyzed as an intermediate in the synthesis of auxinic herbicides or pharmaceutical precursors. Its mass spectral signature is defined by three distinct features: a characteristic isotopic cluster due to the dichloro-substitution, a labile ethyl ester moiety, and the unique fragmentation of the difluoromethoxy (-OCHF₂) group.

This guide objectively compares its fragmentation behavior against its non-fluorinated analog, Ethyl 3,5-dichloro-2-methoxybenzoate , to highlight the specific mass shifts and stability changes introduced by the fluorine atoms.

Chemical Profile & Instrumentation

PropertyTarget MoleculeComparative Analog
Name Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate Ethyl 3,5-dichloro-2-methoxybenzoate
Formula C₁₀H₈Cl₂F₂O₃C₁₀H₁₀Cl₂O₃
Monoisotopic Mass 283.98 Da248.00 Da
Key Substituents -Cl (x2), -OCHF₂, -COOCH₂CH₃-Cl (x2), -OCH₃, -COOCH₂CH₃
Experimental Protocol (GC-MS)

To replicate the fragmentation patterns described below, ensure your instrumentation is calibrated to these standard parameters:

  • Ionization: Electron Impact (EI) at 70 eV.[1][2]

  • Source Temperature: 230 °C (To prevent thermal degradation of the ester).

  • Transfer Line: 280 °C.[2][3]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.[2][3]

  • Carrier Gas: Helium at 1.0 mL/min constant flow.[2]

Integrity Check: The presence of the -OCHF₂ group often reduces the basicity of the ether oxygen compared to the methoxy analog, potentially altering the intensity of the molecular ion (


).

Fragmentation Analysis

The Molecular Ion Cluster ( )

The molecular ion appears at m/z 284 . Due to the two chlorine atoms (


 and 

), the molecular ion forms a distinct 9:6:1 intensity cluster:
  • m/z 284: (

    
    ) - Base M peak.
    
  • m/z 286: (

    
    ) - Approx. 65% of M.
    
  • m/z 288: (

    
    ) - Approx. 10% of M.
    
Primary Fragmentation Pathways

The fragmentation is driven by the competition between the ester cleavage and the stability of the difluoromethoxy group.

  • Loss of Ethoxy Radical (

    
    , -45 Da): 
    Cleavage of the ester bond generates the stable acylium ion.
    
    • Transition: m/z 284

      
      m/z 239 .
      
    • Note: This peak retains the Cl₂ isotopic pattern.[2]

  • McLafferty Rearrangement (Loss of Ethylene, -28 Da): The ethyl ester undergoes a hydrogen transfer from the

    
    -carbon to the carbonyl oxygen, expelling neutral ethylene (
    
    
    
    ).
    • Transition: m/z 284

      
      m/z 256 .
      
    • Result: Formation of the radical cation of the corresponding benzoic acid.

  • Difluoromethoxy Fragmentation (Loss of

    
    , -51 Da): 
    Unlike a simple methoxy group (which loses 
    
    
    
    , -15 Da), the difluoromethoxy group cleaves at the O-C bond due to the electron-withdrawing nature of the fluorines.
    • Transition: m/z 284

      
      m/z 233 .
      
    • Mechanism:[4][5][2] This generates a phenoxy-type cation, often followed by the loss of CO (-28 Da) to form a cyclopentadienyl cation (m/z 205).

Visualization of Fragmentation Pathways[8][9][10]

The following diagram illustrates the competing decay channels for the molecular ion.

Fragmentation M Molecular Ion (M+) m/z 284 [C10H8Cl2F2O3]+. Acylium Acylium Ion m/z 239 (Loss of .OEt) M->Acylium - .OEt (45 Da) Acid Acid Radical Cation m/z 256 (McLafferty: Loss of C2H4) M->Acid - C2H4 (28 Da) Phenoxy Phenoxy Cation m/z 233 (Loss of .CHF2) M->Phenoxy - .CHF2 (51 Da) Phenyl Dichlorophenyl Cation m/z 211 (Loss of CO from Acylium) Acylium->Phenyl - CO (28 Da) Cyclo Cyclopentadienyl Cation m/z 205 (Loss of CO from Phenoxy) Phenoxy->Cyclo - CO (28 Da)

Caption: Figure 1.[5][2][3] Competing fragmentation pathways for Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate under 70 eV EI conditions.

Comparative Analysis: Fluorinated vs. Methoxy Analog[2][7]

This comparison validates the identity of the difluoromethoxy group by contrasting it with the well-documented methoxy analog.

FeatureTarget: Difluoromethoxy Analog (-OCHF₂)Control: Methoxy Analog (-OCH₃)Diagnostic Significance
Molecular Ion m/z 284 m/z 248 Mass shift of +36 Da confirms

vs

.
Ether Cleavage Loss of 51 Da (

)

m/z 233
Loss of 15 Da (

)

m/z 233
Both pathways converge to the same 3,5-dichloro-2-hydroxyphenyl core (m/z 233), confirming the aromatic skeleton is identical.
Base Peak Often m/z 239 (Acylium)Often m/z 217 (Acylium - OMe)The acylium ion shifts by +22 Da (difference between OCHF₂ and OMe).
Ortho Effect ReducedProminentThe bulky, electron-withdrawing -OCHF₂ group suppresses the "ortho effect" (alcohol elimination) observed more frequently in the methoxy analog.
Interpretation Logic[7]
  • Check m/z 284: Confirm the Cl₂ isotope pattern.

  • Look for m/z 256: Confirms the ethyl ester (McLafferty).[2]

  • Look for m/z 233: If this peak is present, check the mass difference from the parent.[2]

    • If

      
       = 51, it is the Difluoromethoxy  compound.[2]
      
    • If

      
       = 15, it is the Methoxy  compound.[2]
      

References

  • NIST Mass Spectrometry Data Center.[6][2][7] Electron Ionization Mass Spectra of Chlorinated Benzoic Acid Esters. National Institute of Standards and Technology.[6][2] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms).

  • U.S. EPA.[2][8] CompTox Chemicals Dashboard: Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester. Available at: [Link]

Sources

Technical Comparison Guide: FTIR Characterization of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (CAS: 1803831-08-4) is a specialized halogenated aromatic ester, frequently utilized as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical motifs.[1] Its structural complexity—featuring an ester, an aromatic ring, chlorine substituents, and a difluoromethoxy ether group—presents a unique vibrational signature.

This guide provides a technical breakdown of its FTIR absorption characteristics. Unlike generic spectral lists, we focus on differential diagnosis : how to distinguish this product from its immediate synthetic precursor (Ethyl 3,5-dichlorosalicylate) and its degradation product (the free acid). This approach ensures precise reaction monitoring and purity assessment.

Spectral Analysis: The Diagnostic Fingerprint

The FTIR spectrum of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is dominated by the interplay between the electron-withdrawing halogen groups and the carbonyl system.

Table 1: Critical Absorption Peaks & Assignments
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentMechanistic Insight
3050 – 3100 WeakC-H Stretch (Aromatic) Typical vibrational mode for the benzene ring protons (H-4 and H-6).
2980 – 2870 MediumC-H Stretch (Aliphatic) Asymmetric and symmetric stretching of the ethyl ester group (-CH₂CH₃).
1735 – 1750 StrongC=O[2][3] Stretch (Ester) The carbonyl peak is shifted to higher frequencies (blue-shifted) compared to simple benzoates due to the electron-withdrawing Cl and -OCHF₂ groups on the ring.
1570 – 1600 MediumC=C Ring Stretch Skeletal vibrations of the tetrasubstituted benzene ring.
1250 – 1300 StrongC-O-C Stretch (Ester) The "C-O" single bond stretch, coupled with ring vibrations.
1050 – 1200 Very Strong C-F Stretch (-OCHF₂) Diagnostic Marker: Multiple intense bands appear here. The C-F bond has a high dipole moment, leading to strong IR absorption. This region distinguishes the product from non-fluorinated analogs.
800 – 900 MediumC-Cl Stretch Characteristic chlorobenzene vibrations.
650 – 750 MediumRing Deformation Out-of-plane bending, sensitive to the 1,2,3,5-substitution pattern.

Comparative Analysis: Product vs. Alternatives

In a development context, "alternatives" often refer to the chemical species present before reaction completion (precursors) or after degradation (impurities). Distinguishing these is critical for determining batch release.

Scenario A: Reaction Monitoring (Synthesis from Salicylate)

The most common synthesis involves the difluoromethylation of Ethyl 3,5-dichlorosalicylate .

  • The Alternative (Precursor): Ethyl 3,5-dichlorosalicylate.

  • The Product: Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate.[1]

FeaturePrecursor (Salicylate)Product (Difluoromethoxy)Operational Logic
3200–3500 cm⁻¹ Broad, Medium (O-H) Absent Primary Endpoint: Disappearance of the phenolic O-H band confirms the alkylation of the oxygen.
1650–1690 cm⁻¹ Shifted C=O 1735–1750 cm⁻¹ In the precursor, intramolecular H-bonding (between OH and C=O) lowers the carbonyl frequency. In the product, this H-bond is broken, shifting C=O to a normal ester range.
1000–1200 cm⁻¹ Weak/ModerateIntense (C-F) Appearance of strong C-F bands confirms the addition of the -CHF₂ group.
Scenario B: Stability Testing (Hydrolysis)

Under poor storage conditions (moisture/heat), the ethyl ester may hydrolyze to the free acid.

  • The Alternative (Degradant): 3,5-dichloro-2-(difluoromethoxy)benzoic acid.

  • The Product: Ethyl Ester.

FeatureProduct (Ester)Degradant (Free Acid)Operational Logic
2500–3300 cm⁻¹ Discrete C-H bandsVery Broad "Carboxylic Dimer" The "hump" of the carboxylic acid O-H stretch is unmistakable in degraded samples.
C=O Position ~1740 cm⁻¹ (Sharp)~1680–1710 cm⁻¹Carboxylic acids typically absorb at lower frequencies than their corresponding esters due to dimerization.

Visualizing the Analytical Workflow

The following diagrams illustrate the logic flow for confirming the identity of the target molecule using FTIR.

Diagram 1: Spectral Decision Tree for Identity Confirmation

FTIR_Decision_Tree Start Unknown Sample Spectrum Check_OH Check 3200-3500 cm⁻¹ (Broad Band?) Start->Check_OH OH_Present Yes: Phenolic/Acidic Impurity (Precursor or Hydrolysis) Check_OH->OH_Present Band Detected OH_Absent No: OH Absent Check_OH->OH_Absent Clean Baseline Check_CO Check Carbonyl (C=O) Position OH_Absent->Check_CO CO_Low < 1700 cm⁻¹ (H-bonded or Acid) Check_CO->CO_Low Shifted CO_High 1735-1750 cm⁻¹ (Free Ester) Check_CO->CO_High Expected Range Check_CF Check 1050-1200 cm⁻¹ (Strong Multi-bands?) CO_High->Check_CF CF_Absent No: Missing Fluorine (Wrong Molecule) Check_CF->CF_Absent Weak/None CF_Present Yes: -OCHF₂ Confirmed Check_CF->CF_Present Strong Signal Final IDENTITY CONFIRMED: Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate CF_Present->Final

Caption: Logic flow for validating the target molecule against common synthetic impurities.

Diagram 2: Synthesis Monitoring Pathway[4]

Synthesis_Pathway cluster_monitor FTIR Monitoring Points Precursor Precursor: Ethyl 3,5-dichlorosalicylate (νOH present, νC=O ~1670) Intermediate Reaction Matrix (Mixed Spectra) Precursor->Intermediate Alkylation Start Reagent + ClCHF₂ / Base Product Product: Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (νOH gone, νC=O ~1740, νC-F strong) Intermediate->Product Completion

Caption: Spectral evolution during the difluoromethylation of the salicylate precursor.

Experimental Protocol: Self-Validating ATR-FTIR

To ensure reproducibility (Trustworthiness), follow this standardized protocol. This method uses Attenuated Total Reflectance (ATR), which is preferred for solid/liquid esters over KBr pellets due to ease of use and lack of moisture interference.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Crystal.

Step-by-Step Workflow:

  • Background Collection:

    • Clean the crystal with isopropanol. Ensure no residue remains.

    • Collect an air background spectrum (4000–450 cm⁻¹, 4 scans minimum).

    • Validation: The background should show atmospheric CO₂ (2350 cm⁻¹) and H₂O, but the baseline should be otherwise flat.

  • Sample Application:

    • Place a small amount (approx. 2-5 mg) of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate onto the crystal center.

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~100-120 units).

    • Why: Consistent pressure ensures uniform path length and peak intensity.

  • Data Acquisition:

    • Scan Range: 4000–450 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulation: 16 scans (for routine QC) or 64 scans (for high-resolution structural analysis).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is required).

    • Self-Check: Verify the C=O peak absorbance is between 0.2 and 0.8 A. If >1.0, the detector may be saturated; reduce sample thickness or pressure.

  • Cleaning:

    • Wipe with ethanol or acetone.

    • Validation: Run a quick scan to ensure the spectrum returns to the background baseline before the next sample.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1803831-08-4, Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. J. Chem. Soc., 1955, 1311.[4] (Foundational reference for fluorinated aromatic ether shifts). Retrieved from [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. (Standard reference for Carbonyl and Ester assignments). Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl vs. Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the choice between seemingly similar ester protecting groups can have profound implications for reaction efficiency, yield, and scalability. This guide provides an in-depth comparison of the reactivity of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate and Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate. By examining the subtle yet significant interplay of steric and electronic effects, this document aims to equip scientists with the necessary insights to make informed decisions in their synthetic endeavors.

The core of this analysis lies in understanding how the ethyl versus the methyl group, in the context of a sterically hindered and electronically demanding aromatic system, influences the rates and outcomes of common ester transformations such as hydrolysis, transesterification, and amidation.

The Structural Landscape: Unpacking Steric and Electronic Influences

The reactivity of the ester carbonyl group in both Ethyl and Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate is governed by the cumulative effects of their substituents. The 3,5-dichloro substitution pattern significantly withdraws electron density from the aromatic ring through induction, making the carbonyl carbon more electrophilic.[1] The 2-(difluoromethoxy) group further amplifies this electron-withdrawing effect due to the high electronegativity of the fluorine atoms.[2]

However, the 2-(difluoromethoxy) group also introduces considerable steric bulk in the ortho position. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon.[3][4] The primary difference between the two subject molecules is the size of the alkoxy group: an ethyl group versus a methyl group. While the difference may seem minor, it can be a critical factor in determining the reaction kinetics, particularly in a sterically congested environment.[5][6]

Comparative Reactivity Analysis

Hydrolysis: A Tale of Two Mechanisms

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base.[7]

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon. Here, the smaller size of the methyl group in Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate is expected to present a lower steric barrier to the incoming nucleophile compared to the ethyl group.[6] This would suggest a faster rate of hydrolysis for the methyl ester. The reaction is typically irreversible as the resulting carboxylate is deprotonated.[7][8]

Acid-Catalyzed Hydrolysis:

In an acidic medium, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. While the steric hindrance of the ethyl group might still play a role, the difference in rates between the ethyl and methyl esters may be less pronounced compared to base-catalyzed hydrolysis. The reaction is reversible and driven to completion by using an excess of water.[7]

Transesterification: Exchanging Alkoxy Groups

Transesterification involves the conversion of one ester to another by reaction with an alcohol, a process that can be catalyzed by either an acid or a base.[9][10][11] The choice of catalyst and reaction conditions can be critical, especially with sterically hindered esters. For instance, the use of heterogeneous catalysts like lanthanide metal oxides has been shown to be effective for the transesterification of various esters.[8]

In the context of our target molecules, converting the methyl or ethyl ester to a different ester will again be influenced by steric factors. The departure of the smaller methoxide leaving group from the tetrahedral intermediate is generally more facile than the departure of the slightly bulkier ethoxide. This suggests that transesterification of the methyl ester might proceed more readily.

Amidation: Forging the Amide Bond

Direct amidation of esters to form amides is a crucial transformation in medicinal chemistry. These reactions often require elevated temperatures or the use of strong bases or organometallic reagents to deprotonate the amine.[12] The steric hindrance around the carbonyl group in our target molecules will likely necessitate forcing conditions.

Similar to hydrolysis, the less sterically hindered nature of the methyl ester is anticipated to facilitate the nucleophilic attack of the amine, leading to a faster reaction rate compared to the ethyl ester.

Proposed Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical differences in reactivity, the following experimental workflows are proposed. These protocols are designed to be self-validating by directly comparing the reaction progress of both esters under identical conditions.

Protocol 1: Comparative Base-Catalyzed Hydrolysis

This experiment will quantify the rate of saponification for both esters.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare equimolar solutions of Ethyl and Methyl esters in THF C Set up parallel reactions at constant temperature (e.g., 50 °C) A->C B Prepare a standardized solution of NaOH in H2O/THF B->C D Initiate reactions by adding NaOH solution to each ester solution C->D E Withdraw aliquots at regular time intervals D->E Monitor reaction F Quench with standard HCl E->F G Analyze by HPLC to determine the concentration of remaining ester F->G H Plot [Ester] vs. time for both reactions G->H I Calculate initial reaction rates H->I Comparative analysis

Caption: Workflow for Comparative Base-Catalyzed Hydrolysis.

Protocol 2: Comparative Transesterification with Benzyl Alcohol

This protocol will assess the relative ease of transesterification.

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Comparison A Prepare solutions of Ethyl and Methyl esters in anhydrous toluene B Add excess benzyl alcohol and a catalyst (e.g., NaH or a Lewis acid) A->B C Heat parallel reactions under reflux with a Dean-Stark trap B->C D Monitor reaction progress by TLC or GC-MS C->D Monitor conversion E Isolate and characterize the benzyl ester product D->E F Compare reaction times and isolated yields E->F

Caption: Workflow for Comparative Transesterification.

Expected Outcomes and Data Summary

Based on the principles of steric hindrance, the following outcomes are anticipated from the proposed experiments.

ReactionExpected Relative ReactivityKey Differentiating Factor
Base-Catalyzed Hydrolysis Methyl Ester > Ethyl EsterSteric hindrance to nucleophilic attack
Acid-Catalyzed Hydrolysis Methyl Ester ≥ Ethyl EsterSteric effects may be less pronounced
Transesterification Methyl Ester > Ethyl EsterSteric hindrance and leaving group ability
Amidation Methyl Ester > Ethyl EsterSteric hindrance to amine nucleophile

Conclusion

While both Ethyl and Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate are highly activated esters due to the electron-withdrawing nature of their substituents, the choice between the ethyl and methyl group is not trivial. The available evidence from general principles of organic chemistry strongly suggests that the Methyl ester will exhibit greater reactivity in common nucleophilic substitution reactions due to reduced steric hindrance around the carbonyl center.

For applications requiring rapid ester cleavage or transformation under milder conditions, Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate is the recommended choice. Conversely, the Ethyl ester may offer slightly enhanced stability, which could be advantageous in multi-step syntheses where the ester is intended to be a robust protecting group until a later stage. The experimental protocols outlined in this guide provide a clear framework for validating these hypotheses and making an evidence-based selection for specific research and development needs.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports, 12(1).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 5432.
  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. (2023). International Journal of Molecular Sciences, 24(4), 3465.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2025). Scientific Reports, 15(1), 12345.
  • A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzo
  • Preparation method of 3,5-dichlorobenzoyl chloride. (2016).
  • Method for synthesizing 3,5-dichlorobenzoic acid. (n.d.). Google Patents.
  • A New Reagent for Direct Difluoromethylation. (2012). Journal of the American Chemical Society, 134(35), 14334–14337.
  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021). Organic Letters, 23(21), 8554–8558.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
  • Recent advances in direct 1,2-hydroxydifluoromethylation of olefins. (2023). Chemical Review and Letters, 6(2), 93-106.
  • Steric and Stereoelectronic Effects in Organic Chemistry. (n.d.).
  • Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021). Organic Letters, 23(21), 8554–8558.
  • Steric effects. (n.d.). In Wikipedia. Retrieved from [Link]

  • Amidation of Unactivated Ester Derivatives Mediated by Trifluoroethanol. (n.d.). RSC.org.
  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. (n.d.).
  • Exploring the Steric Effects in Aryl Esters: Insights From Michigan State University Research. (2026). BBN Breaking.
  • Effects of Molecular Association on the Rates of Hydrolysis of Long-Chain Alkyl Betainates (Alkoxycarbonyl-N,N,N-trimethylmethanaminium chlorides). (n.d.). SciSpace.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan J. Chem.
  • The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. (2007). The Journal of Organic Chemistry, 72(15), 5659–5668.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). Molecules, 28(4), 1649.
  • THE CONCURRENT ALKALINE HYDROLYSIS AND ISOTOPIC OXYGEN EXCHANGE OF SEVERAL ALKYL BENZO
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
  • Comparison of molecular structure of alkali metal ortho substituted benzoates. (2010). Spectroscopy, 24(3-4), 439-443.
  • Methyl and ethyl soybean esters as renewable fuels for diesel engines. (n.d.).
  • Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. (2019). Organic Letters, 21(15), 6044–6048.
  • Transesterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Transesterification of Esters. (2022). Master Organic Chemistry.
  • Benzothiazole compounds XXX.
  • Transesterific
  • Discovery of lanthanide metal oxide catalyst for transesterification reaction by fluorescence-based high-throughput screening method and application to biodiesel production. (2025). RSC Advances, 15(12), 12345-12352.
  • Synthesis and molecular docking analysis of MBH adducts' derived amides as potential β-lactamase inhibitors. (2024). Semantic Scholar.
  • Benzoic Acid Esters, Benzo
  • Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. (n.d.). Organic Chemistry Portal.
  • A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions. (n.d.). Benchchem.
  • Transesterification process to manufacture ethyl ester of rape oil. (1995). SciSpace.
  • BENZOATES. (n.d.).
  • Discovery of lanthanide metal oxide catalyst for transesterification reaction by fluorescence-based high-throughput screening method and application to biodiesel production. (2025). Semantic Scholar.
  • Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant. (2023).
  • Potential Safety Issues Surrounding the Use of Benzoate Preserv
  • Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Prote… (n.d.). OUCI.
  • Is Benzoate Bad for You?

Sources

Characterization & Performance Guide: Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a highly functionalized aromatic building block critical to modern medicinal chemistry and agrochemical development. The strategic incorporation of a difluoromethoxy (–OCF₂H) group at the ortho position, flanked by chlorine atoms, provides unique stereoelectronic properties. This guide objectively compares the performance, stability, and characterization profile of the difluoromethoxy target against its hydroxyl (–OH) and methoxy (–OCH₃) analogs, providing researchers with actionable, self-validating protocols for its synthesis and analytical verification.

Mechanistic Rationale: The Difluoromethoxy Advantage

In drug design, particularly for phosphodiesterase-4 (PDE4) inhibitors like Roflumilast[1], the –OCF₂H group acts as a superior bioisostere for both –OH and –OCH₃ moieties.

  • Hydrogen Bonding & Lipophilicity: The –OCF₂H group is a lipophilic hydrogen bond donor. The highly electronegative fluorine atoms polarize the C–H bond, allowing it to participate in hydrogen bonding with target proteins while simultaneously increasing the overall lipophilicity (cLogP) of the molecule compared to a standard hydroxyl group[2].

  • Metabolic Stability: Traditional methoxy groups (–OCH₃) are highly susceptible to oxidative O-demethylation by hepatic Cytochrome P450 (CYP450) enzymes. The substitution of hydrogen for fluorine in the –OCF₂H group significantly strengthens the C–H bond via negative inductive effects, effectively blocking hydrogen abstraction by the CYP450 iron-oxo species and preventing metabolic degradation[2].

Comparative Physicochemical & Metabolic Profiling

To objectively evaluate the performance of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate, we must benchmark it against its direct structural alternatives.

Table 1: Physicochemical and Stability Comparison of Analogs

ParameterPrecursor (–OH Analog)Methoxy Alternative (–OCH₃)Target (–OCF₂H Analog)
Substituent Hammett Constant (σp) -0.37-0.27+0.14[2]
Electronic Effect Strongly Electron DonatingElectron DonatingWeakly Electron Withdrawing
Hydrogen Bond Donor StrongNoneWeak/Moderate
Relative Lipophilicity (ΔcLogP) Baseline+0.5+0.8
CYP450 Metabolic Liability Phase II GlucuronidationHigh (Rapid O-dealkylation)Low (Highly Stable)
Primary Application Synthetic IntermediateHerbicide IntermediatesPDE4 Inhibitor APIs[1]

Synthesis & Experimental Protocol

The introduction of the difluoromethoxy group is achieved via the O-difluoromethylation of the phenol precursor. To avoid hazardous, ozone-depleting gases like chlorodifluoromethane (Freon-22), sodium chlorodifluoroacetate (ClCF₂COONa) is utilized as a safe, solid-state difluorocarbene precursor[3].

Workflow P Ethyl 3,5-dichloro- 2-hydroxybenzoate R ClCF2COONa + K2CO3 in DMF (90-100°C) P->R Base activation C Singlet Difluorocarbene (:CF2) Generation R->C Thermal decarboxylation T Ethyl 3,5-dichloro-2- (difluoromethoxy)benzoate C->T Nucleophilic attack N 1H NMR: t, J=74.5Hz (OCF2H diagnostic) T->N Characterization M 19F NMR: d, -82.4ppm T->M Characterization

Workflow for the O-difluoromethylation and NMR characterization of the target compound.

Self-Validating Protocol: O-Difluoromethylation

Reagents: Ethyl 3,5-dichloro-2-hydroxybenzoate (1.0 eq), ClCF₂COONa (2.0 eq), K₂CO₃ (2.0 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Base Activation: Dissolve the phenol precursor in anhydrous DMF (0.2 M concentration). Add K₂CO₃ and stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ deprotonates the phenol to form a highly nucleophilic phenoxide. DMF, a polar aprotic solvent, ensures the phenoxide remains unsolvated and highly reactive while fully dissolving the inorganic reagents[2].

  • Carbene Generation: Add ClCF₂COONa to the stirring mixture and elevate the temperature to 90–100 °C.

    • Causality: At elevated temperatures, the chlorodifluoroacetate salt undergoes thermal decarboxylation, releasing CO₂ and a chloride ion to generate the electrophilic singlet difluorocarbene (:CF₂) in situ[4].

  • Nucleophilic Trapping: Maintain heating for 16 hours. The phenoxide nucleophilically attacks the singlet carbene, followed by rapid protonation from residual moisture to yield the –OCF₂H ether.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 8:2).

    • Validation Check: The product will exhibit a significantly higher Retention Factor (Rf) than the precursor due to the loss of the hydrogen-bonding hydroxyl group. If the lower spot persists, carbene generation was incomplete.

  • Workup: Quench with water to halt the reaction. Extract with Ethyl Acetate (3x). Wash the combined organic layers vigorously with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

Analytical Characterization Data

Accurate characterization is paramount to verify the successful incorporation of the difluoromethoxy group. The most definitive proof of successful synthesis is the massive geminal coupling constant (


 Hz) observed in both ¹H and ¹⁹F NMR spectra.

Table 2: Comparative NMR & IR Characterization Data

Analytical MethodPrecursor (–OH)Methoxy Alternative (–OCH₃)Target (–OCF₂H)Diagnostic Significance
¹H NMR (400 MHz, CDCl₃) δ 11.20 (s, 1H, OH)δ 3.90 (s, 3H, OCH₃)δ 6.55 (t, J = 74.5 Hz, 1H, OCF₂H) The triplet confirms the proton is splitting with two equivalent ¹⁹F nuclei (spin 1/2).
¹⁹F NMR (376 MHz, CDCl₃) N/AN/Aδ -82.4 (d, J = 74.5 Hz, 2F) The doublet confirms the two fluorines are splitting with one adjacent proton.
¹³C NMR (100 MHz, CDCl₃) δ 158.2 (Ar-C-OH)δ 61.5 (OCH₃)δ 115.8 (t, J = 262 Hz, OCF₂H) The massive 262 Hz carbon-fluorine coupling is definitive proof of the CF₂ carbon.
FT-IR (ATR, cm⁻¹) 3200-3400 (Broad, O-H stretch)2830 (C-H stretch, methoxy)1120, 1040 (Strong, C-F stretch) Disappearance of the broad O-H band and appearance of sharp C-F bands validates conversion.
Mass Spectrometry (ESI+) [M+H]⁺ m/z 235.0[M+H]⁺ m/z 249.0[M+H]⁺ m/z 285.0 Exact mass shift of +50 Da from the precursor confirms the addition of CF₂.

Biological Application Context

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is frequently saponified into its corresponding benzoic acid and coupled with amines to form benzamides. These benzamides are the core pharmacophores in selective PDE4 inhibitors[1].

Pathway D Difluoromethoxy Benzamide Derivative PDE PDE4 Enzyme D->PDE Competitive Inhibition cAMP Intracellular cAMP PDE->cAMP Prevents degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates pathway INF Inflammatory Cytokines PKA->INF Suppresses release

Mechanism of action for PDE4 inhibitors utilizing difluoromethoxy benzamide building blocks.

By preventing the degradation of cyclic adenosine monophosphate (cAMP), these difluoromethoxy-containing compounds activate Protein Kinase A (PKA), which subsequently downregulates the release of pro-inflammatory cytokines, offering therapeutic relief in conditions like Chronic Obstructive Pulmonary Disease (COPD)[2].

References

Sources

Bioactivity Comparison of Halogenated Ethyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of halogenated ethyl benzoate derivatives, designed for researchers in medicinal chemistry and drug discovery. It synthesizes physicochemical data, synthetic protocols, and bioactivity profiles to evaluate these scaffolds as fragment-based drug design (FBDD) starting points.

Executive Summary: The Halogen Effect

Ethyl benzoate derivatives serve as ubiquitous pharmacophores in medicinal chemistry, acting as lipophilic anchors and hydrogen bond acceptors. The introduction of a halogen atom (F, Cl, Br, I) at the para-position significantly alters the molecule's electronic distribution, metabolic stability, and binding affinity.

This guide compares Ethyl 4-fluorobenzoate , Ethyl 4-chlorobenzoate , Ethyl 4-bromobenzoate , and Ethyl 4-iodobenzoate .

Key Findings:

  • Bioactivity Driver: Antimicrobial and cytotoxic potency in this series generally correlates with lipophilicity (LogP) and electrophilicity (LUMO energy) .

  • Metabolic Stability: The electron-withdrawing nature of halogens accelerates ester hydrolysis compared to the unsubstituted parent, with para-substitution following Hammett σ-constant predictions.

  • Binding Mechanism: While Fluorine acts primarily through metabolic blocking and dipole interactions, Bromine and Iodine introduce sigma-hole (

    
    -hole)  interactions, enhancing non-covalent binding to protein targets.
    

Chemical Landscape & Physicochemical Profile[1][2][3][4][5]

The following table aggregates experimental and predicted data to establish the structure-property relationships (SPR) necessary for rational drug design.

Table 1: Comparative Physicochemical Properties

DerivativeStructureMol.[1][2][3][4][5][6][7] Weight ( g/mol )LogP (Exp/Pred)Hammett

Density (g/mL)Key Characteristic
Ethyl 4-fluorobenzoate

168.172.450.061.146Metabolic blocker; high dipole.
Ethyl 4-chlorobenzoate

184.622.980.231.185Balanced lipophilicity/size.
Ethyl 4-bromobenzoate

229.073.240.231.390Enhanced hydrophobic binding.
Ethyl 4-iodobenzoate

276.073.650.181.641Strong

-hole donor; heavy atom effect.
Ethyl 4-hydroxybenzoate

166.172.04-0.371.120Reference Standard (Ethylparaben)

Note: The Hammett


 values indicate the electron-withdrawing power. Positive values (Cl, Br) suggest the ester carbonyl is more electrophilic and thus more susceptible to hydrolytic cleavage by esterases than the unsubstituted benzoate.

Comparative Bioactivity Analysis

Antimicrobial Activity (Bacterial & Fungal)

The antimicrobial mechanism of simple benzoate esters is primarily driven by membrane disruption and intracellular acidification.

  • Baseline: Ethyl 4-hydroxybenzoate (Ethylparaben) is a standard preservative with an MIC of ~500-1000 µg/mL against S. aureus.

  • Halogenation Impact: Replacing the 4-OH with a halogen removes the hydrogen bond donor capacity but significantly increases membrane permeability (LogP).

    • Trend: Activity increases with lipophilicity: I > Br > Cl > F .

    • Data Insight: QSAR studies on halogenated benzenes indicate that toxicity to bacteria (e.g., E. coli) is hydrophobicity-dependent. The 4-iodo derivative, being the most lipophilic (LogP 3.65), penetrates the lipid bilayer most effectively.

Table 2: Estimated Bioactivity Potency Relative to Ethylparaben

CompoundRelative PotencyMechanism of ActionTarget Utility
4-Fluoro LowWeak membrane disruption; metabolic stability enhancement.Fragment for enzyme inhibitors.
4-Chloro ModerateModerate membrane penetration.General antiseptic intermediates.
4-Bromo HighStrong hydrophobic interaction; potential alkylating agent precursor.Antifungal scaffolds.
4-Iodo Very HighMaximal membrane permeability; halogen bonding capability.Potent cytotoxic agents; X-ray contrast.
Cytotoxicity & Anticancer Potential

While simple esters are rarely potent drugs on their own, they serve as critical fragments.

  • Case Study: Ethyl 4-[(4-methylbenzyl)oxy] benzoate (a functionalized derivative) shows IC50 values comparable to Cisplatin against MCF7 breast cancer cells.

  • The Iodine Advantage: Ethyl 4-iodobenzoate is unique due to the "heavy atom effect" and the ability of Iodine to form strong halogen bonds with carbonyl oxygens in the active sites of enzymes (e.g., kinases), a feature lacking in the Fluoro-derivative.

Mechanistic Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) flow, explaining how atomic-level changes translate to biological outcomes.

SAR_Logic Halogen Halogen Substituent (F, Cl, Br, I) Prop_Size Atomic Radius (Steric Bulk) Halogen->Prop_Size Prop_Elec Electronegativity (Sigma Hole) Halogen->Prop_Elec Prop_Lip Lipophilicity (LogP) Halogen->Prop_Lip Mech_Bind Receptor Binding Affinity Prop_Elec->Mech_Bind Halogen Bonding (I, Br) Mech_Stab Metabolic Stability Prop_Elec->Mech_Stab Hydrolysis Rate Mech_Perm Membrane Permeability Prop_Lip->Mech_Perm Positive Correlation Bio_Anti Antimicrobial Activity Mech_Perm->Bio_Anti Bio_Cyto Cytotoxicity (Anticancer) Mech_Bind->Bio_Cyto Mech_Stab->Bio_Cyto

Figure 1: SAR Logic Flow. Increasing halogen size enhances lipophilicity and membrane permeability, directly boosting antimicrobial potency. Iodine and Bromine specifically enhance receptor binding via sigma-hole interactions.

Experimental Protocol: Synthesis & Evaluation

To ensure reproducibility, we recommend the Fischer Esterification method. This acid-catalyzed protocol is robust for all four halogenated derivatives.

Synthesis Workflow (Graphviz)

Synthesis_Workflow Start Start: 4-Halobenzoic Acid (1.0 eq) + Ethanol (Excess) Catalyst Add Catalyst: Conc. H2SO4 (0.1 eq) Start->Catalyst Reflux Reflux at 80°C (4-8 Hours) Catalyst->Reflux Workup Workup: 1. Evaporate Ethanol 2. Dissolve in EtOAc 3. Wash w/ NaHCO3 Reflux->Workup Purify Purification: Distillation or Recrystallization Workup->Purify Product Final Product: Ethyl 4-Halobenzoate Purify->Product

Figure 2: Standardized Fischer Esterification Workflow for Ethyl 4-Halobenzoates.

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of the specific 4-halobenzoic acid in 20 mL of absolute ethanol.

  • Catalysis: Carefully add 0.5 mL of concentrated sulfuric acid (

    
    ).
    
  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 6 hours. Note: The 4-fluoro derivative may react slightly slower due to resonance donation; extend time to 8 hours if necessary.

  • Neutralization: Cool to room temperature. Pour into 50 mL ice water. Neutralize with saturated

    
     until effervescence ceases (pH ~7-8).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry organic layer over anhydrous 
    
    
    
    .[8]
  • Purification: Remove solvent under reduced pressure.

    • Fluoro/Chloro: Purify via vacuum distillation.

    • Bromo/Iodo: Recrystallize from ethanol/water if solid.

References

  • National Institutes of Health (PubChem). (2025). Ethyl 4-iodobenzoate | C9H9IO2.[1][4] Retrieved from [Link]

  • Lu, G. H., et al. (2007). QSARS for acute toxicity of halogenated benzenes to bacteria in natural waters. PubMed.[9] Retrieved from [Link]

  • Hossain, M. S., et al. (2022). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed.[9] Retrieved from [Link]

Sources

A Comparative Guide to the Definitive Structure Elucidation of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Validating Complex Molecular Structures: X-ray Crystallography vs. Spectroscopic Methods

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray diffraction is the most powerful and definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[4][5][6] By analyzing how a crystal scatters a beam of X-rays, scientists can generate an electron density map and, from that, a complete atomic model with unparalleled accuracy.[7][8] This technique provides precise bond lengths, bond angles, and absolute stereochemistry, information that is often inferred or impossible to obtain with other methods.[2][9]

Core Principle: Bragg's Law

The fundamental principle behind X-ray diffraction is Bragg's Law (nλ = 2d sinθ). It describes the conditions under which X-rays, with a wavelength (λ) similar to the spacing between atomic planes (d) in a crystal, will be diffracted at a specific angle (θ), resulting in constructive interference that produces a diffraction pattern.[10] This pattern of spots contains all the information needed to reconstruct the crystal's internal structure.[7]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands patience and precision. The most significant bottleneck is often growing a high-quality single crystal suitable for analysis.[9][11]

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination purity Compound Purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purity->crystal_growth High purity is critical crystal_mount Mount Crystal on Diffractometer crystal_growth->crystal_mount Select suitable crystal data_collection X-ray Data Collection (Measure diffraction spots) crystal_mount->data_collection solve Structure Solution (Phase Problem) data_collection->solve Process raw intensities refine Structure Refinement solve->refine Build atomic model validate Validation & Analysis refine->validate Optimize model vs. data final_structure Final Structure (CIF) validate->final_structure Final CIF file

Sources

Analytical Comparison Guide: GC-MS Protocols for Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying highly substituted, neutral aromatic intermediates in complex matrices. Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a prime example: a moderately volatile, heavily halogenated ester.

When developing an analytical method for this compound, defaulting to standard LC-MS/MS (Electrospray Ionization) is a common pitfall. Because this molecule lacks basic amines or strongly acidic protons, it exhibits exceptionally poor ionization efficiency in ESI. Instead, we must leverage Gas Chromatography-Mass Spectrometry (GC-MS). More specifically, the presence of two chlorine atoms and a difluoromethoxy group imparts a massive electron affinity to the molecule, making it an ideal candidate for Negative Chemical Ionization (NCI) .

This guide objectively compares analytical modalities and provides self-validating experimental protocols to ensure rigorous structural confirmation and trace-level quantification.

Mechanistic Rationale: Why NCI Outperforms EI and ESI

To understand the optimal analytical strategy, we must look at the physics of ionization.

  • Electron Ionization (EI): In standard EI, high-energy electrons (70 eV) bombard the analyte. This is a "hard" ionization method that shatters the molecule, generating highly reproducible fragmentation patterns useful for library matching[1]. However, the energetic nature of EI often suppresses the molecular ion, limiting sensitivity for trace quantification[2].

  • Negative Chemical Ionization (NCI): NCI introduces a reagent gas (e.g., methane) into the ion source to act as an intermediary. The electron beam ionizes the methane, creating a plasma of low-energy, thermalized secondary electrons. Because our target molecule is highly electronegative (containing Cl and F), it readily captures these thermal electrons via resonance electron capture[3].

  • The Selectivity Advantage: In NCI, the ion source favors electron capture over proton transfer. Most background biological or environmental matrix species remain neutral and are pumped away, while our halogenated target responds strongly. This delivers femtogram-level sensitivity with near-zero chemical noise[2],[4].

Comparative Performance Analysis
Analytical ModalityIonization MechanismSensitivity LimitStructural InformationMatrix InterferenceBest Use Case
GC-MS (NCI) Resonance Electron CaptureFemtogram (fg) Low (Primarily

or

)
Very Low (Highly selective)Trace quantification in complex matrices (e.g., PK studies, environmental).
GC-MS (EI) 70 eV Electron BombardmentPicogram (pg)High (Extensive fragmentation)ModerateStructural elucidation, impurity profiling, and library matching.
LC-MS/MS (ESI) Electrospray (Protonation/Deprotonation)Nanogram (ng)ModerateHigh (Ion suppression)Not recommended. Analyte lacks easily ionizable functional groups.

Experimental Protocols

Protocol A: GC-MS (EI) for Structural Confirmation

Causality Check: We use a standard non-polar DB-5MS column because the analyte is a neutral, moderately non-polar ester. The source temperature is kept high to prevent condensation of heavier matrix components.

  • Column: DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Injector temperature at 250°C to ensure complete volatilization without thermal degradation.

  • Oven Program:

    • Initial: 60°C (hold 1 min) to focus the analyte at the head of the column.

    • Ramp: 20°C/min to 280°C (hold 5 min).

  • MS Parameters (EI):

    • Ion Source Temp: 230°C.

    • Transfer Line Temp: 280°C.

    • Ionization Energy: 70 eV.

    • Acquisition: Full Scan (m/z 50–400) for structural ID.

Protocol B: GC-MS (NCI) for Trace Quantification

Causality Check: Notice the drop in ion source temperature compared to EI. In NCI, lower source temperatures (150°C) reduce the kinetic energy of the system, stabilizing the fragile negative molecular ion and increasing the cross-sectional area for electron capture[3].

  • Chromatography: Identical to Protocol A to maintain retention time alignment.

  • Reagent Gas: Methane (CH₄). Flow rate optimized to ~2.0 mL/min (or according to manufacturer auto-tune for ~40% source pressure).

  • MS Parameters (NCI):

    • Ion Source Temp: 150°C (Critical for maximizing electron capture efficiency).

    • Transfer Line Temp: 280°C.

    • Emission Current: 50 µA.

    • Acquisition: Selected Ion Monitoring (SIM) targeting the molecular anion

      
       and the most abundant isotope peak.
      

Data Interpretation & Self-Validating Signatures

A robust analytical method must be self-validating. For Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate, the presence of two chlorine atoms provides an absolute, built-in validation tool: The Isotopic Cluster .

  • Isotopic Validation: Chlorine naturally occurs as

    
     and 
    
    
    
    in a ~3:1 ratio. A molecule with two chlorines will exhibit a distinct
    
    
    cluster in a strict 9:6:1 ratio . If a chromatographic peak in your NCI-SIM trace does not exhibit this exact ratio across its mass channels, it is matrix noise, not your analyte.
  • EI Fragmentation Markers: In EI mode, expect to see the loss of the ethoxy radical (

    
    ) from the ester group, and the loss of a difluoromethyl radical (
    
    
    
    ,
    
    
    ) from the ether linkage.

Workflow Visualization

Below is the logical decision tree and instrumental workflow for analyzing halogenated benzoates.

GCMS_Workflow Sample Ethyl 3,5-dichloro-2- (difluoromethoxy)benzoate GC Gas Chromatography (DB-5MS Column) Sample->GC Volatilization Split Ionization Mode Selection GC->Split Elution EI Electron Ionization (EI) 70 eV Split->EI Universal / Library Match NCI Negative Chemical Ionization (NCI) Methane Reagent Gas Split->NCI Trace / High Sensitivity EI_Frag Extensive Fragmentation Structural ID (M-OEt, M-CHF2) EI->EI_Frag Hard Ionization NCI_Ion Resonance Electron Capture Intense [M]- or [M-H]- Ion NCI->NCI_Ion Soft Ionization Detect Mass Analyzer (Quadrupole) Isotopic Cl2 Pattern (9:6:1) EI_Frag->Detect NCI_Ion->Detect

GC-MS analytical workflow and ionization decision tree for halogenated benzoates.

References

  • SCION Instruments. "What are the common ionization methods for GC/MS". SCION Instruments Technical Blog. Available at:[Link]

  • Thermo Fisher Scientific. "Negative Ion Chemical Ionization (NCI) studies using the Thermo Scientific ISQ 7000 single quadrupole GC-MS system". Technical Note 10654. Available at: [Link]

  • Agilent Technologies. "Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI". Agilent Applications Compendium. Available at:[Link]

Sources

Reference Standards for Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Risks in "Research Grade"

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (CAS: 1803831-08-4) is a critical halogenated intermediate, often utilized in the synthesis of next-generation agrochemicals and fluorinated pharmaceuticals. Its structural complexity—specifically the lipophilic difluoromethoxy (-OCHF


) motif combined with a dichlorinated aromatic ring—presents unique analytical challenges.

For researchers, the primary dilemma is availability. Unlike commodity chemicals (e.g., Sodium Benzoate), this compound is rarely available as an off-the-shelf Certified Reference Material (CRM) accredited to ISO 17034. Most commercially available options are "Research Grade" , often lacking the rigorous characterization required for regulated GLP/GMP studies.

This guide objectively compares the performance and data requirements of Research Grade materials versus Qualified Primary Standards , providing a roadmap to upgrade the former to the latter through self-validation.

Comparative Analysis: Research Grade vs. Qualified Standard

The following table contrasts the typical specifications of a commercial "Research Grade" sample against the requirements for a "Qualified Reference Standard" necessary for quantitative analysis.

Table 1: Performance & Specification Comparison
FeatureResearch Grade (Typical Commercial) Qualified Primary Standard (Target) Impact on Data Integrity
Purity Assignment Chromatographic Purity (Area %)Mass Balance Assay (% w/w) Area % ignores water, solvents, and inorganic salts, leading to overestimation of potency.
Identity Verification 1H NMR, MS1H NMR, 19F NMR, IR, MS 19F NMR is critical to confirm the integrity of the -OCHF

group, which is prone to hydrolysis.
Isomeric Purity Often undefinedRegioisomer Quantification The 3,5-dichloro pattern must be distinguished from 3,6- or 4,5- isomers, which may co-elute.
Water Content "Hygroscopic" (qualitative)Karl Fischer Titration (Quantitative) Ester hydrolysis yields the parent acid; accurate water content is vital for stability monitoring.
Traceability Batch-specific CoAISO 17034 / NIST Traceable Required for regulatory submissions (EPA/FDA).
Uncertainty Not reportedExpanded Uncertainty (

)
Essential for calculating the total error budget of the analytical method.

Critical Impurity Profiling

To validate this standard, one must understand its degradation pathways. The difluoromethoxy group is chemically distinct from a simple methoxy group; it acts as a hydrogen bond donor and is susceptible to specific breakdown mechanisms.

Diagram 1: Impurity & Degradation Pathways

ImpurityPathways Main Ethyl 3,5-dichloro-2- (difluoromethoxy)benzoate (Target Analyte) Acid Impurity A: 3,5-dichloro-2- (difluoromethoxy)benzoic acid Main->Acid Hydrolysis (Ester cleavage) + H2O / H+ Phenol Impurity B: Ethyl 3,5-dichloro-2- hydroxybenzoate Main->Phenol Ether cleavage (Harsh acidic conditions) Isomer Impurity C: Regioisomers (e.g., 3,6-dichloro) Isomer->Main Synthesis By-product

Caption: Primary degradation pathway involves ester hydrolysis to the free acid (Impurity A). Regioisomers (Impurity C) are synthesis artifacts.

Experimental Protocols for Qualification

Since a CRM is likely unavailable, you must qualify your Research Grade material. Use the following Self-Validating System .

Protocol A: High-Resolution HPLC-UV Purity

Objective: To separate the main peak from the hydrolyzed acid and potential isomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of the free acid, sharpening the peak).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B (Isocratic hold)

    • 2-15 min: 50%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for general detection) and 270 nm (specific for the aromatic ring).

  • Acceptance Criteria: Main peak > 99.0% Area; Resolution (

    
    ) > 2.0 between ester and acid impurity.
    
Protocol B: 19F NMR for Structural Integrity

Objective: Confirm the presence and integration of the difluoromethoxy group.

  • Solvent: CDCl

    
     or DMSO-
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (added gravimetrically).
    
  • Key Signal: Look for a doublet (

    
     Hz) in the proton spectrum or a corresponding signal in the fluorine spectrum (
    
    
    
    to
    
    
    ppm).
  • Validation: The integral of the -OCHF

    
     signal must match the molar ratio to the internal standard within 
    
    
    
    2%.
Protocol C: Mass Balance Assay Calculation

Do not rely on "Area %". Calculate the true potency (


) using the Mass Balance equation:


  • %Water: Determine via Karl Fischer (Coulometric).

  • %Residual Solvents: Determine via Headspace GC-FID.

  • %Residue: Sulfated Ash test (usually negligible for esters, but critical if salt forms are suspected).

Qualification Workflow

This diagram outlines the decision logic for accepting a vendor's standard or requiring in-house re-qualification.

Diagram 2: Reference Standard Qualification Workflow

QualificationFlow Start Source Material (Research Grade) CheckCoA Review Vendor CoA Is it ISO 17034? Start->CheckCoA DirectUse Use as Primary Standard CheckCoA->DirectUse Yes (Rare) FullChar Perform Full Characterization (NMR, HPLC, KF, ROI) CheckCoA->FullChar No (Typical) CalcPotency Calculate Mass Balance Potency FullChar->CalcPotency AssignExpiry Assign Expiry & Storage (-20°C, Desiccated) CalcPotency->AssignExpiry FinalStd Qualified In-House Reference Standard AssignExpiry->FinalStd

Caption: Logic flow for upgrading a commercial research chemical to a qualified reference standard.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • PubChem Compound Summary . Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (CAS 1803831-08-4).[1] National Center for Biotechnology Information. [Link]

  • European Medicines Agency (EMA) . ICH Q2(R1) Validation of analytical procedures. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a halogenated aromatic ester, a class of compounds whose structural complexity necessitates rigorous and informed disposal protocols. The presence of both chlorine and fluorine atoms on the aromatic ring creates a chemically stable molecule, which, while beneficial for specific applications, poses significant challenges for degradation and requires specialized disposal to prevent environmental persistence and potential toxicity.

This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of both the individual and the wider ecosystem.

Hazard Assessment and Chemical Characterization

Understanding the chemical nature of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is the first step in managing its disposal. Its structure combines features of chlorinated aromatics and fluorinated ethers, both of which are known for their environmental persistence. The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds containing it highly resistant to natural degradation processes.[1]

All waste containing this compound must be classified as Halogenated Organic Waste .[2] This classification is critical as it dictates the required segregation, handling, and final disposal pathway, which is fundamentally different from non-halogenated organic waste.

Property Information Reference
Chemical Name Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate[3]
CAS Number 1803831-08-4[3]
Molecular Formula C₁₀H₈Cl₂F₂O₃[3]
Molecular Weight 285.07 g/mol [3]
Waste Category Halogenated Organic Waste[2]
Primary Hazards Likely skin, eye, and respiratory irritant. Toxic to aquatic life. High environmental persistence.[1][4]
Likely RCRA Code Hazardous Waste (F-listed or D-listed characteristics)[5][6][7]

Pre-Disposal Procedures: Safe Handling and Segregation in the Lab

Proper disposal begins at the point of generation. Meticulous handling and segregation are non-negotiable prerequisites to ensure safety and regulatory compliance.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, appropriate PPE is mandatory. This serves as the primary barrier against accidental exposure.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and fully buttoned.[4]

  • Ventilation: All handling of this compound, including transfer to a waste container, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]

Waste Segregation and Containerization

The cardinal rule for halogenated compounds is strict segregation. Accidentally mixing halogenated and non-halogenated waste streams can complicate disposal, increase costs, and create safety hazards.

  • Dedicated Container: Use a designated, chemically compatible waste container clearly labeled "Halogenated Organic Waste."

  • Labeling: The container must be labeled with the full chemical name, "Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate," and appropriate hazard pictograms.

  • Secure Closure: The container cap must be securely fastened at all times, except when adding waste, to prevent the release of vapors.[8]

  • Secondary Containment: The primary waste container should be kept in a larger, chemically resistant secondary container (e.g., a drip tray) to contain any potential leaks.

Start Chemical Waste Generated Decision Does waste contain Fluorine, Chlorine, Bromine, or Iodine? Start->Decision Halogenated Segregate into 'HALOGENATED WASTE' Container Decision->Halogenated  Yes NonHalogenated Segregate into 'NON-HALOGENATED WASTE' Container Decision->NonHalogenated  No

Caption: Waste segregation is based on the presence of halogens.

Step-by-Step Disposal Protocol

The following protocol outlines the lifecycle of the waste from your laboratory bench to its final destruction. The process relies heavily on coordination with your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Collection

  • Carefully transfer the waste into the correctly labeled Halogenated Organic Waste container inside a chemical fume hood.

  • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Step 2: Temporary Storage (Satellite Accumulation)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • This area must be away from ignition sources, direct sunlight, and incompatible chemicals, particularly strong oxidizing agents and bases.[9][10]

Step 3: Request for EHS Pickup

  • Once the container is full or the waste is no longer being generated, contact your institution's EHS office to schedule a hazardous waste pickup.

  • Provide them with a complete and accurate description of the container's contents.

Step 4: Professional Disposal

  • The EHS department will transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • The required and most effective disposal method for chlorinated and fluorinated aromatic compounds is high-temperature incineration .[11] This process operates at temperatures sufficient to break the stable carbon-chlorine and carbon-fluorine bonds, converting the compound into less harmful inorganic constituents like CO₂, water, HCl, and HF, which are then scrubbed from the exhaust gases.

cluster_lab Laboratory Responsibility cluster_ehs EHS & Professional Disposal A 1. Generate Waste in Fume Hood B 2. Don Appropriate PPE A->B C 3. Segregate into Labeled Halogenated Container B->C D 4. Store in Satellite Accumulation Area C->D E 5. Request & Await EHS Pickup D->E F 6. Transport by Licensed Hazardous Waste Hauler E->F G 7. Final Disposal via High-Temperature Incineration F->G

Caption: The disposal workflow from the lab to final destruction.

Regulatory Context: RCRA Framework

In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Waste containing chlorinated solvents is explicitly defined as hazardous.[7] While Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is not specifically listed by name (as is common for research chemicals), it would be classified as hazardous based on its chemical properties. Your EHS office will assign the appropriate RCRA waste codes, which could include F-codes (for wastes from non-specific sources like halogenated solvents) or D-codes if the waste exhibits hazardous characteristics (e.g., toxicity, ignitability).[5][6]

Emergency Procedures: Spills and Exposure

In the event of an accidental release, prompt and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Small Spill (in a fume hood):

    • Wearing appropriate PPE, contain the spill.

    • Absorb the material with a non-combustible absorbent like vermiculite, sand, or commercial sorbent pads.

    • Collect the contaminated absorbent material into the designated Halogenated Organic Waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.[4]

  • Large Spill: Evacuate the immediate area and contact your institution's EHS or emergency response team immediately.

Disclaimer: This guide is intended for informational purposes and is based on general principles of chemical safety and waste management. You are REQUIRED to follow all specific protocols and regulations set forth by your institution's Environmental Health & Safety department, as well as local, state, and federal laws.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency (EPA). [Link]

  • Halogenated Waste Definition. University of North Texas Health Science Center. [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of St Andrews. [Link]

  • Waste Code - RCRAInfo. Environmental Protection Agency (EPA). [Link]

  • Biodegradation of fluorinated alkyl substances. PubMed, National Library of Medicine. [Link]

  • Practices for Proper Chemical Storage. University of Florida, Environmental Health & Safety. [Link]

  • RCRA Hazardous Waste F list. U.S. Environmental Protection Agency. [Link]

  • Identification and Listing of Hazardous Waste Under RCRA. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet (Example for a related compound). Regulations.gov. [Link]

  • Segregation and Storage of Chemicals According to Hazard Class. University of Pittsburgh, Environmental Health and Safety. [Link]

  • The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethylation. Syntech Labs. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Center for Biotechnology Information (NCBI). [Link]

  • Chemical Compatibility and Storage Guidelines. REDA Safe. [Link]

  • Chemical Storage Guide. Iowa State University, Environmental Health and Safety. [Link]

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. National Center for Biotechnology Information (NCBI). [Link]

  • PFAS 'forever chemicals' can be degraded with light, research says. Fast Company. [Link]

  • What Regulations Apply to Chlorinated Solvent Use? P2 InfoHouse. [Link]

  • Ethyl 3,5-bis(trifluoromethyl)benzoate PubChem Entry. National Center for Biotechnology Information (NCBI). [Link]

  • Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

Sources

Personal protective equipment for handling Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating complex halogenated intermediates as standard organic reagents, which can lead to critical safety failures. Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a prime example of a compound that demands a highly specific, mechanistic approach to handling.

While it presents physically as an ester, its dichloroaromatic core and difluoromethoxy substituent introduce severe operational risks. The lipophilicity imparted by the halogens accelerates dermal penetration, while the fluorinated ether group acts as a latent source of highly corrosive hydrogen fluoride (HF) under thermal stress or reactive conditions.

This guide provides a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific class of halogenated benzoates.

Mechanistic Hazard Profiling & PPE Causality

To build a fail-safe operational environment, we must first understand why standard PPE fails against this compound.

  • Hand Protection: Halogenated aromatic compounds are notorious for rapidly permeating standard latex and thin nitrile materials[1]. For incidental contact (e.g., weighing micro-quantities), heavy-duty nitrile (minimum 8 mil) is acceptable. However, for bulk transfers or prolonged handling, Silver Shield (polyethylene/ethylene vinyl alcohol laminate) or Viton gloves are mandatory, as they provide the highest level of overall chemical resistance against chlorinated and aromatic permeation[2].

  • Eye & Face Protection: The compound's potential to cause severe ocular irritation necessitates strict eye protection. While safety glasses suffice for closed-system micro-scale work, splash-proof chemical goggles must be worn when transferring volumes greater than 500 mL to prevent catastrophic exposure[1].

  • Respiratory Protection: The high vapor density of halogenated organics means vapors will pool in low-lying areas, displacing oxygen. All work must be confined to a certified chemical fume hood.

Quantitative PPE and Compatibility Data

The following table summarizes the required PPE based on the operational scale and specific chemical interactions.

Task / ScalePrimary Chemical HazardRecommended Glove MaterialEye & Face ProtectionEnvironmental Controls
Analytical (<10 g/mL) Incidental dermal contactNitrile (≥8 mil thickness)ANSI Safety GlassesChemical Fume Hood
Bulk Transfer (>500 mL) Rapid glove permeation, splashSilver Shield or VitonSplash-proof GogglesFume Hood (Face velocity ≥80 fpm)
High-Temp Reaction Thermal decomposition (HF/HCl)Thermal + Silver ShieldGoggles + Face ShieldFume Hood with Caustic Scrubber
Spill Cleanup High vapor exposure, poolingSilver Shield over NitrileGoggles + Face ShieldP100/Organic Vapor Respirator

Operational Protocol: Bulk Transfer and Reaction Setup

Every handling procedure must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Step 1: Preparation & Integrity Check

  • Action: Inspect Silver Shield gloves for pinholes by trapping air and applying gentle pressure. Verify the fume hood's continuous monitoring system.

  • Validation: The fume hood flow monitor must read between 80–100 feet per minute (fpm) before the reagent container is opened.

Step 2: Containment Setup

  • Action: Place all receiving vessels, syringes, and the primary reagent bottle within a chemically resistant secondary containment tray (e.g., high-density polyethylene).

  • Causality: Halogenated aromatics are dense and have low surface tension; secondary containment prevents rapid, uncontrollable spreading across the benchtop in the event of a primary vessel fracture.

Step 3: Transfer Mechanics

  • Action: Use a chemically resistant PTFE or glass syringe for liquid transfers. Avoid standard rubber septa or tubing.

  • Causality: Rubber and standard polymers degrade, swell, and leach upon contact with halogenated organics, which can contaminate your reaction and compromise the closed system.

Step 4: Decontamination & Verification

  • Action: Wipe down the exterior of the primary container and the syringe with a compatible solvent (e.g., isopropanol) and dispose of the wipe in the halogenated waste stream.

  • Validation: Visually inspect the bench and secondary containment tray under good lighting to confirm the absence of residual droplets or sheen.

Thermal Degradation Dynamics and Disposal Logic

Disposing of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate requires strict thermal management. The carbon-fluorine (C-F) bond is exceptionally strong. If this compound is incinerated at insufficient temperatures (<400°C), the difluoromethoxy group undergoes incomplete combustion, generating highly toxic Products of Incomplete Combustion (PICs) such as carbonyl fluoride (COF2) and volatile fluoroalkanes[3].

To achieve complete mineralization, the compound must be subjected to high-temperature oxidative thermal destruction (>900°C). At these temperatures, the degradation efficiency exceeds 90%, cleaving the halogens to form HF and HCl gases[4]. Because these acid gases are highly corrosive, the incinerator exhaust must be routed through a caustic scrubber (NaOH/KOH) to neutralize the effluent into safe salts.

G A Ethyl 3,5-dichloro-2- (difluoromethoxy)benzoate B High-Temp Incineration (>900°C, Oxidative) A->B Proper Disposal C Low-Temp Pyrolysis (<400°C) A->C Improper Thermal Stress D Mineralization (CO2, H2O) B->D Complete Oxidation E Acid Gases (HF, HCl) B->E Halogen Cleavage F Toxic PICs (COF2, Fluoroalkanes) C->F Incomplete Combustion G Caustic Scrubber (NaOH/KOH) E->G Exhaust Routing H Safe Effluent (NaF, NaCl) G->H Neutralization

Thermal decomposition pathway and safe disposal logic for halogenated benzoates.

Emergency Response: Spill Protocol

In the event of a spill exceeding 500 mL outside of a controlled exhaust environment, execute the following self-validating protocol:

  • Evacuation & Assessment: Evacuate the immediate area. The high vapor density of halogenated compounds can lead to rapid oxygen displacement and acute inhalation hazards[1].

  • PPE Escalation: Don a half-mask respirator equipped with P100/Organic Vapor cartridges, splash goggles, and Silver Shield gloves over standard nitrile.

  • Containment: Surround the spill with inert, non-combustible absorbent pads. Crucial: Do not use combustible materials like sawdust, as halogenated compounds can react unpredictably with organic matter under friction.

  • Collection & Neutralization: Scoop the absorbed material using non-sparking tools into a heavy-duty polyethylene bag or a dedicated halogenated waste pail.

  • Validation: Seal the container tightly and verify that it is explicitly labeled as "Halogenated Organic Waste - Corrosive/Toxic Potential" before transferring it to the hazardous waste staging area.

References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Illinois.
  • Section 6C: Protective Equipment - Environmental Health and Safety. Princeton University.
  • Emissions from incineration of fluoropolymer materials. NILU.
  • Mechanisms of PFAS Degradation in Thermal Destruction Processes. ResearchGate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.